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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Glycine-15N,d2: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Stable Isotope Labeling in Biological Systems In the intricate world of biological research and pharmaceutical development, under...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Stable Isotope Labeling in Biological Systems

In the intricate world of biological research and pharmaceutical development, understanding the dynamic processes of metabolism and protein turnover is paramount. Stable isotope labeling has emerged as a powerful tool, enabling researchers to trace the fate of molecules within complex biological systems without the complications of radioactivity. By replacing atoms with their heavier, non-radioactive isotopes, scientists can meticulously track metabolic pathways, quantify protein synthesis and degradation, and elucidate drug mechanisms of action. Among the arsenal of isotopically labeled compounds, amino acids play a central role as the fundamental building blocks of proteins. This guide focuses on a particularly versatile molecule: Glycine-15N,d2 . The dual labeling with nitrogen-15 (¹⁵N) and deuterium (²H or D) provides a unique advantage for simultaneously tracing both nitrogen and hydrogen pathways, offering a deeper insight into cellular metabolism.

Glycine-15N,d2: Core Technical Specifications

Chemical Name: 2-(¹⁵N)azanyl-2,2-dideuterioacetic acid

CAS Number: 2732915-89-6[1]

Molecular Formula: C₂H₃D₂¹⁵NO₂

Exact Mass: 78.041 Da[1]

This doubly labeled glycine molecule is a powerful tracer for a variety of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The presence of both ¹⁵N and deuterium allows for the disentanglement of metabolic pathways where both the amino group and the alpha-carbon backbone of glycine are involved in distinct biochemical transformations.

Supplier Availability

For researchers looking to procure Glycine-15N,d2, several reputable suppliers offer this compound, often with varying levels of isotopic enrichment and purity. It is crucial to select a supplier that provides comprehensive analytical data to ensure the quality and reliability of experimental results.

SupplierProduct NameAdditional Information
Invivochem Glycine-15N,d2Purity: ≥98%[1]
MedChemExpress Glycine-¹⁵N,d₂Labeled with deuterium and ¹⁵N[2]
Cambridge Isotope Laboratories, Inc. Glycine (¹⁵N, 98%; 2,2-D₂, 98%)Offers various isotopically labeled amino acids for NMR and MS-based studies.

The Scientific Rationale: Why Use a Dual-Labeled Amino Acid?

The strategic advantage of using a dual-labeled substrate like Glycine-15N,d2 lies in its ability to provide multi-faceted information within a single experiment. Stable isotope tracing is a powerful method for interrogating metabolic enzyme activities across the metabolic network of living cells.[3][4] While many studies have utilized ¹³C-labeled tracers to investigate central carbon metabolism, the inclusion of other biologically important isotopes like ¹⁵N and ²H can illuminate poorly understood metabolic pathways.[3][4]

The ¹⁵N atom allows for the tracking of nitrogen flux in processes such as amino acid biosynthesis, transamination reactions, and nucleotide synthesis. Simultaneously, the deuterium labels on the α-carbon can be used to monitor the fate of the carbon skeleton of glycine. This dual-tracing approach is particularly insightful for studying one-carbon metabolism, where glycine serves as a key donor of one-carbon units.

Glycine_Metabolism Glycine_15Nd2 Glycine-¹⁵N,d₂ Protein Protein Synthesis Glycine_15Nd2->Protein ¹⁵N & D₂ incorporation Serine Serine Glycine_15Nd2->Serine Glycine Cleavage System (¹⁵N & D tracing) One_Carbon One-Carbon Units (THF cycle) Glycine_15Nd2->One_Carbon Donation of Cα Glutathione Glutathione Synthesis Glycine_15Nd2->Glutathione ¹⁵N incorporation Serine->Glycine_15Nd2 Serine Hydroxymethyltransferase (SHMT) Purines Purine Synthesis One_Carbon->Purines

Caption: Metabolic fate of Glycine-¹⁵N,d₂ in cellular processes.

Key Applications and Experimental Workflows

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system.[5] By introducing a labeled substrate like Glycine-15N,d2 and measuring the isotopic enrichment in downstream metabolites, researchers can construct a detailed map of metabolic fluxes.

Experimental Protocol: Stable Isotope Tracing in Cell Culture for Mass Spectrometry

  • Cell Culture: Culture cells in a standard medium to the desired confluence. For adherent cells, this is typically 80-90%.

  • Isotope Labeling: Replace the standard medium with a medium containing a known concentration of Glycine-15N,d2. The concentration should be optimized based on the cell line and experimental goals but is often in the physiological range.

  • Time Course: Harvest cells at various time points after the introduction of the labeled medium to capture the dynamics of label incorporation.

  • Metabolite Extraction: Quench metabolic activity rapidly, for example, with cold methanol. Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples if necessary to improve chromatographic separation and ionization efficiency.

    • Reconstitute the samples in a solvent compatible with the liquid chromatography (LC) system.[6]

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry coupled with liquid chromatography.[3][4] The high resolution is crucial for separating the isotopologues of interest from other ions with similar mass-to-charge ratios.[7]

  • Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions (MIDs) of downstream metabolites. This data is then used in computational models to calculate metabolic fluxes.

MFA_Workflow cluster_wet_lab Wet Lab cluster_data_analysis Data Analysis Cell_Culture Cell Culture Labeling Isotope Labeling with Glycine-¹⁵N,d₂ Cell_Culture->Labeling Harvesting Time-Course Harvesting Labeling->Harvesting Extraction Metabolite Extraction Harvesting->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis MID_Determination Mass Isotopomer Distribution Analysis MS_Analysis->MID_Determination Flux_Calculation Computational Flux Calculation MID_Determination->Flux_Calculation Pathway_Mapping Metabolic Pathway Mapping Flux_Calculation->Pathway_Mapping

Caption: Workflow for Metabolic Flux Analysis using Glycine-¹⁵N,d₂.

Quantitative Proteomics and Protein Turnover Studies

Stable isotope labeling is a cornerstone of quantitative proteomics, allowing for the accurate measurement of changes in protein abundance and the rates of protein synthesis and degradation.[2] The use of ¹⁵N-labeled amino acids is a well-established method for these studies.[8]

Experimental Protocol: ¹⁵N-Labeling for Protein Turnover Analysis

  • In Vivo or In Vitro Labeling:

    • In Vitro (Cell Culture): Similar to MFA, cells are cultured in a medium containing Glycine-15N,d2. The duration of labeling will depend on the expected turnover rate of the proteins of interest.

    • In Vivo (Animal Models): A diet containing the labeled amino acid is provided to the animal model. The labeling period can range from days to weeks depending on the tissue and the protein turnover rates.

  • Protein Extraction and Digestion:

    • Lyse cells or homogenize tissues to extract the total protein.

    • Reduce and alkylate the proteins to break disulfide bonds.

    • Digest the proteins into peptides using a specific protease, such as trypsin.[6]

  • Peptide Fractionation and LC-MS/MS Analysis:

    • Fractionate the peptide mixture to reduce complexity.

    • Analyze the peptide fractions by LC-MS/MS.

  • Data Analysis:

    • Identify peptides and proteins using database searching algorithms.

    • Quantify the incorporation of ¹⁵N and deuterium by analyzing the isotopic envelopes of the identified peptides. The ratio of labeled to unlabeled peptides provides a measure of protein synthesis.

Protein_Turnover_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Labeling In Vivo/In Vitro Labeling with Glycine-¹⁵N,d₂ Extraction Protein Extraction Labeling->Extraction Digestion Proteolytic Digestion Extraction->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Processing Database Searching & Peptide Identification LC_MS->Data_Processing Quantification Quantification of Isotope Incorporation Data_Processing->Quantification Turnover_Calc Calculation of Protein Synthesis/Degradation Rates Quantification->Turnover_Calc

Sources

Exploratory

applications of deuterated 15N-glycine in structural biology

Precision Structural Biology: The Deuterated N-Glycine Protocol Executive Summary In the high-stakes arena of structural biology and fragment-based drug discovery (FBDD), Glycine represents both a unique geometric pivot...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Structural Biology: The Deuterated N-Glycine Protocol

Executive Summary

In the high-stakes arena of structural biology and fragment-based drug discovery (FBDD), Glycine represents both a unique geometric pivot and a spectral liability. Its achiral nature and geminal


-protons create magnetic equivalence issues, rapid transverse relaxation, and spectral crowding that obscure critical dynamic data.

This guide details the application of


-Glycine  (Deuterated 

N-Glycine). By selectively deuterating the

-carbon while retaining the amide proton (in H

O media) or deuterating the entire residue, researchers can decouple the dominant dipolar relaxation mechanisms that broaden Glycine signals. This technique is not merely an incremental improvement; it is a requisite strategy for assigning high-molecular-weight targets (

kDa) and resolving the "Glycine Spot" in crowded HSQC spectra.

Part 1: The Physics of Isotope Labeling

The Glycine Problem

Glycine is the only non-chiral amino acid. In a standard


N-labeled protein:
  • Dipolar Broadening: The

    
    N nucleus experiences strong dipolar coupling not just from the amide proton (
    
    
    
    H
    
    
    ), but also from the two attached
    
    
    -protons (
    
    
    H
    
    
    ,
    
    
    H
    
    
    ). This accelerates transverse relaxation (
    
    
    ), broadening the linewidth.
  • Spectral Crowding: In 3D NOESY spectra, Glycine strips are notoriously difficult to interpret because the two

    
    -protons often have degenerate or near-degenerate chemical shifts, leading to ambiguous distance restraints.
    
The Deuterium Solution

Replacing the


-protons with Deuterium (

H) alters the spin physics fundamentally:
  • Gyromagnetic Ratio (

    
    ): 
    
    
    
    . Since dipolar coupling strength scales with
    
    
    , the relaxation contribution from the
    
    
    -position drops by a factor of
    
    
    .
  • Linewidth Reduction: The removal of the

    
    H
    
    
    
    -
    
    
    N dipolar pathway results in significantly sharper
    
    
    NHSQC peaks, crucial for detecting Glycine residues in flexible loops or large complexes.

Part 2: Synthesis and Bio-Incorporation Protocols

The Metabolic Scrambling Challenge

The primary failure mode in Glycine labeling is metabolic scrambling .[1] E. coli rapidly converts Glycine to Serine via Serine Hydroxymethyltransferase (SHMT), and subsequently into purines. If you feed expensive


-Glycine to a standard strain, the label will dilute into Serine, Threonine, and nucleic acids, ruining the spectral selectivity.
Diagram: The Scrambling Pathway & Suppression Strategy

The following diagram illustrates the metabolic leakage and the suppression logic.

GlycineScrambling Gly 15N-D2-Glycine (Input) Ser 15N-Serine (Scrambled) Gly->Ser SHMT Enzyme (Reversible) Protein Target Protein (Labeled Gly) Gly->Protein Translation Purines Purine Biosynthesis Ser->Purines ExogenousSer Unlabeled Serine (Suppressor) ExogenousSer->Ser Feedback Inhibition & Dilution

Caption: Metabolic pathway showing the SHMT-mediated conversion of Glycine to Serine. Adding excess unlabeled Serine (Yellow) suppresses the scrambling of the labeled Glycine (Blue) into the Serine pool (Red).

Protocol: Selective Labeling in E. coli

This protocol ensures high incorporation of the deuterated isotope while minimizing scrambling.

Reagents:

  • Strain: E. coli BL21(DE3) (Standard) or DL39 (GlyA auxotroph - Preferred for 100% purity).

  • Isotope:

    
    -Glycine.
    
  • Suppressor: Unlabeled L-Serine.

Step-by-Step Methodology:

  • Pre-Culture: Inoculate a single colony into 10 mL M9 minimal media (H

    
    O base) containing naturally abundant NH
    
    
    
    Cl and Glucose. Grow overnight at 37°C.
  • Adaptation: Transfer to 100 mL fresh M9 media. Grow to OD

    
    .
    
  • Biosynthetic Inhibition (The "Shift"):

    • Pellet cells (3000 x g, 10 min).

    • Resuspend in fresh M9 media containing no nitrogen source initially.

    • Incubate for 30 minutes at 37°C to deplete intracellular amino acid pools.

  • Induction & Labeling Cocktail:

    • Add

      
      -Glycine (Final conc: 100 mg/L).
      
    • CRITICAL: Add Unlabeled L-Serine (Final conc: 250 mg/L). This saturates the SHMT pathway, forcing the bacteria to use the exogenous labeled Glycine for protein synthesis rather than converting it.

    • Add IPTG (1 mM) to induce expression.

  • Harvest: Incubate for 4-6 hours (or overnight at 20°C for soluble proteins).

  • Purification: Proceed with standard Ni-NTA or SEC protocols.

Part 3: NMR Applications & Data Interpretation[1][2]

Relaxation Enhancement (TROSY)

For proteins


 kDa, Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential. Deuterating the 

-carbon of Glycine removes the strong

H-

H dipolar couplings that otherwise interfere with the TROSY effect.

Comparative Data: Linewidth Reduction | Parameter | Protonated Glycine (


N-Gly) | Deuterated Glycine (

N-

H

-Gly) | Impact | | :--- | :--- | :--- | :--- | | H

Dipolar Coupling
| ~22 kHz | ~0.8 kHz | >95% Reduction | |

N T

Relaxation
| Fast (< 50 ms) | Slow (> 100 ms) | Signal Retention | | HSQC Peak Shape | Broad / Elliptical | Sharp / Circular | Resolution |
SAIL (Stereo-Array Isotope Labeling)

In advanced applications, specifically SAIL , researchers use chirally deuterated Glycine (e.g., pro-R deuterated, pro-S protonated). This is the "Gold Standard" for structure determination.

  • Mechanism: By leaving exactly one

    
    -proton, you create a "pseudo-chiral" center.
    
  • Benefit: This yields unambiguous stereospecific assignments in NOESY spectra, allowing for precise dihedral angle constraints (

    
    ) that are impossible with standard Glycine labeling.
    
Ligand Binding Mapping (SAR by NMR)

Glycine residues are frequently found in flexible loops and active site hinges (e.g., the P-loop of kinases). These regions are critical for drug binding but often suffer from exchange broadening.

  • Application: Using deuterated

    
    N-Glycine sharpens these specific loop signals.
    
  • Result: When a drug binds, the chemical shift perturbation (CSP) is easier to track because the starting peak is narrow and distinct, rather than a broad hump in the noise.

Part 4: Beyond NMR - Neutron Scattering (SANS)

While NMR is the primary consumer of this isotope, Small-Angle Neutron Scattering (SANS) utilizes it for Contrast Variation .

  • Concept: Neutrons scatter differently off Hydrogen (-0.374 fm) and Deuterium (+6.671 fm).

  • Method: By incorporating deuterated Glycine (and other deuterated amino acids) into one subunit of a protein complex, researchers can manipulate the solvent (

    
     ratio) to make that specific subunit "invisible" (matched) or "visible" (contrasted).
    
  • Glycine Specificity: Since Glycine is abundant in flexible linkers, deuterating it significantly alters the scattering length density (SLD) of disordered regions, allowing researchers to model the radius of gyration (

    
    ) of flexible tails in solution.
    

Part 5: References

  • Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440(7080), 52-57. [Link]

    • Core reference for SAIL technology and stereoselective labeling benefits.

  • Torizawa, T., et al. (2005). "Novel strategy for protein production using cell-free synthesis and specific isotopic labeling." Journal of Biomolecular NMR, 32(2), 103-108. [Link]

    • Establishes cell-free protocols to avoid metabolic scrambling.

  • LeMaster, D. M., & Richards, F. M. (1988). "NMR sequential assignment of Escherichia coli thioredoxin using (13C, 15N) double labeling." Biochemistry, 27(1), 142-150. [Link]

    • Foundational work on metabolic scrambling suppression using succinate/serine.

  • Tugarinov, V., et al. (2004). "Cross-correlated relaxation enhanced 1H-15N NMR spectroscopy of methyl groups in very high molecular weight proteins." Journal of the American Chemical Society, 126(11), 3527-3533. [Link]

    • Demonstrates the physics of relaxation enhancement via deuteration.

  • Jacrot, B. (1976). "The study of biological structures by neutron scattering from solution." Reports on Progress in Physics, 39(10), 911. [Link]

    • Authoritative source on contrast variation and scattering length densities.

Sources

Foundational

deuterium isotope effect on 15N chemical shift in glycine

Precision NMR: Deuterium Isotope Effects on Chemical Shifts in Glycine Executive Summary This technical guide details the mechanistic origins, measurement protocols, and structural applications of deuterium isotope effec...

Author: BenchChem Technical Support Team. Date: February 2026

Precision NMR: Deuterium Isotope Effects on Chemical Shifts in Glycine

Executive Summary

This technical guide details the mechanistic origins, measurement protocols, and structural applications of deuterium isotope effects on


 chemical shifts, using glycine as the primary model system. For researchers in structural biology and drug development, this phenomenon is not merely a spectral artifact but a precision tool. It serves as a sensitive reporter of hydrogen bond strength, backbone torsion angles (

), and solvent accessibility.

Core Insight: The substitution of a proton (


) with a deuteron (

) induces an upfield shift in the

resonance.[1] This shift is driven by vibrational averaging on an anharmonic potential energy surface, providing a direct readout of the local electronic and geometric environment.

Theoretical Framework: The Physics of the Shift

The Vibrational Origin

The deuterium isotope effect is a manifestation of the breakdown of the Born-Oppenheimer approximation's assumption that nuclei are fixed points. It is fundamentally vibrational in nature.

  • Reduced Mass & Frequency: Deuterium has approximately twice the mass of protium. According to the harmonic oscillator model, the vibrational frequency (

    
    ) is inversely proportional to the square root of the reduced mass (
    
    
    
    ):
    
    
    The
    
    
    bond therefore vibrates at a lower frequency than the
    
    
    bond.
  • Zero-Point Energy (ZPE): The

    
     bond has a lower zero-point energy than the 
    
    
    
    bond.
  • Anharmonicity: The potential energy surface of the chemical bond is anharmonic (Morse potential). As the vibrational energy decreases (from

    
     to 
    
    
    
    ), the average internuclear distance (
    
    
    ) decreases.
  • Shielding Consequence: The shorter average

    
     bond length places the nitrogen nucleus in a region of higher electron density compared to the 
    
    
    
    bond. Increased shielding leads to a lower frequency (upfield) chemical shift.
Primary vs. Secondary Effects
  • Primary Isotope Effect (

    
    ):  The shift observed on the nitrogen atom directly bonded to the deuterium (
    
    
    
    ). This is the dominant effect.
  • Secondary Isotope Effect (

    
    ):  The shift observed on the nitrogen atom when a neighboring atom (e.g., 
    
    
    
    ) is deuterated. These are smaller and mediated through hyperconjugation or inductive effects.

Glycine as the Model System[1][2]

Glycine (


) is the ideal probe for these effects due to its lack of a side chain, which eliminates steric noise and allows for a clear analysis of backbone dynamics.
Quantitative Shift Values

The magnitude of the isotope shift is positive by convention (


).
Isotope Effect TypeNotationTypical Magnitude (ppm)DirectionStructural Determinant
Primary

+0.50 – +0.85 UpfieldH-bond length, Backbone

angle
Secondary

+0.05 – +0.15 Upfield

hybridization,

angle
Solvent

Variable MixedSolvent accessibility
The Hydrogen Bond Correlation

The primary isotope effect is linearly correlated with the strength of the hydrogen bond involving the amide proton.

  • Weak H-bond: The

    
     bond is shorter and stronger. The isotope effect is smaller .
    
  • Strong H-bond: The

    
     bond is lengthened and weakened. The potential well becomes shallower and more anharmonic. The difference between 
    
    
    
    and
    
    
    vibrational averaging is amplified, leading to a larger isotope effect.

Experimental Protocol

Sample Preparation: Fractional Deuteration

To measure the shift accurately, you must observe both the protonated and deuterated species simultaneously in the same tube to eliminate environmental errors (temperature, pH).

Protocol:

  • Dissolution: Dissolve uniformly

    
    -labeled Glycine (or protein) in a mixture of 90% 
    
    
    
    / 10%
    
    
    .
    • Note: This allows observation of the dominant

      
       species.
      
  • The "One-Tube" Method (For Labile Amides):

    • Prepare the sample in 100%

      
       (with 5% 
      
      
      
      for lock).
    • Rapidly add

      
       to a final concentration of ~50% immediately before measurement if the exchange rate is slow (
      
      
      
      ).
    • For Glycine (Fast Exchange): Use a solvent mixture (e.g., 50:50

      
      ) and lower the temperature (e.g., 278 K) and pH (pH < 5.0) to slow down the exchange rate, allowing distinct 
      
      
      
      and
      
      
      peaks to be resolved if using specific detection methods, or rely on the mass-weighted average shift if fast exchange prevails (less accurate).
    • Best Practice: For precise measurement, use encapsulated samples or cryogenic probes where exchange is quenched.

NMR Acquisition Parameters
  • Field Strength: High field (

    
     MHz) is preferred to maximize the Hz separation of the isotope shift.
    
  • Temperature Control: Critical. Isotope effects are temperature dependent.[2] Stabilize to

    
     K.
    
  • Referencing: Use an internal standard (e.g., DSS) but rely on the relative difference between isotopomers, which is self-referencing.

Pulse Sequence: 2D HSQC

Standard HSQC sequences detect the proton. To see the isotope effect on nitrogen, we look at the


 dimension (F1).[1]

Workflow Visualization:

NMR_Protocol Sample Sample Prep (50:50 H2O:D2O) Magnet Acquisition (High Res F1 HSQC) Sample->Magnet Insert Tube Processing Processing (Zero-filling F1) Magnet->Processing FT & Phase Analysis Analysis (Peak Picking) Processing->Analysis Identify Isotopomers Result Calculate Δ δ(H) - δ(D) Analysis->Result Subtract ppm

Caption: Step-by-step workflow for measuring deuterium isotope effects using high-resolution 2D NMR.

Mechanistic Visualization

The following diagram illustrates the physical origin of the shift: the difference in vibrational averaging within an anharmonic potential well.

Isotope_Mechanism Anharmonicity Anharmonic Potential (Morse Curve) BondLength Avg Bond Length (r_H > r_D) Anharmonicity->BondLength Asymmetry MassDiff Mass Difference (H vs D) VibEnergy Vibrational Energy (ZPE_H > ZPE_D) MassDiff->VibEnergy Reduced Mass VibEnergy->BondLength Averaging Shielding Nuclear Shielding (σ_D > σ_H) BondLength->Shielding Electron Density Shift Chemical Shift (Upfield Shift) Shielding->Shift Frequency Change

Caption: Causal pathway from isotopic mass difference to observed chemical shift change.[1][3][4]

Applications in Drug Development

Mapping Ligand Binding Sites

When a drug candidate binds to a protein, it often displaces water or alters the hydrogen bonding network.

  • Method: Measure

    
     for glycine residues in the binding pocket before and after ligand addition.
    
  • Interpretation: A change in the magnitude of the isotope effect indicates a change in hydrogen bond geometry.[5][3] A larger isotope effect suggests the formation of a stronger hydrogen bond (e.g., to the inhibitor), lengthening the N-H bond.

Characterizing "Invisible" States

Glycine residues are often located in flexible loops. The isotope shift provides a time-averaged view of these dynamics. If a residue is exchanging between a solvent-exposed (weak H-bond) and buried (strong H-bond) state, the observed isotope effect will be a population-weighted average, revealing conformational equilibria that standard chemical shifts might miss.

References

  • Abildgaard, J., et al. (2009). Deuterium isotope effects on 15N backbone chemical shifts in proteins. Journal of Biomolecular NMR. Link

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules.[5][2][3][6][7][8][9][10][11][12] Link

  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure. Link

  • Takeda, M., & Kainosho, M. (2012). Applications of Stereospecific Isotope Labeling in Protein NMR Structures. Biomolecular NMR Assignments. Link

Sources

Exploratory

metabolic pathways of glycine-15N,d2 in mammalian cells

An In-depth Technical Guide to Tracing the Metabolic Pathways of [¹⁵N, 2,2-D₂]Glycine in Mammalian Cells Authored by: A Senior Application Scientist Introduction Glycine, the structurally simplest amino acid, occupies a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tracing the Metabolic Pathways of [¹⁵N, 2,2-D₂]Glycine in Mammalian Cells

Authored by: A Senior Application Scientist

Introduction

Glycine, the structurally simplest amino acid, occupies a central and critical node in the metabolic network of mammalian cells. It is not merely a building block for proteins, but a key contributor to a wide array of biosynthetic and regulatory pathways, including one-carbon metabolism, purine synthesis, heme production, and the generation of the primary cellular antioxidant, glutathione.[1][2] Understanding the flux through these glycine-dependent pathways is paramount for researchers in fields ranging from cancer biology to neurobiology and drug development.

Stable isotope tracers provide a powerful method to dynamically visualize these metabolic fluxes in living systems.[3] The use of doubly-labeled glycine, specifically [¹⁵N, 2,2-D₂]glycine, offers a nuanced approach to dissect the distinct fates of both its nitrogen and carbon backbone. The stable, heavy isotopes (¹⁵N and Deuterium) act as beacons, allowing for their incorporation into downstream metabolites to be tracked with high precision using mass spectrometry.

This technical guide provides a comprehensive overview of the core metabolic pathways of [¹⁵N, 2,2-D₂]glycine in mammalian cells. It is designed for researchers, scientists, and drug development professionals, offering not only the fundamental biochemical pathways but also field-proven experimental protocols and data interpretation strategies. We will explore the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating, thereby providing a trustworthy framework for rigorous scientific inquiry.

Core Metabolic Fates of [¹⁵N, 2,2-D₂]Glycine

Upon entering the cell, [¹⁵N, 2,2-D₂]glycine is directed into several major metabolic pathways. The unique labeling pattern allows for the deconvolution of these interconnected routes.

The Glycine Cleavage System (GCS): A Major Catabolic Hub

The Glycine Cleavage System is a multi-enzyme complex located in the mitochondrial matrix and represents the primary catabolic pathway for glycine in most vertebrates.[1][4] This system is crucial as it directly links glycine degradation to one-carbon metabolism.

Mechanism: The GCS catalyzes the oxidative cleavage of glycine, yielding carbon dioxide (CO₂), ammonia (NH₄⁺), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[4][5][6]

  • Fate of the ¹⁵N Label: The nitrogen atom is released as ¹⁵N-labeled ammonia ([¹⁵N]H₄⁺). This can be further traced into the urea cycle or used in transamination reactions.[7]

  • Fate of the D₂ Label: The alpha-carbon of glycine, carrying the two deuterium atoms (-CD₂-), is transferred to the cofactor tetrahydrofolate (THF). This results in the formation of a deuterated one-carbon unit, 5,10-methylene-[D₂]-THF.[6] This labeled moiety is a critical donor for various biosynthetic pathways.

GCS_Pathway cluster_mito Mitochondrion Gly_D2_15N [¹⁵N, D₂]Glycine GCS Glycine Cleavage System (GCS) Gly_D2_15N->GCS MethyleneTHF_D2 5,10-Methylene-[D₂]-THF GCS->MethyleneTHF_D2 C-D₂ CO2 CO₂ GCS->CO2 C1 NH4_15N [¹⁵N]H₄⁺ GCS->NH4_15N N¹⁵ NADH NADH GCS->NADH THF THF THF->GCS NAD NAD⁺ NAD->GCS SHMT_Pathway Gly_D2_15N [¹⁵N, D₂]Glycine SHMT SHMT Gly_D2_15N->SHMT THF THF SHMT->THF Serine_D1_15N [¹⁵N, D₁]Serine SHMT->Serine_D1_15N MethyleneTHF 5,10-CH₂-THF MethyleneTHF->SHMT

Caption: Reversible interconversion of Glycine and Serine by SHMT.

Downstream Fates: Fueling One-Carbon Metabolism

The 5,10-methylene-[D₂]-THF generated by the GCS is a central carrier of one-carbon units and fuels several critical biosynthetic pathways. [8][9]

  • Purine Synthesis: 5,10-methylene-[D₂]-THF can be oxidized to 10-formyl-[D₁]-THF. This deuterated one-carbon unit is then incorporated into the purine ring at two positions (C2 and C8), leading to the formation of M+1 labeled purine nucleotides like AMP and GMP. The intact [¹⁵N, D₂]glycine molecule is also used directly in purine synthesis, contributing its N7, C4, and C5 atoms. [10]This dual contribution provides a rich labeling pattern for analysis.

  • Thymidylate Synthesis: 5,10-methylene-[D₂]-THF directly donates its deuterated methylene group to deoxyuridine monophosphate (dUMP) in a reaction catalyzed by thymidylate synthase, producing deuterated deoxythymidine monophosphate (dTMP), a crucial component of DNA. [11]* Methionine Cycle: 5,10-methylene-[D₂]-THF can be reduced to 5-methyl-[D₂]-THF, which then donates its deuterated methyl group to homocysteine to regenerate methionine, catalyzed by methionine synthase. This introduces the deuterium label into the universal methyl donor, S-adenosylmethionine (SAM).

One_Carbon_Pathway cluster_main One-Carbon Metabolism Glycine_D2_15N [¹⁵N, D₂]Glycine (from GCS) MethyleneTHF_D2 5,10-Methylene-[D₂]-THF Glycine_D2_15N->MethyleneTHF_D2 FormylTHF_D1 10-Formyl-[D₁]-THF MethyleneTHF_D2->FormylTHF_D1 Oxidation MethylTHF_D2 5-Methyl-[D₂]-THF MethyleneTHF_D2->MethylTHF_D2 Reduction (MTHFR) dTMP Thymidylate (dTMP) Synthesis MethyleneTHF_D2->dTMP TS Purines Purine Synthesis (AMP, GMP) FormylTHF_D1->Purines Methionine Methionine Cycle (SAM) MethylTHF_D2->Methionine

Caption: Fate of the deuterated one-carbon unit from glycine catabolism.

Direct Incorporation into Biomolecules

Beyond its role in one-carbon metabolism, the intact glycine molecule is a direct precursor to several vital compounds. In these cases, the [¹⁵N, 2,2-D₂]glycine tracer is incorporated as a whole unit, retaining all its isotopic labels.

  • Glutathione Synthesis: Glycine is one of the three amino acids (along with glutamate and cysteine) required for the synthesis of the antioxidant glutathione (GSH). Tracing [¹⁵N, D₂]glycine will result in [M+3] labeled glutathione.

  • Heme Synthesis: The synthesis of the heme prosthetic group begins with the condensation of glycine and succinyl-CoA. [1]* Creatine Synthesis: Glycine is a backbone component for the synthesis of creatine, a molecule essential for energy buffering in muscle and nerve cells. [1]

Experimental Guide: A Validated Workflow

Executing a stable isotope tracing experiment requires meticulous attention to detail to ensure data integrity and reproducibility. The following workflow is designed to be a self-validating system, minimizing experimental artifacts.

Workflow cluster_exp Experimental Workflow A 1. Cell Culture & Acclimatization B 2. Isotopic Labeling with [¹⁵N, D₂]Glycine A->B C 3. Quenching & Harvesting (Metabolism Arrest) B->C D 4. Metabolite Extraction (Polar & Non-polar) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Flux Interpretation E->F

Caption: A validated workflow for stable isotope tracing experiments.

Protocol 1: Cell Culture and Isotopic Labeling

Rationale: The primary goal is to replace the intracellular pool of unlabeled glycine with the labeled tracer to achieve isotopic steady state, where the isotopic enrichment of metabolites no longer changes over time. This ensures that the measured labeling patterns reflect true metabolic fluxes rather than transient tracer uptake.

Step-by-Step Methodology:

  • Media Preparation: Prepare a custom culture medium that is devoid of natural glycine and serine. The absence of serine is critical because cells can readily synthesize glycine from serine, which would dilute the isotopic tracer. [12]All other components should be identical to standard growth media.

  • Acclimatization: Culture cells in the custom glycine/serine-free medium supplemented with dialyzed fetal bovine serum (dFBS) and a known concentration of unlabeled glycine for at least 24-48 hours (1-2 passages). This adapts the cells to the custom medium and ensures their metabolic state is stable prior to labeling.

  • Labeling: Replace the acclimatization medium with labeling medium, which is identical but contains [¹⁵N, 2,2-D₂]glycine in place of the unlabeled glycine. The concentration should be physiological or match the concentration used during acclimatization.

  • Time Course: Harvest cells at several time points (e.g., 0, 1, 4, 8, 24 hours) to determine the time required to reach isotopic steady state for key metabolites. For most rapidly dividing mammalian cells, 24 hours is often sufficient.

Protocol 2: Metabolite Quenching and Extraction

Rationale: Cellular metabolism is rapid, with enzyme turnover in seconds to minutes. It is imperative to instantaneously halt all metabolic activity during harvesting to preserve the in-vivo metabolic snapshot. Incomplete quenching is a major source of experimental error.

Step-by-Step Methodology:

  • Quenching (Adherent Cells): Aspirate the labeling medium. Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer. Instantly add liquid nitrogen directly to the culture dish to flash-freeze the cell monolayer. [13]This is the most effective method for arresting metabolism.

  • Extraction: Before the liquid nitrogen fully evaporates, add a pre-chilled (-80°C) extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), directly to the frozen cells. [13][14]3. Harvesting: Use a cell scraper to scrape the frozen cell lysate into the extraction solvent. [13]Transfer the entire mixture to a microcentrifuge tube.

  • Phase Separation: Vortex the tube thoroughly and centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet protein and cell debris.

  • Sample Collection: Carefully collect the supernatant, which contains the polar metabolites. This sample is now ready for LC-MS/MS analysis or can be stored at -80°C. [13]For suspension cells, a rapid filtration and quenching method with cold saline is often employed. [15]

Data Presentation and Interpretation

The output from the LC-MS/MS analysis will be a list of metabolites and their corresponding mass isotopomer distributions (MIDs). The MID describes the fraction of the metabolite pool that contains 0, 1, 2, ... heavy isotopes.

Table 1: Expected Mass Isotopologues from [¹⁵N, 2,2-D₂]Glycine
MetabolitePrimary PathwayExpected Labeling PatternMass ShiftInterpretation
Serine SHMT¹⁵N, D₁M+2High flux of glycine conversion to serine.
Glutathione Direct Incorporation¹⁵N, D₂M+3Indicates rate of glutathione synthesis.
AMP/GMP GCS + Folate CycleD₁ (from C-unit)M+1High GCS and purine synthesis flux.
AMP/GMP Direct Incorporation¹⁵N, D₂ (from Gly)M+3Direct incorporation into purine ring.
dTMP GCS + Folate CycleD₂M+2High flux towards DNA synthesis.
Methionine GCS + Folate CycleD₂M+2Flux through methionine salvage pathway.

Interpreting Flux: By comparing the relative abundance of these labeled species, one can infer the activity of the respective pathways. For example, a high M+2 signal in serine relative to the M+1 signal in purines would suggest that, under the given conditions, the SHMT pathway is more active than the GCS pathway for glycine utilization. This quantitative data provides invaluable insights into how cells partition this central metabolite to meet their physiological demands. [16]

References

  • Title: Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC Source: National Institutes of Health URL: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC75518 glycine-metabolism-and-its-alterations-in-obesity-and-metabolic-diseases/]([Link] glycine-metabolism-and-its-alterations-in-obesity-and-metabolic-diseases/)

  • Title: Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo Source: PubMed URL: [Link]

  • Title: Production of 1-carbon units from glycine is extensive in healthy men and women Source: PubMed URL: [Link]

  • Title: Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases Source: MDPI URL: [Link]

  • Title: Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells Source: SpringerLink URL: [Link]

  • Title: Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo Source: MDPI URL: [Link]

  • Title: Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC Source: National Institutes of Health URL: [Link]

  • Title: Glycine metabolism in animals and humans: implications for nutrition and health Source: PubMed URL: [Link]

  • Title: One Carbon Metabolism | Tetrahydrofolate and the Folate Cycle Source: YouTube URL: [Link]

  • Title: Glycine - Metabolon Source: Metabolon URL: [Link]

  • Title: Glycine cleavage system - Wikipedia Source: Wikipedia URL: [Link]

  • Title: glycine biosynthesis | Pathway Source: PubChem - NIH URL: [Link]

  • Title: Contribution of serine, folate and glycine metabolism to the ATP, NADPH and purine requirements of cancer cells Source: PubMed URL: [Link]

  • Title: Production of 1-Carbon Units from Glycine Is Extensive in Healthy Men and Women Source: National Institutes of Health URL: [Link]

  • Title: Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction Source: PubMed Central URL: [Link]

  • Title: Tracing the Nitrogen Metabolites of Glycine Using (15)N-glycine and Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Serine hydroxymethyltransferase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: (PDF) Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling Source: ResearchGate URL: [Link]

  • Title: 15N-labed glycine synthesis Source: SciELO URL: [Link]

  • Title: Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols Source: PubMed URL: [Link]

  • Title: 1-C Metabolism—Serine, Glycine, Folates—In Acute Myeloid Leukemia - PMC Source: National Institutes of Health URL: [Link]

  • Title: (PDF) Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo Source: ResearchGate URL: [Link]

  • Title: Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility Source: Mass Spectrometry Research Facility URL: [Link]

  • Title: Glycine cleavage system – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Folate status modulates the induction of hepatic glycine N-methyltransferase and homocysteine metabolism in diabetic rats Source: American Physiological Society Journal URL: [Link]

  • Title: Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo Source: Lirias URL: [Link]

  • Title: Glycine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Catalytic Mechanism of the Serine Hydroxymethyltransferase: A Computational ONIOM QM/MM Study | ACS Catalysis Source: ACS Publications URL: [Link]

  • Title: Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling Source: Laboratory for Bioanalytical Spectroscopy URL: [Link]

  • Title: Schematic presentation of the glycine cleavage system (GCS), the... Source: ResearchGate URL: [Link]

  • Title: Serine, glycine and one-carbon units: cancer metabolism in full circle Source: SciSpace URL: [Link]

  • Title: Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC Source: National Institutes of Health URL: [Link]

  • Title: Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori - PMC Source: National Institutes of Health URL: [Link]

  • Title: Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics Source: Agilent URL: [Link]

  • Title: 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector Source: eScholarship.org URL: [Link]

  • Title: Serine hydroxymethyltransferase Source: Proteopedia, life in 3D URL: [Link]

  • Title: (PDF) Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture Source: ResearchGate URL: [Link]

  • Title: Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging Source: NSF PAR URL: [Link]

  • Title: (PDF) The catalytic mechanism of the Serine Hydroxymethyltransferase – a computational ONIOM QM/MM study Source: ResearchGate URL: [Link]

  • Title: Metabolism of other amino acids GLYCINE Source: University of Al-Mustansiriyah URL: [Link]

Sources

Foundational

advantages of alpha-deuteration in 15N-labeled amino acids

Advanced Isotopic Labeling: The Strategic Advantage of -Deuteration in N Amino Acids Executive Summary In the structural characterization of proteins exceeding 25 kDa, signal attenuation due to rapid transverse relaxatio...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Isotopic Labeling: The Strategic Advantage of -Deuteration in N Amino Acids

Executive Summary

In the structural characterization of proteins exceeding 25 kDa, signal attenuation due to rapid transverse relaxation (


) is the primary bottleneck. While uniform deuteration is a standard remedy, it often necessitates harsh unfolding/refolding protocols to restore amide protons for detection.[1] Alpha-deuteration (

-d)
of

N-labeled amino acids presents a precision solution. By selectively replacing the

proton with deuterium while maintaining amide protonation, researchers can suppress the dominant source of dipolar relaxation at the

site. This guide details the physical basis, quantitative advantages, and production protocols for deploying

-deuterated amino acids to extend the molecular weight limit of solution-state NMR.

Theoretical Foundation: The Dipole-Dipole Problem

To understand the necessity of


-deuteration, one must quantify the relaxation mechanisms that broaden NMR signals. In protein NMR, the linewidth (

) is proportional to the transverse relaxation rate (

).

For a


 nucleus, the dominant relaxation mechanism is the dipole-dipole (DD) interaction  with its attached protons. The relaxation rate depends on the gyromagnetic ratio (

) of the interacting spins and the rotational correlation time (

) of the molecule:


The "Alpha-Proton" Bottleneck
  • Protonated State (

    
    ):  The gyromagnetic ratio of hydrogen (
    
    
    
    ) is high. In large proteins (slow tumbling, large
    
    
    ), the
    
    
    dipolar interaction is efficient, causing rapid signal decay and broad lines.
  • Deuterated State (

    
    ):  Deuterium has a gyromagnetic ratio 
    
    
    
    lower than hydrogen. Substituting
    
    
    with
    
    
    reduces the dipolar relaxation contribution by a factor of
    
    
    (since relaxation scales with
    
    
    ).

This substitution drastically increases the


 relaxation time for 

, which is critical for triple-resonance experiments (e.g., HNCA) where magnetization must survive transfer delays across the backbone.
Visualization: Relaxation Pathways

The following diagram contrasts the relaxation environment of a standard vs.


-deuterated backbone.

RelaxationDynamics cluster_0 Standard (Protonated) cluster_1 Alpha-Deuterated N1 15N CA1 13Ca N1->CA1 J-coupling HA1 Ha (Proton) HA1->N1 Dipolar Interference HA1->CA1 Strong Dipolar Relaxation (Broadening) N2 15N CA2 13Ca N2->CA2 J-coupling DA2 Da (Deuterium) DA2->N2 Silent DA2->CA2 Negligible Relaxation

Figure 1: Comparison of relaxation pathways. Red arrows indicate strong dipolar coupling leading to line broadening. Green dotted lines indicate the suppression of these pathways via deuteration.

Strategic Advantages[2]

Quantitative Signal Enhancement

Data indicates that


-deuteration is not merely an incremental improvement but a requirement for systems 

kDa.
ParameterProtonated Sample (

)

-Deuterated Sample (

)
Impact

Linewidth
Broad (>30 Hz at 60 kDa)Narrow (<10 Hz at 60 kDa)3x Resolution Gain
Signal-to-Noise (S/N) Baseline>250% increaseCritical for low-concentration samples
Pulse Sequence Efficiency Low (losses during evolution)HighAllows longer transfer delays
TROSY Effect Limited to amideSynergisticEnhances

resolution in 4D experiments
The "Back-Exchange" Bypass

A critical operational advantage of using


-deuterated amino acids in 

media
(versus growing cells in

) is the preservation of amide protons.
  • Traditional Perdeuteration (

    
     growth):  Amides become 
    
    
    
    (invisible). Requires denaturation and refolding in
    
    
    to observe signals.[1] Risk: Protein precipitation.
  • Targeted

    
    -Deuteration (
    
    
    
    growth):
    Amides remain
    
    
    (visible).
    
    
    becomes
    
    
    (narrow). Result: Native-state labeling without refolding.

Production Methodologies

Two primary workflows exist for incorporating


-deuterated residues: Chemo-Enzymatic Synthesis  (for creating the amino acids) and Auxotrophic Expression  (for labeling the protein).
Protocol A: Chemo-Enzymatic Synthesis of -Deuterated Amino Acids

This method utilizes transaminases to exchange the


-proton stereospecifically.

Reagents:

  • 
    -Keto acid precursor (e.g., 
    
    
    
    -ketoisocaproate for Leucine).
  • 
    N-Glutamate (amine donor).[2]
    
  • Transaminase enzyme (e.g., Branched-chain aminotransferase).[2]

  • Solvent:

    
     (99.9%).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the

    
    -keto acid and 
    
    
    
    N-Glutamate in
    
    
    . Adjust pH to 8.0 using NaOD.
  • Enzyme Addition: Add the specific transaminase and Pyridoxal-5'-phosphate (PLP) cofactor.

  • Incubation: Incubate at 37°C for 12–24 hours. The enzyme catalyzes the transfer of the

    
    N amine group and incorporates a deuteron from the solvent into the 
    
    
    
    -position.
  • Purification: Heat inactivate the enzyme (80°C, 10 min). Filter and purify via cation-exchange chromatography.

  • Lyophilization: Freeze-dry to obtain the solid

    
    N, 
    
    
    
    -D amino acid.
Protocol B: Protein Expression (Auxotrophic Strategy)

Once the amino acids are synthesized (or purchased), they must be incorporated into the target protein.

System: E. coli auxotrophic strain (e.g., DL39) unable to synthesize specific amino acids.

Workflow:

  • Starter Culture: Grow cells in minimal media with protonated amino acids to build biomass.

  • Wash Step: Centrifuge and wash cells

    
     with M9 salts to remove protonated residues.
    
  • Induction Media: Resuspend in M9 media containing the

    
    -deuterated 
    
    
    
    N amino acid
    (e.g., 50–100 mg/L) and unlabeled variants of other required amino acids.
  • Induction: Add IPTG after 30 minutes of equilibration.

  • Harvest: Collect cells after 4–12 hours (temperature dependent).

Visualization: Production Logic

ProductionWorkflow cluster_synthesis Step 1: Chemo-Enzymatic Synthesis cluster_expression Step 2: Auxotrophic Expression Keto Alpha-Keto Acid (Protonated) Product Alpha-Deuterated 15N Amino Acid Keto->Product Stereospecific Exchange D2O D2O Solvent (Deuterium Source) D2O->Product Stereospecific Exchange Enz Transaminase + 15N-Glu Enz->Product Stereospecific Exchange Media M9 Minimal Media (H2O base) Product->Media Cells E. coli Auxotroph Media->Cells Feed Protein Target Protein (15N, a-D labeled) Cells->Protein Expression

Figure 2: Workflow from enzymatic synthesis of the labeled amino acid to its incorporation into the target protein.

Experimental Workflow: Pulse Sequences

To maximize the benefit of


-deuteration, standard pulse sequences must be selected carefully. The lack of 

protons means experiments relying on

detection (e.g., HBHA(CO)NH) are impossible. Instead, focus on backbone assignment sequences that benefit from long

relaxation times.
Recommended 3D Experiments
  • TROSY-HNCA:

    • Purpose: Correlates amide

      
      N/
      
      
      
      with intra- and inter-residue
      
      
      .
    • Benefit: The

      
       evolution period can be extended significantly (up to 25-30 ms) without signal loss, improving resolution in the carbon dimension.
      
  • TROSY-HN(CO)CA:

    • Purpose: Correlates amide with only the preceding residue's

      
      .
      
    • Benefit: Essential for sequential assignment in crowded spectra.

Data Acquisition Parameters
  • Relaxation Delay (

    
    ):  Can be reduced (1.0 s) due to faster longitudinal relaxation of amides in TROSY schemes, though 
    
    
    
    -deuteration primarily affects
    
    
    .
  • Acquisition Time (AQ):

    • 
      N dimension: 40–60 ms.
      
    • 
      C dimension: Extend to 15–20 ms  (vs. standard 6–8 ms) to exploit the narrower linewidths.
      

References

  • Gardner, K. H., & Kay, L. E. (1998). The use of

    
    H, 
    
    
    
    C,
    
    
    N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure. Link
  • Pervushin, K., et al. (1997). Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. PNAS. Link

  • Takeda, M., & Kainosho, M. (2012). Cell-free protein production for NMR studies. Methods in Molecular Biology. Link

  • Goto, N. K., & Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. Link

  • Viennet, T., et al. (2024).

    
     magic-angle-spinning (MAS) NMR without the reprotonation bottleneck. Magnetic Resonance.[1][3][4][5][6][7][8][9][10] Link
    

Sources

Exploratory

Isotope-Labeled Glycine in NMR: Solubility Thermodynamics and Solvent Exchange Protocols

Executive Summary This technical guide addresses the physicochemical behavior of Glycine-15N,2,2-d2 ( -labeled, -deuterated) in heavy water ( ) versus light water ( ). While often treated interchangeably in general chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical behavior of Glycine-15N,2,2-d2 (


-labeled, 

-deuterated) in heavy water (

) versus light water (

). While often treated interchangeably in general chemistry, the transition from

to

introduces measurable thermodynamic isotope effects that impact solubility, viscosity, and spectral integrity.

Key Takeaway: Glycine is slightly less soluble in


 than in 

due to the higher energy cost of cavity formation in the more structured deuterium oxide network (the "solvent isotope effect"). However, for NMR applications, the practical limit is rarely the saturation point, but rather the proton exchange dynamics of the amine group.

Part 1: The Physicochemical Basis

To understand the solubility profile, we must analyze the solvent structure.


 is not simply "heavy water"; it is a more structured liquid than 

.
The "Structure-Maker" Effect

Deuterium bonds (


) are stronger and shorter than hydrogen bonds (

). This results in

having a higher degree of local order (structure) at ambient temperatures.
  • Dielectric Decrement: The dielectric constant of

    
     is slightly lower than 
    
    
    
    .
  • Cavity Formation Energy: Because the

    
     network is "tighter," inserting a solute molecule (like glycine) requires more energy to break the solvent-solvent bonds and create a cavity.
    
  • Result: This creates a positive Transfer Free Energy (

    
    ), making the transfer of glycine from 
    
    
    
    to
    
    
    thermodynamically unfavorable, leading to reduced solubility.
Zwitterionic Lattice Stability

Glycine exists as a zwitterion (


) in neutral solution. The crystal lattice energy of glycine is high due to strong electrostatic interactions.
  • In

    
    :  The high dielectric constant stabilizes the dissolved zwitterions, overcoming the lattice energy.
    
  • In

    
    :  The slightly lower solvation efficiency means the saturation limit is reached at lower concentrations compared to 
    
    
    
    .
Comparative Solubility Data

While specific data for the isotopologue Glycine-15N,d2 is identical to standard glycine (solute isotope effects on solubility are negligible), the solvent isotope effect is significant.

ParameterLight Water (

)
Heavy Water (

)
Impact on Glycine-15N,d2
Solubility (25°C) ~250 g/L (3.33 M)~225 g/L (3.0 M)*~10% Reduction. Still highly soluble for NMR.
Viscosity (20°C) 1.002 mPa·s1.25 mPa·s+25% Viscosity. Causes line broadening in NMR.
Dielectric Constant 78.478.06Slight reduction in ionic shielding.
Amine Exchange

(Slow/pH dep.)

(Rapid exchange)
Critical: Amine protons disappear in

.

*Estimated based on standard amino acid transfer free energies [1, 2].

Part 2: The "Invisible" Solute Problem

For Glycine-15N,2,2-d2 , the choice of solvent dictates whether the molecule is visible in


-NMR.
The Isotopologue Structure
  • Alpha-Carbons: Deuterated (

    
    ). These are NMR Silent  in 
    
    
    
    channels.
  • Nitrogen: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     labeled.[1][2] Visible in HSQC/HMBC.
    
  • Amine/Carboxyl: Exchangeable protons.

Scenario A: Dissolution in

If you dissolve this compound in 99.9%


:
  • The

    
    -protons are already 
    
    
    
    (from synthesis).
  • The amine protons (

    
    ) rapidly exchange with the solvent 
    
    
    
    to become
    
    
    .
  • Result: The molecule becomes fully deuterated . It will be invisible in a standard

    
    -NMR spectrum. You will only see the residual HDO peak.
    
    • Utility: Excellent for

      
       or 
      
      
      
      direct detection where you want zero proton background (NOE suppression).
Scenario B: Dissolution in (with 10% )
  • The

    
    -protons remain 
    
    
    
    (Silent).
  • The amine group remains

    
     (Visible, usually a triplet coupled to 
    
    
    
    ).
  • Result: You can observe the amine protons, but the alpha region remains clear.

Part 3: Experimental Protocol (Lyophilization & Exchange)

To prepare a high-quality NMR sample in


 (e.g., for relaxation studies or as a 

standard), you must remove the exchangeable protons to prevent a massive HDO signal that obscures the spectrum.
The "3x Exchange" Workflow

This protocol ensures >99% deuteration of the exchangeable amine sites.

Materials:
  • Glycine-15N,2,2-d2 (Solid)

  • 
     (99.9% Low Paramagnetic)
    
  • 
     or 
    
    
    
    (for pH adjustment, if necessary)
  • Lyophilizer (Freeze Dryer)[3]

Step-by-Step Methodology:
  • Initial Dissolution:

    • Dissolve ~10-50 mg of Glycine-15N,d2 in 1.0 mL of

      
       .
      
    • Note: Do not use

      
       here; we want to start the exchange immediately.
      
  • Equilibration:

    • Allow the solution to stand at room temperature for 15 minutes. The amine protons (

      
      ) are now exchanging to become 
      
      
      
      , releasing H into the solvent (forming HDO).
  • Flash Freezing:

    • Freeze the solution in liquid nitrogen. Rotate the tube to create a thin shell of ice for efficient sublimation.

  • Lyophilization (Cycle 1):

    • Sublime the solvent to dryness. The removed solvent carries away the exchanged H (as HDO).

    • Result: A white powder of Glycine (partially deuterated amine).

  • Repeat (Cycles 2 & 3):

    • Redissolve the powder in fresh 0.5 mL

      
      .
      
    • Lyophilize again.

    • Mechanism:[3] Each cycle dilutes the residual H concentration by a factor of ~1000 (depending on solvent volume vs. exchangeable site molarity).

  • Final Preparation:

    • Dissolve the final "cake" in 0.6 mL of high-purity (99.96%+)

      
       or "100%" 
      
      
      
      ampule.
    • Transfer to NMR tube under nitrogen atmosphere if possible to avoid atmospheric moisture absorption.

Part 4: Visualization of Dynamics

Diagram 1: Solvation & Exchange Workflow

This diagram illustrates the path of the exchangeable protons during the preparation of the sample.

G cluster_0 Input Material cluster_1 Solvent Interaction cluster_2 Purification Glycine Glycine-15N,d2 (Solid, NH2 form) D2O_Add Add D2O (Solvation) Glycine->D2O_Add Exchange H/D Exchange (NH2 -> ND2 + HDO) D2O_Add->Exchange Dissolution Lyophilize Lyophilization (Remove HDO) Exchange->Lyophilize Equilibration Repeat Repeat x3 Lyophilize->Repeat Repeat->D2O_Add Resuspend Final Final Sample (Fully Deuterated) Repeat->Final Done

Caption: Workflow for removing exchangeable amine protons to prevent HDO signal interference.

Part 5: NMR Acquisition Parameters

When running this sample, specific parameters must be adjusted to account for the solvent isotope effect.

Pulse Width Calibration ( )

Because the dielectric constant of


 differs from 

, the tuning/matching of the probe will change.
  • Action: Always re-tune and re-match the probe after inserting the

    
     sample.
    
  • Expectation: The 90° pulse length (

    
    ) is typically slightly shorter in 
    
    
    
    than in high-salt
    
    
    buffers, but longer than in pure organic solvents.
Relaxation Delay ( )
  • Viscosity Effect: The 25% higher viscosity of

    
     slows down molecular tumbling (
    
    
    
    increases).
  • T1 Relaxation: Longitudinal relaxation times (

    
    ) will generally decrease (become faster) for large molecules, but for small molecules like glycine in the extreme narrowing limit, 
    
    
    
    might actually decrease less than expected or vary.
  • Recommendation: For quantitative NMR, ensure

    
    . Measure 
    
    
    
    explicitly; do not assume it is identical to the
    
    
    value.

References

  • Csonka, G. I., et al. (2023). "Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes." The Journal of Physical Chemistry B. Link

  • Perera, P., et al. (2020). "Solubility Data of Glycine in Water and Justification of Literature Results." Asian Journal of Chemistry. Link

  • Tu, Y., et al. (2022). "Isotope effects observed in diluted D2O/H2O mixtures identify HOD-induced low-density structures."[4][5] Journal of Chemical Physics. Link

  • Robinson, R. (2010). "Solubility of zwitterionic amino acids: Measurements and modeling." Journal of Solution Chemistry. Link

Sources

Foundational

Strategic Isotope Labeling: The Economic and Technical Case for Glycine-15N,d2 vs. Fully Labeled Glycine

Executive Summary In structural biology and drug discovery, isotopic labeling is a significant cost driver. While Uniformly Labeled Glycine (U-13C2, 15N) is the gold standard for de novo backbone assignment, it is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structural biology and drug discovery, isotopic labeling is a significant cost driver. While Uniformly Labeled Glycine (U-13C2, 15N) is the gold standard for de novo backbone assignment, it is often overkill for downstream applications such as ligand screening, relaxation analysis, or dynamics studies.

Glycine-15N,d2 (Nitrogen-15 labeled, alpha-carbon deuterated) offers a high-precision, low-cost alternative. By eliminating the strong dipolar coupling between the alpha-protons and the 15N nucleus, this isotopologue significantly reduces linewidths, improving sensitivity for large systems without the exorbitant cost of Carbon-13 enrichment.

This guide provides a technical and economic comparison, establishing that Glycine-15N,d2 offers an ~85% cost reduction compared to fully labeled glycine while providing superior relaxation properties for specific NMR applications.

Part 1: Economic Analysis & Cost Comparison

The cost disparity between these isotopes is driven primarily by the complexity of Carbon-13 enrichment. 13C-precursors require extensive synthetic steps from 13C-CO or 13C-Methanol. In contrast, 15N is cheaply available as 15NH4Cl, and alpha-deuteration can be achieved via cost-effective chemical exchange.

Table 1: Market Price Comparison (Per Gram)
Isotope SpecificationCommercial StatusApprox. Market Price (1g)*Cost FactorPrimary Cost Driver
Glycine-13C2, 15N Standard Stock$2,100 - $2,200 100% 13C Enrichment (Complex Synthesis)
Glycine-15N Commodity Chemical$260 - $300 ~13% 15N Enrichment (Simple Ammonia route)
Glycine-15N, d2 Specialty / DIY$300 - $350~15% 15N + D2O Exchange Reagents

*Prices based on average 2024-2025 catalog rates from major suppliers (Cambridge Isotope Labs, Sigma-Aldrich). †Estimated cost if prepared in-house from Glycine-15N (See Protocol A).

The "Hidden" Value of Glycine-15N,d2

While commercially packaged Glycine-15N,d2 can be listed at premium prices ($800+/g) due to low volume, researchers can generate it in-house from standard Glycine-15N.

  • The Hack: Glycine alpha-protons are acidic (pKa ~25) but exchange rapidly in basic D2O.

  • The Math: 1g Glycine-15N (

    
    10) + Base catalyst = ~$276/g.
    
  • Result: A reagent functionally identical to the $2,200 alternative for relaxation studies, at 1/8th the price .

Part 2: Technical Deep Dive & Application Logic

The Physics of Linewidth Reduction

In protein NMR, the transverse relaxation rate (


)—which dictates linewidth—is dominated by dipolar couplings. For the 15N nucleus in a glycine residue, the two attached alpha-protons (

) act as powerful relaxation sinks.
  • Fully Protonated (Gly-15N): The two

    
     protons exert a strong dipolar field, causing rapid 
    
    
    
    relaxation and broad lines. This is exacerbated in large proteins (>30 kDa).
  • Deuterated (Gly-15N,d2): Deuterium (

    
    ) has a gyromagnetic ratio (
    
    
    
    ) roughly 6.5x smaller than Proton (
    
    
    ). Replacing
    
    
    with
    
    
    reduces the dipolar interaction by a factor of
    
    
    (since dipolar coupling scales with
    
    
    ).
  • Result: Sharper peaks, higher signal-to-noise ratio (SNR), and the ability to study larger complexes.

Decision Framework: When to Use Which?

Not every experiment requires Carbon-13. Use the decision tree below to select the optimal isotope.

IsotopeSelection Start Experimental Goal Assignment De Novo Backbone Assignment? Start->Assignment Dynamics Dynamics / Titration / Ligand Binding? Assignment->Dynamics No (Peaks Assigned) Choice1 MUST USE: Glycine-13C2, 15N Assignment->Choice1 Yes (Need HNCA, HNCO) Size Protein Size? Dynamics->Size Choice2 USE: Glycine-15N Size->Choice2 Small (< 25 kDa) Choice3 USE: Glycine-15N, d2 Size->Choice3 Large (> 25 kDa) Note Ideal for Relaxation (T1/T2) and TROSY-based studies Choice3->Note Provides sharpest lines without 13C cost

Figure 1: Decision matrix for selecting glycine isotopes based on experimental requirements.

Part 3: Experimental Protocols

Protocol A: In-Situ Synthesis of Glycine-15N,d2

Use this protocol to convert cheap Glycine-15N into high-performance Glycine-15N,d2.

Materials:

  • Glycine-15N (1.0 g)

  • D2O (99.9%, 10 mL)

  • NaOD (30% in D2O) or K2CO3 (anhydrous)

  • DCl (for neutralization, optional)

Workflow:

  • Dissolution: Dissolve 1.0 g of Glycine-15N in 10 mL of D2O.

  • Basification: Adjust pH* (meter reading) to ~10-11 using NaOD. The alpha-protons of glycine are acidic enough to exchange rapidly at this pH.

  • Incubation: Incubate at 45°C for 24-48 hours. Alternatively, reflux for 4-6 hours (ensure closed system to prevent D2O evaporation).

  • Verification: Take a 10 µL aliquot, dilute in D2O, and run a 1H-NMR. The alpha-proton singlet at ~3.55 ppm should disappear.

  • Lyophilization: Flash freeze and lyophilize the solution to remove HDO and recover the solid Glycine-15N,d2 salt.

  • Usage: Re-dissolve in minimal media buffer. Note: The salt form (Gly-Na) will affect media pH; adjust accordingly.

Protocol B: Minimal Media Incorporation (E. coli)

Standard protocol for auxotrophic or prototrophic labeling.

  • Starter Culture: Inoculate BL21(DE3) into 10 mL LB media. Grow to OD600 ~0.8.

  • Wash: Centrifuge (3000 x g, 10 min). Resuspend pellet in M9 salts (no nitrogen/carbon source). Repeat 2x to remove rich media traces.

  • Adaptation: Inoculate into 50 mL M9 Minimal Media containing:

    • 1 g/L 15NH4Cl (if uniform N labeling is desired) OR natural NH4Cl.

    • 100 mg/L Glycine-15N,d2 (Selective labeling strategy).

    • Note: If the strain is not a glycine auxotroph, add Glycine to 500 mg/L to suppress endogenous synthesis via feedback inhibition.

  • Induction: Grow to OD600 ~0.7. Induce with IPTG (0.5 - 1 mM).

  • Harvest: Incubate 4-12 hours depending on temperature (37°C vs 18°C).

Part 4: Mechanism of Action

Understanding the exchange mechanism validates the "DIY" protocol. The alpha-carbon of glycine is flanked by an electron-withdrawing carboxyl group and an amino group. In basic conditions, the alpha-proton is abstracted, forming an enolate intermediate which is then reprotonated by the solvent (D2O).

ExchangeMechanism Step1 Glycine-15N (H2N-13CH2-COOH) Intermediate Enolate Ion (Stabilized) Step1->Intermediate Deprotonation (-H+) Base Base (OD-) Base->Intermediate Product Glycine-15N,d2 (H2N-13CD2-COOH) Intermediate->Product Deuteration (+D+) D2O D2O Solvent D2O->Product

Figure 2: Base-catalyzed Hydrogen-Deuterium Exchange (HDX) mechanism at the glycine alpha-carbon.

References

  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. Retrieved from [Link]

  • Facey, G. (2007).[1] Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility.[1] Retrieved from [Link]

  • Takeda, M., & Kainosho, M. (2012). Stereo-array isotope labeling (SAIL) for protein NMR spectroscopy. Journal of Biomolecular NMR, 54(3), 297-313.

Sources

Protocols & Analytical Methods

Method

protocol for solid-state NMR chemical shift referencing with Glycine-15N,d2

Application Note: Protocol for Solid-State NMR Chemical Shift Referencing with Glycine- N,d N and C Spectra using Deuterated Glycine Standards Executive Summary Accurate chemical shift referencing is the bedrock of repro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Solid-State NMR Chemical Shift Referencing with Glycine- N,d


N and 

C Spectra using Deuterated Glycine Standards

Executive Summary

Accurate chemical shift referencing is the bedrock of reproducibility in solid-state NMR (ssNMR). Unlike solution NMR, where an internal standard (e.g., DSS or TMS) can be co-dissolved without spectral interference, ssNMR relies on external secondary referencing (the substitution method).

This guide details the protocol for using Glycine-


N, 2,2-d

(Glycine-d

) as a reference standard. While adamantane is the gold standard for

C, Glycine is the preferred unified standard for bio-solids because it allows simultaneous referencing of

C and

N, and the optimization of Cross-Polarization (CP) conditions on a sample that mimics the rigid lattice of protein backbones.

Why Deuterated (d


)? 
The deuteration of the 

-carbon (

) removes the strong

H-

C and

H-

N dipolar couplings associated with the methylene protons. This results in significantly narrower linewidths compared to protonated glycine, enabling higher precision in frequency calibration and more sensitive probe tuning.

Materials & Prerequisites

Reagents
  • Primary Standard (Virtual): Liquid Ammonia (for

    
    N, 0 ppm) / TMS (for 
    
    
    
    C, 0 ppm). Note: These are hazardous/impractical for MAS; we use Glycine as the secondary standard.
  • Secondary Standard: Glycine-

    
    N, 2,2-d
    
    
    
    (Isotopically labeled
    
    
    -polymorph).[1]
    • Source: Cambridge Isotope Laboratories (CIL), Sigma-Aldrich, or equivalent.

    • Polymorph Warning: Commercial glycine is typically the

      
      -polymorph . The 
      
      
      
      -polymorph has different shifts.[2][3] This guide assumes
      
      
      -Glycine.[1]
Hardware
  • Probe: H/X or H/C/N MAS probe (typically 3.2 mm or 4.0 mm).

  • Rotor: Zirconia rotor with Kel-F or Vespel caps.

Theoretical Basis: The Substitution Method

In ssNMR, we cannot easily mix a standard into a powder sample. Instead, we use the Substitution Method :

  • Acquire a spectrum of the Reference (Glycine).[2]

  • Determine the exact Spectrometer Frequency (SF) that places the Glycine peak at its known chemical shift.

  • Apply this SF to the Unknown Sample (recorded under identical field conditions).

Reference Values ( -Glycine)
NucleusMoietyChemical Shift (

)
Scale Reference

N
Amine (

)
33.4 ppm Liquid NH

(0 ppm)

C
Carbonyl (

)
176.03 ppm TMS (0 ppm)

C
Alpha (

)
43.4 ppm TMS (0 ppm)

> Expert Insight: While


NH

Cl is sometimes used (39.3 ppm), Glycine is superior for biological samples because its CP dynamics (T

) closely resemble those of rigid protein segments.

Experimental Protocol

Phase 1: Sample Preparation
  • Packing: Pack the Glycine-

    
    N,d
    
    
    
    powder into the rotor.
    • Critical: Ensure the sample is centered within the coil volume. Use Teflon spacers if necessary. An off-center sample leads to

      
       inhomogeneity and incorrect frequency calibration.
      
  • Balancing: Ensure the rotor is balanced to within 1-2 mg to prevent probe damage at high spin speeds.

Phase 2: Hardware Optimization (The "Setup" Block)

Before referencing, the probe state must be optimized.

  • Magic Angle Spinning (MAS): Spin the rotor to the desired speed (typically 10–15 kHz for bio-solids).

  • Magic Angle Adjustment:

    • Observe the

      
      C spectrum (Natural Abundance or Labeled).[3][4][5]
      
    • Focus on the Carbonyl peak (~176 ppm).

    • Adjust the physical angle of the stator until the rotational resonance lines (sidebands) are minimized or the peak intensity is maximized and linewidth minimized.

    • Why? The carbonyl CSA (Chemical Shift Anisotropy) is large; off-angle spinning broadens this peak dramatically.

  • Shimming: Shim on the Glycine signal until the

    
     or Carbonyl peak is symmetric and narrow (< 20-30 Hz for d
    
    
    
    -Glycine).
Phase 3: Pulse Sequence Setup ( H- N CP-MAS)

Use a standard Cross-Polarization (CP) sequence.

  • ¹H Excitation: 90° pulse (typically 2.5 - 3.0 µs).

  • Contact Time: 1.0 - 2.0 ms. (Glycine-d

    
     CP is efficient; long contact times are not required).
    
  • Decoupling: SPINAL-64 or TPPM (80-100 kHz field strength) during acquisition.

  • Recycle Delay: 3.0 - 5.0 s (Glycine

    
     is relatively long; ensure full relaxation for max signal, though for referencing, S/N is usually high enough that shorter delays are acceptable).
    
Phase 4: Data Acquisition & Processing
  • Acquire: Collect 4–16 scans. (Signal should be massive).

  • Process: Apply exponential line broadening (LB = 10-20 Hz) and Fourier Transform.

  • Phase: Phase the spectrum to pure absorption mode.

The Calculation (Crucial Step)

This is where many errors occur. Do not simply "set" the peak to 33.4 ppm in the software if your software does not automatically update the carrier frequency (SF). You must calculate the Base Frequency (BF) or Spectrometer Frequency (SF) .

The Workflow Visualization

ReferenceProtocol RefSample 1. Reference Sample (Glycine-15N,d2) Acquire 2. Acquire Spectrum (CP-MAS) RefSample->Acquire PickPeak 3. Pick Peak Position (Observed Hz) Acquire->PickPeak Calc 4. Calculate True SF (Math Step) PickPeak->Calc Compare to 33.4 ppm Apply 5. Apply SF to Unknown Sample Calc->Apply Update Spectrometer Frequency

Figure 1: The Substitution Method workflow for chemical shift referencing.

Calculation Steps
  • Identify Observed Frequency: In your software, find the exact frequency (in Hz or MHz) of the Glycine

    
    N peak as currently acquired. Let's call this 
    
    
    
    .
  • Target Frequency: We know this peak should be at 33.4 ppm relative to the zero point.

  • Derive the Zero Point (SF): The relationship is:

    
    
    

    Rearranging to solve for the correct Spectrometer Frequency (

    
    ):
    
    
    
    

    Where

    
    .
    
  • Set the Parameter: Input this calculated

    
     (MHz) into your spectrometer's acquisition parameters (often SF, SFO1, or BF) for the 
    
    
    
    N channel.
  • Verify: Re-process the spectrum. The peak should now appear exactly at 33.4 ppm.

  • Unknown Sample: Insert your protein/drug sample. Do not change the SF. The chemical shifts will now be accurate relative to the standard.

Unified Scale Referencing ( Ratio)[6]

According to IUPAC recommendations, if you have referenced


C correctly (using DSS/TMS or indirectly via Glycine Carbonyl at 176.03 ppm), you can mathematically reference 

N without running a separate standard, using the

(Xi) ratio.


However, for experimental validation, direct measurement of the Glycine-


N standard is preferred  to account for probe-specific offsets and channel differences.

Troubleshooting & Validation

SymptomProbable CauseCorrective Action
Broad Lines (>1 ppm) Poor shimming or Magic Angle misalignment.Adjust Magic Angle using the

C carbonyl signal.[3] Check shims.
Low Signal Intensity CP mismatch or

saturation.
Optimize Hartmann-Hahn match (

). Increase recycle delay.
Split Peaks Rotor spinning instability or mixed polymorphs.Ensure stable MAS. Verify reagent is pure

-glycine (single peak).
Wrong Chemical Shift Incorrect referencing value used.Verify you are using 33.4 ppm (Liq. NH

scale).[4][5][6] If using Nitromethane scale, value is ~ -347 ppm.

References

  • IUPAC Recommendations (2001/2008): Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry 73.11 (2001): 1795-1818.

  • Biological Solid-State NMR Referencing: Morcombe, C. R., & Zilm, K. W. "Chemical shift referencing in solid-state NMR." Journal of Magnetic Resonance 162.2 (2003): 479-486.

  • Glycine Polymorph Shifts: "Glycine as a 13C CPMAS Setup Sample." University of Ottawa NMR Facility Blog.

  • BMRB Referencing Standards: Biological Magnetic Resonance Data Bank. "Solid State NMR Referencing."

Sources

Application

synthesis of peptides using Fmoc-Glycine-15N,d2

Application Note: Synthesis of Peptides Using Fmoc-Glycine-15N,d2 Executive Summary Isotopically labeled amino acids are indispensable tools for structural elucidation by NMR and quantitative proteomics by Mass Spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Peptides Using Fmoc-Glycine-15N,d2

Executive Summary

Isotopically labeled amino acids are indispensable tools for structural elucidation by NMR and quantitative proteomics by Mass Spectrometry (MS).[1] Fmoc-Glycine-15N,d2 (Glycine labeled with 15N at the amide and two deuterium atoms at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-carbon) presents a unique synthetic challenge. While the 15N label is chemically inert, the deuterium atoms at the 

-position are susceptible to hydrogen-deuterium exchange (HDX)
under the basic conditions inherent to Fmoc Solid Phase Peptide Synthesis (SPPS).

This guide details a precision protocol designed to maximize isotope retention. By modifying the deprotection cocktail and strategically planning the synthesis, researchers can prevent the "washout" of the d2 label, ensuring high-fidelity final products for relaxation dispersion NMR or isotope dilution MS.

Technical Background: The Alpha-Proton Exchange Challenge

The core challenge in using Fmoc-Gly-15N,d2 is the acidity of the


-protons. In standard SPPS, the removal of the Fmoc group is achieved using 20% piperidine in DMF.[2] This basic environment (

) facilitates the abstraction of the

-proton, leading to the formation of a transient carbanion/enolate intermediate.

In a deuterated residue, this mechanism leads to H/D exchange with protons from the solvent or base, effectively erasing the d2 label.

  • Mechanism: Base-catalyzed enolization.[1]

  • Risk Factor: The risk is cumulative. If the labeled Glycine is placed at the C-terminus, it endures repeated exposure to piperidine during every subsequent deprotection cycle.

  • Solution: We must buffer the deprotection environment and minimize exposure time.

Strategic Planning & Materials

Sequence Design Strategy
  • N-Terminal Placement: Whenever possible, design the peptide sequence to place the Fmoc-Gly-15N,d2 residue as close to the N-terminus as possible. This drastically reduces its exposure to basic deprotection cycles.[1]

  • Fragment Condensation: For long peptides where internal Glycine labeling is required, consider synthesizing fragments and ligating them, rather than exposing the label to 20+ cycles of base.

Reagents & Equipment
ComponentSpecificationPurpose
Labeled AA Fmoc-Glycine-15N,d2 (>98% isotopic purity)Core building block.[1]
Resin Rink Amide or Wang Resin (Low loading: 0.3-0.5 mmol/g)Low loading reduces aggregation, improving kinetics.[1]
Coupling Agent DIC / Oxyma PureSuperior to HATU for preventing racemization (and thus exchange).[1]
Deprotection Base Piperidine + 0.1 M HOBt CRITICAL: HOBt buffers the basicity, suppressing proton abstraction at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-carbon.
Solvent Anhydrous DMFWater promotes proton exchange; keep solvents dry.

Experimental Protocol

Phase 1: Resin Preparation & Standard Elongation

Perform standard Fmoc synthesis for all residues preceding the labeled Glycine (C-terminal to the label).

  • Swelling: Swell resin in DMF for 30 minutes.

  • Standard Deprotection: 20% Piperidine/DMF (2 x 5 min).

  • Standard Coupling: 3 eq Fmoc-AA, 3 eq DIC, 3 eq Oxyma Pure in DMF (60 min).

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Phase 2: Coupling the Fmoc-Gly-15N,d2

Due to the Kinetic Isotope Effect (KIE), deuterated substrates may react slightly slower.[3] We employ a double-coupling strategy.

  • Activation: Dissolve 2.5 eq Fmoc-Gly-15N,d2 and 2.5 eq Oxyma Pure in minimal DMF. Add 2.5 eq DIC.[1] React for 2 minutes pre-addition.[1]

  • Coupling 1: Add to resin. Agitate for 45 minutes at room temperature. Drain.

  • Coupling 2: Repeat step 1 & 2 with fresh reagents for 30 minutes .

  • Capping: Acetic anhydride/Pyridine/DMF (Standard capping) to block unreacted chains.[1]

Phase 3: Modified Deprotection (The "Safe" Cycle)

This step is critical for all cycles AFTER the labeled Glycine is installed.

  • Preparation: Prepare a solution of 20% Piperidine in DMF containing 0.1 M HOBt .

    • Why? HOBt acts as an acidic buffer, lowering the effective pH just enough to suppress the formation of the

      
      -carbanion without preventing Fmoc removal.
      
  • Reaction: Treat resin with Modified Cocktail for 2 x 3 minutes .

    • Note: Shorten the time. Standard protocols use 5-10 mins.[1] 3 mins is usually sufficient for Glycine (sterically unhindered).[1]

  • Immediate Wash: Wash aggressively with DMF (5x) immediately after draining to remove residual base.[1]

Phase 4: Cleavage & Isolation
  • Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.

  • Time: 2 hours at Room Temp.

  • Precipitation: Cold Diethyl Ether.[1][4]

Visualization: Synthesis Workflow & Exchange Mechanism

Figure 1: Optimized Synthesis Workflow

This diagram illustrates the decision logic for handling the labeled residue versus standard residues.

G Start Start Synthesis CheckResidue Is Next Residue Fmoc-Gly-15N,d2? Start->CheckResidue StdDeprot Standard Deprotection (20% Piperidine) CheckResidue->StdDeprot No LabelCouple Double Coupling (2.5 eq, 2x 45 min) Account for KIE CheckResidue->LabelCouple Yes StdCouple Standard Coupling (DIC/Oxyma, 60 min) StdDeprot->StdCouple PostLabelCheck Is Labeled Gly Already on Resin? StdCouple->PostLabelCheck LabelCouple->PostLabelCheck PostLabelCheck->CheckResidue Next Cycle ModDeprot Modified Deprotection (20% Pip + 0.1M HOBt) Short cycles (2x 3min) PostLabelCheck->ModDeprot Yes (Protect Label) End Cleavage & QC PostLabelCheck->End Sequence Complete ModDeprot->StdCouple Continue Elongation

Caption: Workflow distinguishing standard cycles from the critical "Modified Deprotection" cycles required after the labeled Glycine is incorporated.

Quality Control & Validation

To verify the integrity of the d2 label, standard LC-MS is insufficient because the mass difference (+2 Da) is clear, but the position is not.

Validation Protocol:

  • High-Res MS: Confirm M+3 peak (15N + 2D).

    • Target: Mass shift of +3.00 Da exactly.[1]

    • Failure Mode: A mix of +2 and +1 shifts indicates partial H/D exchange.

  • 1H NMR (The Gold Standard):

    • Dissolve peptide in D2O.[1]

    • Check: The Glycine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -proton region (typically ~3.5 - 4.0 ppm) should be silent  (empty).
      
    • Signal: If you see a signal here, the deuterons have exchanged back to protons.

  • 13C NMR:

    • The

      
      -carbon of Glycine will appear as a quintet  (due to coupling with two Deuteriums, spin=1) rather than a singlet.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of +2 Da Mass H/D Exchange during deprotection.Switch to 5% Piperazine + 0.1 M HOBt (milder base). Shorten contact time.
Low Yield of Labeled Step Kinetic Isotope Effect (KIE).[1]Increase coupling time to 2 hours or use HATU (only for this coupling step).
Racemization (if not Gly) High base exposure.[1]This protocol applies to all alpha-deuterated amino acids.[1] Use HOBt additive.[1][5][6][7][8][9]

References

  • Suppression of Side Reactions : Biotage. (2023).[1] Preventing Aspartimide Rearrangements (and Base-Catalyzed Exchange). Retrieved from [Link]

  • Deuterated Amino Acids in NMR : ChemRxiv. (2023).[1] Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. Retrieved from [Link]

Sources

Method

Application Note: Dual-Isotope Metabolic Flux Analysis Using Glycine-15N,d2 and HRMS

Introduction & Mechanistic Basis[1] Metabolic Flux Analysis (MFA) has evolved beyond simple carbon tracing. While C-Glucose or C-Glutamine provide a scaffold view of the TCA cycle and glycolysis, they often fail to resol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1]

Metabolic Flux Analysis (MFA) has evolved beyond simple carbon tracing. While


C-Glucose or 

C-Glutamine provide a scaffold view of the TCA cycle and glycolysis, they often fail to resolve the rapid exchange rates of One-Carbon Metabolism (1CM).

This guide details the application of Glycine-15N, 2,2-d2 (Gly-15N,d2). This dual-labeled tracer is a precision tool designed to decouple the fate of the glycine nitrogen from its carbon backbone and hydrogen atoms.

Why Glycine-15N,d2?

Single-isotope tracers (


C-Glycine) cannot distinguish between glycine used for structural incorporation (e.g., into Glutathione) and glycine processed by enzymatic cleavage. The Gly-15N,d2 tracer solves this by providing a specific mass signature for different metabolic fates:
  • Direct Incorporation (GSH & Purines): The entire glycine molecule is utilized. The metabolite retains the

    
     Da shift (
    
    
    
    N + 2
    
    
    D).
  • Serine Hydroxymethyltransferase (SHMT) Activity: SHMT converts Glycine to Serine.[1][2] Mechanistically, this involves the retention of the

    
    -carbon and the nitrogen, but the loss/exchange of one 
    
    
    
    -proton.
    • Result: Serine becomes M+2 (

      
      N + 1
      
      
      
      D), distinguishing it from de novo Serine synthesis (M+0) or reverse flux.
  • Nitrogen Recycling: If the glycine backbone is catabolized (e.g., via the Glycine Cleavage System, GCS), the

    
    N may enter the ammonia pool and reappear in Glutamate/Glutamine as M+1 , while the deuterium is lost to the water pool or NAD(P)H.
    
Metabolic Pathway Map

The following diagram illustrates the differential fate of the tracer labels.

GlycineFate Tracer Glycine-15N,d2 (Tracer M+3) IntraGly Intracellular Glycine (M+3) Tracer->IntraGly Uptake GSH Glutathione (GSH) (M+3) IntraGly->GSH GCL/GSS (Direct Inc.) Purines Purines (IMP/AMP) (M+3) IntraGly->Purines GAR Syn. (Backbone Inc.) Serine Serine (M+2) IntraGly->Serine SHMT1/2 (Loss of 1 D) GCS_Pool NH3 Pool (15N M+1) IntraGly->GCS_Pool GCS (Cleavage) C1_Pool 1-C Pool (Methylene-THF) IntraGly->C1_Pool GCS

Figure 1: Differential labeling patterns. Green nodes indicate retention of the full tracer motif (M+3). Red nodes indicate specific enzymatic processing (SHMT) resulting in mass shift (M+2).

Experimental Protocol

Phase A: Reagents & Cell Culture

Critical Causality: Standard Fetal Bovine Serum (FBS) contains high concentrations of unlabeled glycine (~300-400 µM), which will dilute your tracer and suppress uptake. You must use Dialyzed FBS (dFBS).

  • Media Preparation:

    • Base: Glycine-free DMEM or RPMI.

    • Supplement: 10% Dialyzed FBS.

    • Tracer: Glycine-15N, 2,2-d2 (98%+ purity).

    • Concentration: Reconstitute to physiological levels (0.4 mM for plasma-like conditions) or match the standard formulation (usually 0.4 mM).

  • Seeding:

    • Seed cells in 6-well plates (approx. 3-5

      
       10
      
      
      
      cells/well).
    • Allow attachment overnight in standard media.

  • Pulse Labeling:

    • Wash cells 2x with warm PBS (removes extracellular unlabeled glycine).

    • Add pre-warmed Glycine-15N,d2 Media .

    • Timepoints:

      • Flux/Turnover: 1h, 2h, 4h (Glycine turnover is rapid).

      • Macromolecule Synthesis (GSH/Purines): 6h, 12h, 24h.

Phase B: Metabolite Extraction

Critical Causality: Glycine and Serine are highly polar. Traditional lipid-focused extractions (chloroform) will result in poor recovery. A polar monophasic extraction is required.

  • Quenching:

    • Place plate on crushed ice immediately.

    • Aspirate media completely.

    • Wash 1x with ice-cold PBS (rapidly, <10s) to remove extracellular tracer without leaking intracellular pools.

  • Extraction:

    • Add 1 mL Extraction Solvent (80:20 Methanol:Water, -80°C) directly to the well.

    • Expert Tip: For enhanced recovery of nucleotides (Purines), use 40:40:20 Acetonitrile:Methanol:Water with 0.1M Formic Acid.

    • Scrape cells and transfer to Eppendorf tubes.

  • Lysis:

    • Vortex vigorously (1 min).

    • Centrifuge at 17,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC-MS vials.

Phase C: LC-HRMS Acquisition

Critical Causality: Glycine is small and polar; it elutes in the void volume of C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for retention and separation from isobaric interferences.

Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF. Column: ZIC-pHILIC (Merck) or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

Table 1: HILIC LC Gradient Parameters
Time (min)Flow (mL/min)% A (20mM Ammonium Carbonate, pH 9.0)% B (Acetonitrile)Phase
0.00.22080Initial
2.00.22080Isocratic Hold
12.00.28020Gradient
14.00.28020Wash
14.10.42080Re-equilibration
20.00.42080End
Table 2: MS Source Parameters (ESI Negative/Positive)

Note: Amino acids often ionize better in Positive mode (M+H), but central carbon metabolites prefer Negative. For Glycine/Serine/GSH, Positive mode is recommended.

ParameterValueRationale
Polarity Positive (+ESI)Optimal for Amines (Gly, Ser, GSH).
Resolution 60,000 - 120,000Essential to resolve

N vs naturally occurring isotopes if needed, though M+3 is distinct.
Scan Range 60 - 1000 m/zCovers Glycine (76) to GSH (308) and Nucleotides.
AGC Target 1e6Prevent space-charge effects.

Data Analysis & Interpretation

This section defines how to translate Mass Isotopologue Distributions (MIDs) into biological meaning.

Expected Mass Shifts (The "Cheat Sheet")
MetaboliteFormula (Unlabeled)Tracer StateObserved Mass ShiftBiological Inference
Glycine C2H5NO2IntactM+3 (

N,

)
Unmetabolized Tracer
Serine C3H7NO3SHMT ProductM+2 (

N,

)
SHMT Activity: Glycine provided the backbone; 1 Deuterium lost during methylene addition.
Glutathione C10H17N3O6SSynthesisM+3 (

N,

)
GSH Synthesis: Direct incorporation of Glycine.
IMP/AMP VariousPurine RingM+3 (

N,

)
De Novo Purine Synthesis: Glycine incorporated into purine ring (Positions 4,5,7).
Glutamate C5H9NO4TransaminationM+1 (

N)
Nitrogen Recycling: Glycine amine group transferred via transaminases or GDH.
Flux Calculation Logic

To quantify the fractional contribution of Glycine to Serine synthesis:



Note: You must normalize to the intracellular glycine pool, not the media enrichment, as transport rates vary.

Experimental Workflow Diagram

Workflow Prep 1. Media Prep (Dialyzed FBS + Gly-15N,d2) Culture 2. Cell Culture (Pulse: 1h - 24h) Prep->Culture Quench 3. Rapid Quench (Ice-cold PBS Wash) Culture->Quench Extract 4. Extraction (MeOH:ACN:H2O) Quench->Extract Analysis 5. HILIC-HRMS (Target: M+2 Serine, M+3 GSH) Extract->Analysis Data 6. Flux Calculation (Correct for Nat. Abundance) Analysis->Data

Figure 2: Step-by-step experimental workflow ensuring tracer integrity and metabolite recovery.

Troubleshooting & QC (Self-Validating Systems)

  • The "Serine M+1" Warning:

    • Observation: You see high Serine M+1 instead of M+2.

    • Cause: This suggests significant Deuterium loss (exchange with solvent) or that the Nitrogen is coming from the general amine pool (transamination) rather than direct SHMT conversion from the labeled Glycine.

    • Validation: Check the Glycine M+3 purity in the media. If the media is pure M+3, high M+1 Serine indicates high rates of reversible transamination or solvent exchange.

  • Low Enrichment:

    • Cause: Contamination from FBS.

    • Validation: Run a "Media Only" blank (incubated without cells). If you detect unlabeled Glycine (M+0), your FBS dialysis failed.

  • Retention Time Drift:

    • Cause: HILIC columns are sensitive to salt and pH.

    • Fix: Re-equilibrate the column for at least 6 minutes (as shown in Table 1) between runs.

References

  • Jain, M., et al. (2012). "Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation." Science. [Link]

  • Ducker, G. S., & Rabinowitz, J. D. (2017). "One-Carbon Metabolism in Health and Disease." Cell Metabolism. [Link]

  • Maddocks, O. D. K., et al. (2017). "Serine Starvation Induces Stress and P53-Dependent Metabolic Remodelling in Cancer Cells." Nature. [Link]

  • Fan, T. W-M., et al. (2019). "Stable Isotope-Resolved Metabolomics and Applications for Drug Development." Pharmacology & Therapeutics. [Link]

Sources

Application

Application Note: High-Resolution NMR of Large Assemblies via Glycine-15N,d2 Labeling

Executive Summary In the structural analysis of high-molecular-weight proteins (>30 kDa) and intrinsically disordered proteins (IDPs), Glycine residues present a unique "blind spot." Unlike other amino acids, Glycine pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural analysis of high-molecular-weight proteins (>30 kDa) and intrinsically disordered proteins (IDPs), Glycine residues present a unique "blind spot." Unlike other amino acids, Glycine possesses two alpha-protons (


), creating a dense network of dipolar couplings that drastically accelerates transverse relaxation (

). This results in severe line broadening and signal loss, often rendering Glycine residues invisible in standard

-

HSQC spectra.

This guide details the application of Glycine-15N,d2 to suppress these alpha-proton dipolar couplings. By replacing the


 protons with Deuterium (

or

), we exploit the lower gyromagnetic ratio of deuterium to extend

relaxation times, sharpen linewidths, and enable detection of critical backbone dynamics in drug targets.

Scientific Foundation: The Physics of Dipolar Suppression

The Glycine Anomaly

In protein NMR, the dominant relaxation mechanism for backbone nuclei (


, 

) is the dipole-dipole interaction with attached protons. The relaxation rate (

) is proportional to the square of the gyromagnetic ratios (

) of the interacting spins and the inverse sixth power of the distance (

):


Where


 is the rotational correlation time.
  • Standard Amino Acids: Have one

    
    .
    
  • Glycine: Has two ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     protons. This doubles the dipolar relaxation pathways available to the attached 
    
    
    
    and significantly increases the contribution to the
    
    
    relaxation.
The Deuterium Effect

Deuterium has a gyromagnetic ratio approximately 6.5 times smaller than that of Hydrogen (


). Since 

, substituting H with D reduces the dipolar relaxation efficiency by a factor of

.

Key Mechanism:

  • 
     Detection:  In 
    
    
    
    -detected experiments (e.g., cHSQC), the
    
    
    linewidth is dominated by
    
    
    dipolar coupling. Deuteration removes this, narrowing the line to near-theoretical limits.
  • 
     Sharpening:  While the amide proton (
    
    
    
    ) is the primary relaxer of
    
    
    , the two alpha protons contribute significantly to
    
    
    line broadening in large proteins due to spin diffusion and remote dipolar coupling.
    
    
    -labeling eliminates this "background" relaxation.
Visualizing the Relaxation Pathway

RelaxationPathway Gly_H Glycine (Standard) 2x Alpha Protons Dipole_H Strong Dipolar Coupling (H-H, H-N) Gly_H->Dipole_H High γ Gly_D Glycine-15N,d2 2x Alpha Deuterons Relax_Fast Fast T2 Relaxation (Broad Lines) Dipole_H->Relax_Fast Signal Loss Dipole_D Weak Dipolar Coupling (D-D, D-N) Gly_D->Dipole_D Low γ (1/6.5) Relax_Slow Slow T2 Relaxation (Sharp Lines) Dipole_D->Relax_Slow Signal Recovery

Figure 1: Comparative relaxation pathways. The substitution of H with D drastically reduces the dipolar coupling strength, leading to favorable relaxation properties.

Experimental Protocols

The Scrambling Challenge

Glycine is metabolically labile. In E. coli, the enzyme Serine Hydroxymethyltransferase (SHMT) (encoded by glyA) rapidly interconverts Glycine and Serine.

  • Risk: If you feed Gly-15N,d2, the label may scramble into Serine, diluting the Gly signal and creating confusing Serine cross-peaks.

  • Solution: We present two protocols. Protocol A (Cell-Free) is the gold standard for fidelity. Protocol B (E. coli) is for high-yield requirements.

Protocol A: Cell-Free Protein Synthesis (CFPS)

Recommended for: Toxic proteins, membrane proteins, and absolute labeling fidelity.

Materials:

  • S30 T7 Extract (commercial or home-made).

  • Amino acid mix (20 AA) minus Glycine.

  • Glycine-15N,d2 (Isotec/Sigma or CIL).

  • Energy mix (PEP, ATP, GTP).

Workflow:

  • Master Mix Prep: Prepare the reaction mixture with all amino acids at 1-2 mM, excluding Glycine.

  • Tracer Addition: Add Glycine-15N,d2 to a final concentration of 2 mM.

    • Note: In CFPS, metabolic enzymes are diluted and non-regenerating. Scrambling is negligible compared to in vivo.

  • Incubation: Incubate at 30°C for 4-16 hours depending on the target protein stability.

  • Purification: Standard Ni-NTA or Strep-tag purification.

  • Validation: Run an intact mass spectrum (ESI-MS).

    • Expected Shift: +3 Da per Glycine residue (15N = +1, 2xD = +2) compared to natural abundance.

Protocol B: E. coli Expression with Scrambling Suppression

Recommended for: High-yield production (>10 mg) of soluble proteins.

Materials:

  • E. coli Strain: DL39 (glyA auxotroph) is preferred. If using BL21(DE3), metabolic suppression is required.

  • M9 Minimal Media components.

  • Glycine-15N,d2.

  • Unlabeled Serine (to suppress SHMT activity).

Step-by-Step Workflow:

  • Pre-Culture: Inoculate BL21(DE3) in 10 mL M9 media (with

    
     if uniform N-labeling is desired, or natural abundance N source if selective Gly labeling is the goal).
    
  • Adaptation: Grow cells to OD600 ~ 0.6.

  • Induction & Labeling (The "Shift" Method):

    • Spin down cells and resuspend in fresh M9 media.

    • Add: Glycine-15N,d2 (100 mg/L).

    • Add: Unlabeled Serine (200 mg/L). Crucial Step: Excess Serine creates product inhibition on SHMT, preventing the conversion of your expensive Gly-15N,d2 into Serine.

  • Expression: Induce with IPTG (0.5 mM) and grow for 4-6 hours at 37°C or overnight at 20°C.

  • Lysis & Purification: Proceed with standard protocols.

Metabolic Control Diagram

ScramblingControl cluster_pathway Metabolic Pathway (E. coli) Gly Glycine-15N,d2 (Input) SHMT SHMT Enzyme (glyA) Gly->SHMT Ser Serine (Scrambled Product) SHMT->Ser Scrambling Inhibitor Excess Unlabeled Serine (Inhibitor) Inhibitor->SHMT Feedback Inhibition Auxotroph DL39 Strain (glyA mutant) Auxotroph->SHMT Deletes Enzyme

Figure 2: Strategies to prevent isotopic scrambling. Using glyA- strains or feedback inhibition ensures the label remains on Glycine.

Data Presentation & Analysis

Quantitative Benefits

The following table summarizes the expected linewidth improvements for a 40 kDa protein at 600 MHz.

ParameterStandard Glycine (

)
Glycine-15N,d2 (

)
Improvement Factor

Linewidth
~35 - 45 Hz< 5 Hz~8x (Essential for C-detect)

Linewidth
~18 - 22 Hz~14 - 16 Hz~1.3x
T2 Relaxation (

)
< 20 ms> 100 ms>5x
Spectral Density High overlapResolvedN/A
Interpreting the Spectra

When analyzing HSQC spectra of Gly-15N,d2 labeled proteins:

  • Chemical Shift Isotope Effect: Expect a slight upfield shift in the

    
     and 
    
    
    
    dimensions due to the Deuterium Isotope Effect.
    • 
       to 
      
      
      
      ppm per deuteron.
    • 
       ppm.
      
  • Negative Peaks: In standard

    
    -
    
    
    
    HSQC, Glycine peaks are positive (like other residues). However, if utilizing specific pulse sequences dependent on
    
    
    couplings for transfer, parameters must be adjusted for
    
    
    (which is
    
    
    smaller). Standard HSQC works fine as it relies on
    
    
    .

References

  • Venters, R. A., et al. (1991). "High-level 13C/15N labeling of proteins for NMR studies using a defined medium." Journal of Biomolecular NMR, 1(4), 429-444. Link

    • Foundational text on metabolic scrambling and defined media.
  • Gardner, K. H., & Kay, L. E. (1998).[1] "The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins." Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. Link

    • Authoritative review on deuteration str
  • Takeuchi, K., et al. (2010). "Amino-acid selective isotope labeling of proteins for NMR studies using a cell-free synthesis system." Methods in Molecular Biology, 607, 49-60. Link

    • Protocol validation for Cell-Free labeling without scrambling.
  • Hong, M. (1999). "Solid-state NMR determination of 13C alpha-1H alpha bond lengths in proteins." Journal of the American Chemical Society, 121(11), 2627-2628. Link

    • Demonstrates the physics of alpha-proton dipolar couplings in rigid l

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for Resolving Glycine-15N,d2 Signal Overlap in Complex Metabolomics Spectra

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Glycine-15N,d2 as a tracer in metabolomics studies and are encountering ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Glycine-15N,d2 as a tracer in metabolomics studies and are encountering challenges with signal overlap. As Senior Application Scientists, we have developed this resource to provide in-depth, actionable solutions to ensure the accuracy and reliability of your experimental data.

Introduction: The Challenge of the Simplest Amino Acid

Glycine, despite being the simplest amino acid, presents significant analytical challenges in complex biological matrices. Its small size and polar nature make it difficult to retain and separate chromatographically. When using stable isotope-labeled glycine, such as Glycine-15N,d2 (glycine with a ¹⁵N-labeled nitrogen and two deuterium atoms on the α-carbon), the primary goal is to accurately quantify its incorporation into downstream metabolites. However, its signal is frequently obscured by isobaric or co-eluting endogenous compounds, leading to inaccurate measurements. This guide provides a structured approach to diagnosing and resolving these common signal overlap issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Glycine-15N,d2 signal so difficult to resolve?

The difficulty arises from a combination of factors related to both the molecule itself and the complexity of the biological sample matrix.

  • Mass Spectrometry (MS): The measured mass-to-charge ratio (m/z) of Glycine-15N,d2 can be identical or nearly identical to other unrelated endogenous metabolites (isobaric interference). For example, a fragment of a larger molecule or a different small molecule could have the same nominal mass.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR spectra, the glycine signal is a singlet in a relatively crowded region of the spectrum (typically 3.55 ppm). This signal can easily overlap with resonances from other abundant metabolites, making direct integration unreliable.

  • Chromatography: Glycine's high polarity makes it challenging to retain on standard reversed-phase (RP) liquid chromatography columns. It often elutes early in the void volume with many other polar molecules, a phenomenon known as "matrix effect," which can suppress its signal and create a high degree of co-elution.

Q2: What are the most common molecules that interfere with the Glycine-15N,d2 signal?

Interference is platform-dependent.

  • In LC-MS: The primary interferents are often isobaric compounds. For example, the protonated molecule of Glycine-15N,d2 has a monoisotopic mass of 79.0431 m/z. Other small molecules or fragments in the matrix can have a similar m/z, requiring high-resolution mass spectrometry to distinguish them. A common interferent is creatinine , which has a monoisotopic mass of 113.0640 m/z but can form in-source fragments that interfere.

  • In GC-MS: After derivatization (e.g., with a silylating agent like TBDMS), fragments of other derivatized amino acids or organic acids can interfere. For instance, a fragment of derivatized serine might have a similar m/z to a key fragment of derivatized glycine.

  • In NMR: The main issue is signal overlap in the ¹H spectrum. Signals from compounds like myo-inositol , various sugars , and other small molecules can reside in the same spectral region as the glycine singlet.

Q3: My lab only has a nominal mass (e.g., triple quadrupole) mass spectrometer. Can I still resolve this issue?

Yes, but it requires a more sophisticated analytical approach. While high-resolution mass spectrometry (HRMS) can often distinguish between Glycine-15N,d2 and isobaric interferents based on mass defect, nominal mass instruments rely heavily on other techniques:

  • Chromatographic Separation: This becomes your most critical tool. You must achieve baseline separation of glycine from any co-eluting interferents. This often involves moving beyond standard reversed-phase columns to alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Tandem Mass Spectrometry (MS/MS): By carefully selecting a specific fragmentation pathway (a precursor-to-product ion transition) for Glycine-15N,d2, you can filter out interferents that do not produce the same specific fragment ion. This method, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and is a standard approach for quantification on triple quadrupole systems.

Troubleshooting Guide 1: Mass Spectrometry-Based Approaches

When direct measurement of the Glycine-15N,d2 signal is compromised, a systematic approach involving chromatography and mass analyzer settings is required.

Workflow: Optimizing LC-MS for Glycine-15N,d2 Analysis

Caption: Workflow for systematically resolving Glycine-15N,d2 signal overlap in LC-MS.

Protocol 1: HILIC-Based Separation of Glycine

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography for retaining and separating highly polar compounds like glycine.

Objective: To achieve chromatographic separation of glycine from early-eluting matrix components.

Materials:

  • HILIC column (e.g., silica, amide, or zwitterionic phase)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Prepared sample extract (e.g., protein-precipitated plasma or cell lysate)

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with a high percentage of organic solvent (e.g., 95% Mobile Phase B) for at least 15-20 minutes. This is crucial for establishing the aqueous layer on the stationary phase that facilitates retention.

  • Sample Injection: Ensure your sample is dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions, to prevent poor peak shape.

  • Gradient Elution:

    • Start with a high organic concentration (e.g., 95% B) and hold for 1-2 minutes.

    • Apply a shallow gradient, for example, decreasing from 95% B to 70% B over 10 minutes. Glycine should elute during this phase.

    • Include a wash step by decreasing to a low percentage of B (e.g., 20%) to elute strongly retained compounds.

    • Return to the initial conditions and re-equilibrate for the next injection.

  • MS Detection: Monitor the expected m/z for the protonated Glycine-15N,d2 ([M+H]⁺ = 79.0431).

Leveraging High-Resolution Mass Spectrometry (HRMS)

If you have access to an HRMS instrument like a Q-TOF or Orbitrap, you can resolve isobaric interferences that co-elute with your analyte.

  • Principle of Causality: Different elemental compositions will have slightly different exact masses (mass defect). For example, Glycine-15N,d2 (¹²C₂¹H₃²H₂¹⁵N¹O₂) has a monoisotopic mass of 78.0463 Da. Its protonated form is 79.0431 m/z. An interfering compound with a different formula (e.g., containing sulfur or silicon) might have the same nominal mass of 79 but a different exact mass.

  • Actionable Step: Set your mass spectrometer to a high resolution (>25,000 FWHM). Instead of extracting a wide mass window (e.g., ± 0.5 Da), use a very narrow window (e.g., ± 5 ppm). This will selectively create a chromatogram for only the ions that have the precise mass of your target analyte, effectively filtering out the isobaric interference.

ParameterLow Resolution SettingHigh Resolution SettingRationale
Instrument Type Triple QuadrupoleQ-TOF, OrbitrapHRMS instruments provide the necessary mass accuracy.
Mass Extraction Window ± 0.7 Da± 5 ppm (0.0004 Da at 79 m/z)A narrow window excludes ions with the same nominal mass but different elemental formulas.
Resolution (FWHM) ~2,000> 25,000High resolution is required to physically separate the ion signals.

Troubleshooting Guide 2: Chemical Derivatization for GC-MS

For labs equipped with Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is a powerful tool to overcome the challenges of glycine's polarity and low volatility.

Workflow: Derivatization to Enhance Separation and Specificity

cluster_start Start: Poor GC-MS Signal cluster_deriv Step 1: Chemical Derivatization cluster_gcms Step 2: GC-MS Analysis cluster_end Outcome start Glycine is not volatile or shows poor peak shape a1 Select Derivatization Agent (e.g., TBDMS, MSTFA) start->a1 a2 Perform Derivatization Reaction (Heat + Time) a1->a2 a3 Result: Volatile Glycine Derivative a2->a3 b1 Inject Derivatized Sample a3->b1 b2 Optimize GC Temperature Ramp for Separation b1->b2 b3 Analyze Mass Spectrum b2->b3 b4 Select Unique, High-Mass Fragment Ion for Quantification (SIM mode) b3->b4 end_node Sharp, Symmetric Peak with High S/N Ratio b4->end_node

Caption: GC-MS workflow using derivatization to improve glycine analysis.

Protocol 2: TBDMS Derivatization of Glycine

Derivatization with MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) creates a di-TBDMS-glycine derivative. This has two key advantages:

  • Increased Volatility: The derivative is much more suitable for gas chromatography than native glycine.

  • Favorable Fragmentation: It produces a characteristic and high-mass fragment ion ([M-57]⁺), which corresponds to the loss of a tert-butyl group. This fragment is often in a cleaner part of the mass spectrum, reducing interference from low-mass matrix ions.

Objective: To create a volatile glycine derivative with a unique fragmentation pattern for specific detection.

Materials:

  • Dried sample extract

  • MTBSTFA + 1% TBDMSCI derivatizing agent

  • Acetonitrile or Pyridine (solvent)

  • Heating block or oven

Procedure:

  • Drying: Ensure your sample extract is completely dry, as water will quench the derivatization reaction. Use a vacuum concentrator or nitrogen evaporator.

  • Reconstitution: Add 50 µL of the derivatizing agent (e.g., MTBSTFA) and 50 µL of solvent (e.g., acetonitrile).

  • Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Acquisition: Use Selected Ion Monitoring (SIM) mode to monitor the characteristic [M-57]⁺ fragment for both unlabeled glycine and your Glycine-15N,d2 standard. This targeted approach significantly improves the signal-to-noise ratio.

AnalyteDerivatized Mass (di-TBDMS)Key Fragment Ion ([M-57]⁺)
Unlabeled Glycine303.18246.1
Glycine-15N,d2 306.19 249.1

Troubleshooting Guide 3: NMR-Based Approaches

For NMR, the challenge is spectral crowding. While ¹H NMR is often the first choice, its low resolution in complex mixtures can be a significant limitation.

Leveraging 2D-NMR for Signal Deconvolution

Two-dimensional (2D) NMR experiments can resolve overlapping signals by spreading them across a second frequency dimension.

  • Principle of Causality: A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom it is directly attached to. While multiple protons may have the same chemical shift (overlap in 1D), it is highly unlikely that they are attached to carbons that also have the same chemical shift.

  • Actionable Step: Acquire a ¹H-¹³C HSQC spectrum. The glycine α-carbon has a distinct ¹³C chemical shift (around 42.5 ppm). The cross-peak in the HSQC spectrum corresponding to the ¹H shift (~3.55 ppm) and the ¹³C shift (~42.5 ppm) will be uniquely from glycine. You can integrate the volume of this cross-peak for quantification, free from the interference that plagues the 1D ¹H spectrum. While this experiment takes longer to acquire than a simple 1D spectrum, its specificity is unmatched for complex samples.

References

  • Lange, M., et al. (2021). An improved multiple reaction monitoring-based method for the targeted analysis of 13C-labeled metabolites. Metabolites. Available at: [Link]

  • Waters Corporation. (2012). Analysis of Underivatized Amino Acids using a ACQUITY UPLC HILIC BEH Column. Waters Application Note. Available at: [Link]

  • da Silva, V. R., et al. (2015). GC-MS method for determination of amino acids in wine based on a rapid N(O)-tert-butyldimethylsilyl derivatization. Food Chemistry. Available at: [Link]

  • Human Metabolome Database (HMDB). Glycine Spectral Details (HMDB0000123). HMDB. Available at: [Link]

Optimization

Technical Support Center: Deuterium Isotope Shifts in ¹⁵N NMR

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for managing deuterium isotope effects in ¹⁵N NM...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for managing deuterium isotope effects in ¹⁵N NMR spectroscopy. Our goal is to equip you with the foundational knowledge and practical steps to ensure accurate resonance assignment for deuterated proteins and other biomolecules.

Section 1: Foundational Concepts (FAQs)

This section addresses the fundamental principles behind deuterium isotope shifts. Understanding the "why" is critical to effectively troubleshooting experimental challenges.

Q1: What is a deuterium isotope effect in NMR, and why does it occur?

A deuterium isotope effect in NMR is the change in the chemical shift of a nucleus when a nearby hydrogen atom (¹H, protium) is replaced by its heavier isotope, deuterium (²H or D).[1] This phenomenon is rooted in the mass difference between protium and deuterium.

The Causality: The greater mass of deuterium leads to a lower zero-point vibrational energy for an N-D bond compared to an N-H bond. This results in a slightly shorter average bond length for the N-D bond.[2] The electron distribution around a nucleus dictates its magnetic shielding and, consequently, its NMR frequency (chemical shift).[3] The subtle change in bond length and vibrational state upon deuteration alters the electronic environment of the neighboring ¹⁵N nucleus, causing a small but measurable shift in its resonance frequency.[2]

Q2: I've replaced the amide protons (N-H) with deuterons (N-D) by dissolving my protein in D₂O. Which way will my ¹⁵N HSQC peaks shift?

For backbone amides in proteins, replacing the amide proton with a deuteron almost universally causes the corresponding ¹⁵N nucleus to shift upfield (to a lower ppm value). This is the most common observation and the most significant isotope effect you will encounter in protein NMR.

The magnitude of this shift is sensitive to the local environment, including factors like hydrogen bonding strength and backbone conformation.[2] Stronger hydrogen bonds tend to correlate with larger isotope shifts.

Q3: What is the difference between a one-bond (¹Δ) and a two-bond (²Δ) isotope shift for ¹⁵N?

The notation "ⁿΔX(²H)" describes the isotope shift on nucleus X caused by deuterium substitution n bonds away.

  • One-Bond Isotope Shift (¹Δ¹⁵N(²H)): This refers to the chemical shift change on a ¹⁵N nucleus when the hydrogen directly attached to it is replaced by deuterium (¹⁵N-¹H → ¹⁵N-²H). This is the largest and most significant effect, particularly for backbone amides.[2]

  • Two-Bond Isotope Shift (²Δ¹⁵N(²H)): This is the shift observed on a ¹⁵N nucleus when a hydrogen two bonds away is substituted with deuterium. For a backbone amide, this would most commonly involve deuteration at the Cα position (Hα-Cα-¹⁵N-H). These shifts are much smaller than one-bond effects but can be significant in highly deuterated samples.[4]

IsotopeShiftTypes

Section 2: Troubleshooting Common Experimental Problems

This section provides solutions to specific issues that researchers encounter when working with deuterated samples for ¹⁵N NMR assignment.

Q4: I've collected a ¹⁵N HSQC on my perdeuterated protein in D₂O, but the peaks don't overlay with my protonated sample's assignments. How do I proceed?

This is the expected outcome. The combination of one-bond isotope shifts from N-D formation and two-bond shifts from deuteration at Cα and other positions will cause significant chemical shift perturbations (CSPs). A direct overlay is not a viable assignment strategy.

Expert Insight: Deuteration is a powerful tool for studying large proteins by reducing relaxation pathways and sharpening signals.[5][6] However, this benefit comes at the cost of complicating direct spectral comparisons. Your original assignments on the protonated sample serve as a starting point, not a final map.

Troubleshooting Workflow:

  • Perform Amide Back-Exchange: The most critical step is to replace the exchangeable amide deuterons (N-D) with protons (N-H). This eliminates the large one-bond isotope shifts, which are the primary source of the assignment problem. See the protocol in Q7 .

  • Acquire a New ¹⁵N HSQC: After back-exchange, acquire a high-quality ¹⁵N HSQC spectrum. The peaks should now be much closer to their original positions in the protonated spectrum.

  • Transfer Assignments via 3D NMR: Small shifts (from two-bond effects) and ambiguities will remain. The definitive way to transfer assignments is to use 3D triple-resonance experiments that correlate backbone atoms, such as an HNCA experiment. The Cα and Cβ chemical shifts are less sensitive to deuteration effects than the amide ¹H and ¹⁵N shifts. By matching the Cα/Cβ "strips" from the new 3D spectrum to your original assignments, you can confidently transfer the ¹⁵N and ¹H assignments.

AssignmentWorkflow

Q5: Some of my amide peaks are missing or very broad after dissolving my deuterated protein in an H₂O buffer. What's happening?

This is likely due to intermediate chemical exchange on the NMR timescale.

The Causality: When you place your deuterated protein into an H₂O buffer, the amide deuterons begin to exchange for protons.[7][8] For some residues, the rate of this H-D exchange is similar to the difference in the NMR frequencies of the N-H and N-D species. This intermediate exchange regime leads to significant line broadening, sometimes to the point where the signal disappears into the noise.

Troubleshooting Steps:

  • Wait and Re-acquire: The simplest solution is to allow more time for the exchange to complete. For many solvent-exposed residues, the exchange is fast. However, for residues buried in the protein core or involved in stable hydrogen bonds, the exchange can be very slow (hours to days).[7] Acquiring the spectrum again after 12-24 hours may reveal sharper signals as the exchange equilibrium is reached.

  • Increase Temperature: Gently increasing the sample temperature (e.g., from 25°C to 30°C or 35°C) can increase the rate of H-D exchange, potentially moving it from the intermediate to the fast exchange regime, which results in a single, sharp peak. Be cautious not to raise the temperature to a point that compromises protein stability.

  • Check pH: Amide proton exchange rates are base-catalyzed and have a minimum rate around pH 2.5-3.[8] Ensure your buffer pH is optimal for both protein stability and complete exchange (typically pH 6-7.5).

Section 3: Protocols and Correction Strategies

This section provides detailed experimental procedures and data tables to help you manage and correct for isotope shifts.

Q6: What is the standard protocol for performing hydrogen-deuterium back-exchange for a deuterated protein sample?

This protocol aims to replace all solvent-exchangeable deuterons (primarily on -OD, -ND, and -ND₂) with protons to minimize one-bond isotope shifts before NMR acquisition.

Experimental Protocol: Amide Back-Exchange

  • Initial Preparation: Start with your purified, perdeuterated, ¹⁵N-labeled protein in a D₂O-based buffer.

  • Lyophilization (Freeze-Drying): Freeze the protein sample completely (e.g., using liquid nitrogen or a -80°C freezer) and lyophilize until it is a dry powder. This step removes the D₂O solvent.

  • First Reconstitution: Re-dissolve the lyophilized powder in a protonated NMR buffer (e.g., 90% H₂O / 10% D₂O). The 10% D₂O is necessary for the spectrometer's deuterium lock channel.[3] The volume should be small, just enough to fully dissolve the protein. Let it incubate for 1-2 hours at room temperature to allow for exchange.

  • Second Lyophilization: Repeat the freeze-drying process to remove the H₂O/D₂O buffer. This second step is crucial for ensuring a high degree of back-exchange.

  • Final Reconstitution: Carefully re-dissolve the final protein powder in the exact volume of fresh 90% H₂O / 10% D₂O NMR buffer required for your NMR tube.

  • Equilibration: Allow the sample to equilibrate for at least 2-4 hours before acquiring spectra. As mentioned in Q5 , for proteins with very stable cores, a longer equilibration time (24+ hours) may be necessary to see all expected peaks.

Self-Validation: To verify the completeness of the exchange, you can monitor the disappearance of peaks from slowly exchanging residues in a time-course experiment, acquiring a ¹⁵N HSQC every few hours until the spectrum no longer changes.[9]

Q7: Are there established correction factors I can apply to my data?

Yes, while experimental back-exchange is the most robust method, you can use average isotope shift values to predict the approximate location of peaks. This is useful for initial analysis but should not replace experimental verification.

The Causality: The magnitude of the isotope shift is not identical for all residues. It is modulated by the local electronic structure, which is influenced by backbone conformation (Φ/Ψ angles) and hydrogen bonding.[2] However, the values tend to fall within a predictable range.

The table below summarizes typical deuterium isotope shifts observed in proteins. Note that a positive shift value indicates the protonated species (¹⁵N-¹H) is downfield of the deuterated species (¹⁵N-²H), resulting in an upfield shift upon deuteration.

Isotope Shift TypeAffected GroupTypical Shift Magnitude (ppb)Direction of Shift for ¹⁵N
¹Δ¹⁵N(²H) Backbone Amide (N-H vs N-D)+200 to +400Upfield
¹Δ¹⁵N(²H) Asn/Gln Sidechain (-NH₂)+150 to +300Upfield
²Δ¹⁵N(²H) Backbone Amide (from Cα-D)+50 to +120Upfield
²Δ¹⁵N(²H) Backbone Amide (from C'-D)~ +10 to +30Upfield

Data compiled from published literature. Magnitudes are approximate and can vary significantly based on local structure.

Trustworthiness: Using these values for correction is an approximation. For instance, a ¹Δ¹⁵N(²H) shift of +300 ppb (0.3 ppm on a 600 MHz spectrometer with a ¹⁵N frequency of ~60.8 MHz) is a common average, but the actual value for a specific residue can deviate. Always confirm assignments with through-bond correlation experiments like the HNCA.

References

  • Loh, A. P., Gu, J., & Ang, T. C. (2018). Deuterium isotope effects on 15N backbone chemical shifts in proteins. Journal of Biomolecular NMR, 72(3-4), 125–137. [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2405. [Link]

  • Takeuchi, K., & Wagner, G. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of Biomolecular NMR, 76(11), 437-453. [Link]

  • Vögeli, B., & Yao, L. (2011). Deuterium isotope shifts for backbone 1H, 15N and 13C nuclei in intrinsically disordered protein α-synuclein. Journal of Biomolecular NMR, 49(1), 1-11. [Link]

  • Wasylishen, R. E., & Friedrich, J. O. (1986). Deuterium isotope effects on nuclear shielding constants and spin-spin coupling constants in the ammonium ion, ammonia, and water. Canadian Journal of Chemistry, 64(11), 2221-2227. [Link]

  • Krimm, I., Lemaire, D., & Labeikovsky, W. (2012). Measuring protein reduction potentials using 15N HSQC NMR spectroscopy. Chemical Communications, 48(77), 9598-9600. [Link]

  • Paterson, Y., Englander, S. W., & Roder, H. (1990). A Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Science, 249(4970), 755-759. [Link]

  • Smirnov, S. N., Benedict, H., & Golubev, N. S. (2000). 1H/15N NMR chemical shielding, dipolar 15N,2H coupling and hydrogen bond geometry correlations in a novel series of hydrogen-bonded 1:1 acid-base complexes of 2,4,6-trimethylpyridine with carboxylic acids. Magnetic Resonance in Chemistry, 38(10), 865-873. [Link]

  • Higman, V. A. (2012). 1H-15N HSQC. Protein NMR Wiki. [Link]

  • Kay, L. E., & Gardner, K. H. (1997). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Journal of Magnetic Resonance, 124(2), 321-356. [Link]

  • Wikipedia. (2024). Chemical shift. In Wikipedia. [Link]

  • University of Ottawa. (n.d.). Isotope shifts and other isotope effects. NMR Facility. [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules (Basel, Switzerland), 27(8), 2405. [Link]

  • Masson, G. R., et al. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Biomolecules, 9(10), 565. [Link]

  • Theillet, F. X., et al. (2013). 15N transverse relaxation measurements for the characterization of µs-ms dynamics are deteriorated by the deuterium isotope effect on 15N resulting from solvent exchange. Journal of Biomolecular NMR, 56(4), 377–385. [Link]

  • Zuiderweg, E. R. P. (2010). Insights into Protein Dynamics from 15N-1H HSQC. eMagRes, 1-12. [Link]

  • Szymański, S., & Poznański, J. (2011). Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 76(20), 8349–8352. [Link]

  • Wikipedia. (2024). Hydrogen–deuterium exchange. In Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing ¹⁵N Label Scrambling in Glycine Metabolism Studies

Welcome to the technical support center for stable isotope tracing. As a Senior Application Scientist, I often consult with researchers on complex experimental design.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stable isotope tracing. As a Senior Application Scientist, I often consult with researchers on complex experimental design. A frequently encountered challenge is the "scrambling" of nitrogen-15 (¹⁵N) labels during glycine metabolism studies. This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to ensure the integrity of your labeling data.

Frequently Asked Questions (FAQs)

Q1: What exactly is ¹⁵N label scrambling in the context of glycine metabolism?

In an ideal tracer experiment, the ¹⁵N atom from the glycine you introduce would remain on the glycine molecule or be incorporated into direct downstream products, such as serine or purines. However, "scrambling" refers to the metabolic process where this ¹⁵N label is removed from glycine and transferred to other molecules, primarily the cellular pool of ammonia and the amine group of other amino acids.[1] This leads to the unintended labeling of amino acids that are not direct products of glycine metabolism, complicating data interpretation.

Q2: What is the primary biochemical driver of ¹⁵N scrambling from glycine?

The primary culprits are a class of enzymes called aminotransferases (also known as transaminases).[2][3] These enzymes are central to amino acid biosynthesis and degradation. They catalyze the transfer of an amino group from an amino acid to an α-keto acid.

In the case of ¹⁵N-glycine, its nitrogen can be transferred to α-ketoglutarate to form ¹⁵N-glutamate. Glutamate is a major nitrogen donor in the cell, meaning this newly labeled ¹⁵N-glutamate can then donate its labeled nitrogen to numerous other α-keto acids, leading to the formation of many other ¹⁵N-labeled amino acids (e.g., alanine, aspartate).[4] This rapid redistribution of the ¹⁵N label across the amino acid pool is the essence of scrambling.

Visualizing the Scrambling Pathway

To understand this process, it's helpful to visualize the metabolic crossroads where scrambling occurs.

Scrambling_Pathway Glycine_15N [¹⁵N]Glycine Serine_15N [¹⁵N]Serine (Direct Pathway) Glycine_15N->Serine_15N SHMT Purines_15N [¹⁵N]Purines (Direct Pathway) Glycine_15N->Purines_15N GCS Transaminase Aminotransferases (e.g., ALT, AST) Glycine_15N->Transaminase aKG α-Ketoglutarate aKG->Transaminase Glutamate_15N [¹⁵N]Glutamate (Scrambled Pool) Pyruvate Pyruvate Glutamate_15N->Pyruvate ALT OAA Oxaloacetate Glutamate_15N->OAA AST Other_AA_15N Other [¹⁵N]Amino Acids (e.g., Alanine, Aspartate) Pyruvate->Other_AA_15N OAA->Other_AA_15N Transaminase->Glutamate_15N Scrambling Event Workflow Start Start: Seed Cells Culture Culture to desired confluency (e.g., 80%) Start->Culture PreTreat Pre-treatment (30-60 min) Culture->PreTreat Vehicle Control Group: Vehicle (e.g., PBS/Saline) PreTreat->Vehicle Control AOA Experimental Group: AOA (0.5-1 mM) PreTreat->AOA Inhibitor Label Add [¹⁵N]Glycine (Incubate for optimized time) Vehicle->Label AOA->Label Quench Quench Metabolism (e.g., Liquid Nitrogen) Label->Quench Extract Extract Metabolites (e.g., Cold Methanol) Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze End End: Data Analysis Analyze->End

Caption: A self-validating workflow for minimizing ¹⁵N scrambling.

Data Presentation: Expected Outcome of AOA Treatment

When AOA is used effectively, you should observe a dramatic shift in the ¹⁵N enrichment pattern. The enrichment in direct glycine products should be preserved or even enhanced, while enrichment in scrambling-prone amino acids should be significantly reduced.

MetaboliteCondition¹⁵N Enrichment (M+1, %)Interpretation
Glycine Vehicle Control98.5%Tracer successfully taken up by cells.
+ AOA (1 mM)98.7%AOA does not interfere with glycine uptake.
Serine Vehicle Control25.1%Direct synthesis from glycine.
+ AOA (1 mM)24.8%Direct pathway is largely unaffected.
Glutamate Vehicle Control15.3%High degree of scrambling.
+ AOA (1 mM)1.2% Scrambling is effectively blocked.
Alanine Vehicle Control12.8%High degree of scrambling.
+ AOA (1 mM)0.9% Scrambling is effectively blocked.

This table represents illustrative data to demonstrate the expected experimental outcome.

Experimental Protocols

Protocol 1: Minimizing ¹⁵N Scrambling with AOA

This protocol is designed for adherent cells in a 6-well plate format but can be scaled.

  • Cell Seeding: Seed cells in a 6-well plate and culture until they reach approximately 80% confluency. Ensure equal seeding density across all wells. [5]2. Prepare Media:

    • Labeling Medium: Prepare custom culture medium containing all necessary nutrients except for glycine. [6]Just before use, supplement with [¹⁵N]Glycine to the desired final concentration (e.g., 0.5-1 mM). [7] * AOA Stock: Prepare a 100 mM stock solution of Aminooxyacetic acid hemihydrochloride in sterile PBS or saline.

  • Pre-incubation:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with 1 mL of pre-warmed PBS.

    • Add 1 mL of fresh, pre-warmed standard medium to each well.

    • For "Control" wells, add the appropriate volume of vehicle (PBS/saline).

    • For "+ AOA" wells, add AOA stock solution to a final concentration of 0.5-1.0 mM.

    • Incubate the plate for 30-60 minutes at 37°C, 5% CO₂.

  • Labeling:

    • Aspirate the pre-incubation medium.

    • Add 1 mL of the prepared [¹⁵N]Glycine Labeling Medium (also containing AOA or vehicle as appropriate) to each well.

    • Incubate for your predetermined optimal time (e.g., 30 minutes).

  • Metabolism Quenching & Extraction:

    • Place the 6-well plate on dry ice or in a liquid nitrogen bath to flash-freeze the cells and instantly halt metabolism. [8] * Add 1 mL of ice-cold, MS-grade 80% methanol to each well.

    • Scrape the cells thoroughly and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant, which contains your metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

  • Sample Analysis:

    • Reconstitute the dried metabolites in an appropriate solvent for your LC-MS/MS system.

    • Analyze using a targeted method to quantify the M+1 isotopologues of glycine, serine, glutamate, alanine, and other amino acids of interest. [9]

Reference List

  • Tavares, C.R.O., et al. (2006). ¹⁵N-labeled Glycine Synthesis. Anais da Academia Brasileira de Ciências, 78(3), 441-449. Available at: [Link]

  • Tavares, C.R.O., et al. (2006). ¹⁵N-labed glycine synthesis. ResearchGate. Available at: [Link]

  • Bi, J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Available at: [Link]

  • Gucinski, A.C., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Takeuchi, K., et al. (2021). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR. Available at: [Link]

  • Wikipedia. (n.d.). Aminooxyacetic acid. Wikipedia. Available at: [Link]

  • Beste, D.J.V., et al. (2015). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Available at: [Link]

  • Schmid, A., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. Available at: [Link]

  • Das, S., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols. Available at: [Link]

  • Wang, Y., et al. (2020). Improvement of glycine biosynthesis from one-carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro. Biotechnology and Bioengineering. Available at: [Link]

  • Villas-Bôas, S.G., et al. (2016). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. Available at: [Link]

  • Bedia, C., et al. (2022). A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. Available at: [Link]

  • Yu, A.S., et al. (1995). Effects of Aminooxyacetate on Glutamate Compartmentation and TCA Cycle Kinetics in Rat Hearts. Journal of Neurochemistry. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Oxford. Available at: [Link]

  • Lapidot, A., et al. (1981). Regulation of pool sizes and turnover rates of amino acids in humans: 15N-glycine and 15N-alanine single-dose experiments using gas chromatography-mass spectrometry analysis. Clinical Science. Available at: [Link]

  • Zhang, G.F., et al. (2021). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. MDPI. Available at: [Link]

  • Häsler, R., et al. (2025). A step-by-step guide to performing cancer metabolism research using custom-made media. Life Science Alliance. Available at: [Link]

  • Meiser, M.J., et al. (2024). Glycine homeostasis requires reverse SHMT flux. eScholarship.org. Available at: [Link]

  • Al-Ali, F.A.H.H.A.M. (2024). Aminotransaminases: Structures, Functions and Clinical Significance. International Journal of Health & Medical Research. Available at: [Link]

  • Beynon, R.J., et al. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • The Foundation for Nonketotic Hyperglycinemia. (n.d.). Glycine Cleavage System. NKH International. Available at: [Link]

  • Moussa, I., et al. (2015). Can LC-IRMS be used for determining the 15N of amino acids without derivatisation? ResearchGate. Available at: [Link]

  • Ishihama, Y., et al. (2010). Direct comparison of stable isotope labeling by amino acids in cell culture and spectral counting for quantitative proteomics. Journal of Proteome Research. Available at: [Link]

  • Salcedo, E., et al. (2003). A glycine-cleavage complex as part of the folate one-carbon metabolism of Plasmodium falciparum. Trends in Parasitology. Available at: [Link]

  • Van Eijk, H.M.H., et al. (2004). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Thangaraju, M., et al. (2012). Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate. Clinical Cancer Research. Available at: [Link]

  • Wikipedia. (n.d.). Glycine transaminase. Wikipedia. Available at: [Link]

  • Taylor & Francis. (n.d.). Aminooxyacetic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Kikuchi, G., et al. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Journal of the Japanese Biochemical Society. Available at: [Link]

  • Z-K. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI. Available at: [Link]

  • ResearchGate. (2019). Metabolome Identification by Systematic Stable Isotope Labeling Experiments and False Discovery Analysis with a Target-Decoy Strategy. ResearchGate. Available at: [Link]

  • CUSABIO. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. CUSABIO. Available at: [Link]

  • Kamil, R.M. (2024). Aminotransaminases: Structures, Functions And Clinical Significance. ResearchGate. Available at: [Link]

  • Guan, X., et al. (2012). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Visualized Experiments. Available at: [Link]

Sources

Optimization

optimizing recycle delay for Glycine-15N,d2 due to long T1

Topic: Optimizing Recycle Delay ( ) for Glycine-15N,d2 Executive Summary The Problem: You are observing low signal-to-noise (S/N) ratios or inaccurate integration values for Glycine-15N,d2 compared to its protonated coun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recycle Delay ( ) for Glycine-15N,d2

Executive Summary

The Problem: You are observing low signal-to-noise (S/N) ratios or inaccurate integration values for Glycine-15N,d2 compared to its protonated counterparts. The Root Cause: Deuteration of the alpha-carbon removes the dominant relaxation pathway (Dipolar Coupling to


H), causing the longitudinal relaxation time (

) of the

N nucleus to extend dramatically (often 10–60+ seconds). The Solution: You must abandon standard "default" recycle delays (

s). Depending on your goal (Quantitative vs. Qualitative), you must either extend

significantly, optimize the flip angle (Ernst Angle), or introduce a Paramagnetic Relaxation Agent (PRE).
Module 1: The Physics of the Problem

To fix the experiment, you must understand why the signal is dying.

In solution-state NMR, the


N nucleus relaxes back to equilibrium primarily through Dipolar Coupling  with directly attached protons. The efficiency of this relaxation (

) is proportional to the square of the gyromagnetic ratios of the interacting spins:


When you replace Protons (


H) with Deuterium (

H) to create Glycine-15N,d2:
  • Gyromagnetic Drop:

    
     is approximately 6.5 times smaller than 
    
    
    
    . The dipolar relaxation efficiency drops by a factor of
    
    
    (
    
    
    ).
  • Loss of NOE: You also lose the negative Nuclear Overhauser Effect (NOE) enhancement that usually boosts

    
    N signals in protonated samples.
    
  • Result: The

    
    N nucleus is left "stranded" with no efficient way to dump its energy to the lattice, leading to massive 
    
    
    
    times.
Visualizing the Relaxation Bottleneck

RelaxationBottleneck ExcitedState Excited 15N Spin (Nz = -1) DipolarH Dipolar Coupling (1H) (FAST) ExcitedState->DipolarH Protonated Glycine DipolarD Dipolar Coupling (2H) (VERY SLOW) ExcitedState->DipolarD Glycine-15N,d2 CSA CSA Mechanism (Field Dependent) ExcitedState->CSA Dominant Pathway for d2 GroundState Equilibrium (Nz = +1) DipolarH->GroundState DipolarD->GroundState Inefficient CSA->GroundState

Figure 1: Comparison of relaxation pathways. In Glycine-15N,d2, the efficient proton dipolar path is blocked, forcing relaxation through the slower CSA or weak Deuterium dipolar pathways.

Module 2: Diagnosis & Measurement

Do not guess your


.  Because 

depends on magnetic field strength, temperature, and viscosity, you must measure it.
Protocol: Inversion Recovery (

Measurement)

Use the standard Inversion Recovery sequence:


.
  • Setup: Load the standard

    
     pulse program (e.g., t1ir on Bruker).
    
  • Array

    
     (vdlist):  Set a variable delay list. For Glycine-15N,d2, standard lists are too short.
    
    • Recommended List (seconds): 0.1, 0.5, 1, 2, 5, 10, 20, 40, 80.

  • Recycle Delay (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  This is critical. For the 
    
    
    
    experiment itself,
    
    
    must be
    
    
    .[1][2]
    • Safety Setting: Set

      
       s to ensure full relaxation between scans during the measurement.
      
  • Acquire & Process:

    • Phase the spectra so the first point (

      
      ) is fully inverted (negative).
      
    • The "Null Point" (where signal crosses zero) is approximately

      
      .
      
    • Fit the peak intensities to

      
      .
      

Typical Result: You may find the


 for Glycine-15N,d2 is 15–40 seconds  depending on the field [1].
Module 3: Optimization Workflows

Once you have the


 value, choose your optimization strategy based on your experimental goals.
Scenario A: Quantitative NMR (qNMR)

Goal: Accurate integration for concentration or purity determination.

  • The Rule: You must wait

    
     to recover 99.3% of the magnetization [2].
    
  • Protocol:

    • Set Pulse Angle =

      
      .[2][3]
      
    • Set ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[2]
      
    • Warning: If

      
       s, then 
      
      
      
      s. This makes the experiment incredibly slow.
    • Workaround: If time is limited, use Scenario C (PRE Agents).

Scenario B: Structural/Qualitative (Max S/N)

Goal: Just seeing the peak for assignment or presence/absence.

  • The Rule: Use the Ernst Angle (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[4][5] This allows you to use a short 
    
    
    
    and scan faster [3].
  • Formula:

    
    
    
    • Where

      
      .
      
  • Protocol:

    • Fix your repetition time (e.g.,

      
       s).
      
    • Calculate

      
      . If 
      
      
      
      s and Repetition = 2 s:
      • 
        .
        
    • Set your flip angle to

      
      . You will get more signal per hour than using 
      
      
      
      and waiting.
Scenario C: The "Industrial Cheat" (PRE Agents)

Goal: Quantitative results in reasonable time.

  • The Fix: Add a Paramagnetic Relaxation Enhancement (PRE) agent. These contain unpaired electrons that act as a "relaxation sink," drastically shortening

    
     without chemically altering the glycine [4].
    
  • Agents:

    • Chromium(III) acetylacetonate [Cr(acac)

      
      ]:  Common for organic solvents.
      
    • Gadolinium(III) DTPA/EDTA: Common for aqueous solutions.

    • Copper(II) sulfate: Cheap, but can cause line broadening if concentration is too high.

  • Protocol:

    • Add ~1–5 mM of Cr(acac)

      
       or Gd-chelate to the sample.
      
    • Remix and equilibrate.

    • Re-measure

      
       (Module 2). You will likely see 
      
      
      
      drop from 30s
      
      
      <2s.
    • Set

      
      .
      
    • Acquire quantitative data in minutes instead of hours.

Summary of Parameters
ParameterStandard Protonated GlycineGlycine-15N,d2 (Default)Glycine-15N,d2 (Optimized qNMR)Glycine-15N,d2 (Optimized S/N)

(approx)
1–3 s20–40 s 20–40 s20–40 s
Pulse Angle



~20–30^\circ (Ernst)
Recycle Delay (

)
5–15 s1 s (Default)100–200 s 1–2 s
Result Good DataSevere Saturation (Signal Loss) Quantitative, very slowHigh S/N, Non-quantitative
Decision Tree: Which Method to Use?

OptimizationTree Start Start: Glycine-15N,d2 Goal What is your goal? Start->Goal Quant Quantitative (Integration) Goal->Quant qNMR Qual Qualitative (ID/Assignment) Goal->Qual Structure SamplePrecious Can you contaminate the sample? Quant->SamplePrecious MethodB Method B: Ernst Angle Excitation (Fast, Low Angle) Qual->MethodB MethodA Method A: Long d1 (5 * T1) (Slow) SamplePrecious->MethodA No additives (Purity) MethodC Method C: Add PRE Agent (Fast, d1 ~ 5s) SamplePrecious->MethodC Yes (Speed)

Figure 2: Optimization decision matrix. For strict qNMR without additives, long delays are unavoidable. For high-throughput screening, PRE agents or Ernst angle excitation are preferred.

Frequently Asked Questions (FAQ)

Q: Can I just use the standard parameters (


) and correct the integration mathematically? 
A:  Technically, yes, if you know the exact 

and the flip angle is perfect. However, this introduces significant error propagation. If your

measurement is off by 10%, your correction factor will be wrong. It is scientifically safer to use the Ernst Angle for S/N or the 5x

rule
for quantification.

Q: I added Cr(acac)


 but my peaks got very broad. What happened? 
A:  You added too much. Paramagnetic agents shorten 

(transverse relaxation) as well as

. Short

means broad lines. Titrate the agent carefully; usually, 1–2 mM is sufficient to drop

without destroying resolution [5].

Q: Does the magnetic field strength matter? A: Yes. For Glycine-15N,d2, CSA is a secondary relaxation mechanism. CSA relaxation scales with the square of the magnetic field (


). Running at higher fields (e.g., 800 MHz)  may actually help shorten the 

slightly compared to 400 MHz, but the effect is less dramatic than the loss of dipolar coupling.

Q: Why don't I see this problem with standard Glycine-15N? A: Standard Glycine has two protons attached to the nitrogen (


). The 

N-

H dipolar coupling is very efficient, keeping

short (typically <2s). The deuteration (d2) is the specific variable causing your issue.
References
  • NSF.gov. (2008). Variable temperature NMR characterization of a-glycine: The 15N chemical shift of a-glycine as a function of temperature.[6] Retrieved from [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy: Recycle Delay Guidelines. Retrieved from [Link]

  • JEOL USA. (2013). How to Set the Flip Angle to Maximize the Sensitivity per Hour: Meaning of Ernst Angle. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Use of paramagnetic systems to speed-up NMR data acquisition.[7][8] Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times.[8][9] Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low ionization efficiency of Glycine-15N,d2 in ESI-MS

Welcome to the technical support center for the analysis of Glycine-15N,d2 using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Glycine-15N,d2 using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the ionization efficiency of this small, polar, isotopically-labeled amino acid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of Glycine-15N,d2.

Q1: Why is my Glycine-15N,d2 signal intensity consistently low or undetectable in ESI-MS?

A: Low signal for glycine is most often rooted in its amphoteric, zwitterionic nature. At neutral pH, glycine exists predominantly as a species with both a positive and a negative charge, resulting in a net-neutral molecule. Electrospray ionization relies on analyzing charged molecules in the gas phase.[1] If the analyte is not charged in the solution entering the ESI source, its ionization efficiency will be severely compromised. The key is to control the pH of your mobile phase to ensure glycine is consistently in a cationic (protonated) or anionic (deprotonated) state.

Q2: Which ionization mode, positive or negative, is better for Glycine-15N,d2?

A: Both positive and negative ion modes can be used successfully.

  • Positive Ion Mode ([M+H]⁺): This is the most common and often more robust approach. By acidifying the mobile phase (e.g., with 0.1% formic acid), you ensure the amine group (-NH2) is protonated to -NH3⁺, resulting in a net positive charge. This method generally yields high sensitivity and stable signals.[2]

  • Negative Ion Mode ([M-H]⁻): This mode is also viable. By making the mobile phase basic (e.g., with 0.1% ammonium hydroxide), the carboxylic acid group (-COOH) is deprotonated to -COO⁻, yielding a net negative charge. While effective, negative mode ESI can sometimes be more susceptible to corona discharge and may require more careful source parameter optimization.

For most applications, starting with positive ion mode is recommended due to its general reliability for amine-containing compounds.

Q3: Can I analyze Glycine-15N,d2 directly from a buffered solution like Phosphate-Buffered Saline (PBS)?

A: No, this is strongly discouraged. Non-volatile salts like sodium chloride and potassium phosphate present in buffers like PBS are detrimental to ESI-MS analysis.[3] These salts will crystallize in the ion source and on the mass spectrometer's ion optics, leading to rapid signal suppression and instrument contamination.[4] Furthermore, high concentrations of salt ions (Na⁺, K⁺) will out-compete your analyte for ionization, a phenomenon known as ion suppression, drastically reducing sensitivity.[5][6] Samples in non-volatile buffers must be desalted using techniques like solid-phase extraction (SPE) or buffer exchange prior to analysis.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving low signal issues with Glycine-15N,d2.

Issue 1: Weak or No Signal Detected

The primary suspect for a weak or non-existent signal is improper charge state of the analyte in solution.

Q: How do I ensure my Glycine-15N,d2 is properly charged for ESI?

A: Control the Mobile Phase pH. The ionization state of glycine is entirely dependent on the pH of the solution. Glycine has two pKa values: ~2.34 for the carboxylic acid group and ~9.60 for the amino group.[7] To ensure efficient ionization, the mobile phase pH must be adjusted to be at least 1.5 to 2 pH units away from the isoelectric point (pI ≈ 5.97).

  • For Positive Ion Mode ([M+H]⁺): The pH must be well below the pI to protonate the amine group. A pH ≤ 3.5 is ideal.

  • For Negative Ion Mode ([M-H]⁻): The pH must be well above the pI to deprotonate the carboxylic acid group. A pH ≥ 8.0 is recommended.

The relationship between pH and glycine's charge state is illustrated below.

Glycine_pH cluster_low_pH Low pH (e.g., < 2.3) cluster_neutral_pH Neutral pH (pI ≈ 5.97) cluster_high_pH High pH (e.g., > 9.6) node_cation Cationic (Net Positive Charge) H₃N⁺-CH₂-COOH node_zwitterion Zwitterionic (Net Neutral Charge) H₃N⁺-CH₂-COO⁻ node_cation->node_zwitterion Deprotonation node_anion Anionic (Net Negative Charge) H₂N-CH₂-COO⁻ node_zwitterion->node_anion Deprotonation

Caption: Glycine's charge state at different pH values.

Experimental Protocol: Mobile Phase Preparation for Robust Glycine-15N,d2 Signal

Objective: To prepare a mobile phase that ensures consistent protonation of Glycine-15N,d2 for stable ESI-MS analysis in positive ion mode.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

Procedure:

  • Prepare Aqueous Stock: Add 1 mL of formic acid to 999 mL of LC-MS grade water in a clean, dedicated mobile phase bottle. This creates a 0.1% (v/v) formic acid solution with a pH of approximately 2.7.

  • Prepare Organic Stock: Add 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile.

  • Working Mobile Phase: For direct infusion or isocratic LC, prepare a mobile phase consisting of 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid throughout. This composition balances efficient ionization with good spray stability. The organic solvent helps reduce surface tension, promoting the formation of smaller droplets and more efficient desolvation.[8]

  • Sample Dilution: Dilute your Glycine-15N,d2 standard or sample in the working mobile phase to ensure it is in the correct protonated state before injection.

Issue 2: Signal is Present but Unstable or Inconsistent

If the signal is present but erratic, the issue likely lies with the ESI source parameters or solvent composition affecting spray stability.

Q: My mobile phase is acidified, but my spray is unstable. How can I optimize my ESI source settings?

A: Systematically Optimize Source Parameters. While instrument autotune routines provide a good starting point, manual optimization is often necessary for small, polar molecules.[9] The goal is to find a set of parameters that provides a stable Taylor cone and efficient desolvation without causing in-source fragmentation.

Data Presentation: Recommended Starting ESI Source Parameters

ParameterTypical Range (Positive Mode)Purpose & Causality
Capillary Voltage 3.0 – 4.5 kVDrives the electrospray process. Too low = no spray; too high = corona discharge, unstable signal.[10]
Nebulizing Gas 30 – 50 psiShears the liquid into fine droplets. Higher flow rates assist in forming smaller initial droplets.
Drying Gas Flow 8 – 12 L/minAids in solvent evaporation from the droplets. Crucial for desolvating the analyte ion.
Drying Gas Temp. 250 – 350 °CHeats the drying gas to facilitate solvent evaporation. Too high can cause thermal degradation of some analytes, though glycine is robust.
Sheath Gas Flow 8 – 11 L/minHelps to collimate the spray and further aids in desolvation.
Nozzle/Cone Voltage 20 – 60 VA potential difference that helps guide ions into the mass spectrometer and can induce some desolvation. Too high can cause unwanted fragmentation.

Note: Optimal values are instrument-dependent. Systematically adjust one parameter at a time while infusing a standard solution of Glycine-15N,d2 to find the most stable and intense signal.

Issue 3: Signal is Stable but Weaker Than Expected or Weaker Than an Unlabeled Standard

If the signal is stable but unexpectedly low, the cause is likely competitive ionization (ion suppression) or matrix effects.

Q: My instrument is optimized, but the signal is still weak. What could be suppressing my signal?

A: Investigate and Mitigate Ion Suppression. Ion suppression is a well-documented matrix effect in ESI-MS where co-eluting or co-infused compounds compete with the analyte of interest for charge, reducing its ionization efficiency.[11]

Common Sources of Ion Suppression:

  • Non-volatile salts: As discussed in the FAQs, these are a primary cause.[3]

  • High concentrations of other analytes: If your sample is a complex mixture, other components with high proton affinity can preferentially ionize, suppressing the glycine signal.

  • Mobile phase additives: Ion-pairing agents like trifluoroacetic acid (TFA), while useful for chromatography, are known to cause significant signal suppression in ESI-MS.[12] Stick to volatile modifiers like formic acid or ammonium formate.

  • Contaminants: Plasticizers, detergents, and other contaminants from sample collection tubes or lab equipment can suppress the signal.

Experimental Protocols: Diagnosing and Mitigating Ion Suppression

  • Serial Dilution: Dilute your sample 10-fold and 100-fold in the optimized mobile phase. If the signal intensity increases or becomes more proportional to the dilution factor at higher dilutions, ion suppression is likely occurring.

  • Post-Column Infusion: Set up a 'T' junction after your analytical column (if using LC). Infuse a constant concentration of your Glycine-15N,d2 standard while injecting a blank matrix sample onto the column. A dip in the constant glycine signal as the matrix components elute is a direct indicator of ion suppression.

  • Sample Cleanup: If suppression is confirmed, implement a sample cleanup strategy. For biological fluids or complex mixtures, Solid-Phase Extraction (SPE) is a highly effective method for removing salts and interfering matrix components.[13]

Visualization: Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low Glycine-15N,d2 signal.

Troubleshooting_Workflow decision decision process process start_end Start: Low/No Signal decision_pH Is Mobile Phase pH Correctly Adjusted? (e.g., pH < 3.5 for Pos Mode) start_end->decision_pH Begin Troubleshooting issue Problem: Weak Glycine Signal process_pH Action: Prepare fresh mobile phase with 0.1% Formic Acid. Re-dilute sample. decision_pH->process_pH No decision_source Are ESI Source Parameters Optimized? decision_pH->decision_source Yes process_pH->decision_pH process_source Action: Infuse standard. Systematically tune voltages, gas flows, and temperatures. decision_source->process_source No decision_suppression Is Ion Suppression Suspected? decision_source->decision_suppression Yes process_source->decision_source process_suppression Action: Perform serial dilution test. Consider sample cleanup (SPE). decision_suppression->process_suppression Yes start_end_success Successful Analysis decision_suppression->start_end_success No/Resolved process_suppression->start_end_success

Caption: A step-by-step workflow for troubleshooting ESI-MS signal issues.

References

  • King, J., Unterkofler, K., et al. (2020). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. Available at: [Link]

  • Kiontke, S., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE. Available at: [Link]

  • Cuyckens, F. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. Chromatography Online. Available at: [Link]

  • Bitter, H., et al. (2023). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. Frontiers in Chemistry. Available at: [Link]

  • Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. Available at: [Link]

  • Wang, L., et al. (2017). Glycine’s pH-Dependent Polymorphism: A Perspective from Self-Association in Solution. Crystal Growth & Design. Available at: [Link]

  • Kloepfer, A., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Leman, L. J., et al. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega. Available at: [Link]

  • Pearson Education. Glycine has pKa values of 2.34 and 9.60. Pearson+. Available at: [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Krisch, M. J., et al. (2007). pH dependence of the electronic structure of glycine. The Journal of Physical Chemistry A. Available at: [Link]

  • An, Y., et al. (2018). Modeling the relative response factor of small molecules in positive electrospray ionization. Analyst. Available at: [Link]

  • American Chemical Society Publications. (2020). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Horvatovich, P., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. Available at: [Link]

  • LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • Kebarle, P. (2000). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Candioti, L. V., et al. (2014). Review: Some thoughts on electrospray ionization mechanisms. Analytica Chimica Acta. Available at: [Link]

  • ResearchGate. (2015). Is the pH 2 Glycine HCl Buffer mass spectrometry compatible?. ResearchGate. Available at: [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. Blog. Available at: [Link]

  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. University of Waterloo. Available at: [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • Kebarle, P., & Verkerk, U. H. (2009). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Electrospray and MALDI Mass Spectrometry. Available at: [Link]

  • Šesták, J., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Scientific Reports. Available at: [Link]

  • Leman, L. J., et al. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2020). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods. Available at: [Link]

  • Agilent Technologies. (2011). Optimizing the Agilent Multimode Source. Agilent Technologies Technical Note. Available at: [Link]

  • Element Lab Solutions. (2021). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions Blog. Available at: [Link]

Sources

Optimization

Technical Support Center: Water Suppression in Glycine-¹⁵N,d₂ NMR Spectra

Welcome to the technical support center for optimizing NMR experiments on isotopically labeled biomolecules. This guide is specifically designed for researchers, scientists, and drug development professionals encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing NMR experiments on isotopically labeled biomolecules. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the residual water peak when acquiring spectra of compounds like Glycine-¹⁵N,d₂, where the observation of labile amide protons is critical. Here, we dissect the causality behind experimental choices, offering field-proven insights to ensure you acquire the highest quality data.

Frequently Asked Questions (FAQs)

Q1: I'm observing a massive water peak that obscures my Glycine-¹⁵N,d₂ signals. What is the fundamental reason for this, and what are my primary options for dealing with it?

A: The proton concentration in 90% H₂O/10% D₂O solutions is incredibly high (around 110 M) compared to a typical analyte concentration, which might be in the millimolar or even micromolar range.[1] This vast difference in concentration overwhelms the NMR detector's dynamic range, making it impossible to properly digitize the weak signals from your glycine sample. To overcome this, we employ solvent suppression techniques. Your primary options are methods based on presaturation (like PRESAT) or those using pulsed-field gradients and selective pulses (like WATERGATE).[1][2][3]

Q2: What is the difference between PRESAT and WATERGATE, and which one should I choose for my Glycine-¹⁵N,d₂ sample?

A: The choice between PRESAT and WATERGATE depends critically on the nature of your glycine signals.

  • PRESAT (Presaturation) works by applying a long, low-power radiofrequency pulse precisely at the water frequency during the relaxation delay.[4] This equalizes the populations of the water proton spin states, effectively "saturating" and eliminating its signal. However, this method can also inadvertently suppress signals from protons that exchange with water, such as the amide (-NH) protons of glycine.[5] This phenomenon is known as saturation transfer.

  • WATERGATE (Water Suppression by Gradient-Tailored Excitation) uses a combination of selective "soft" pulses and pulsed-field gradients to dephase the water magnetization while leaving other signals unaffected.[1][6] Because it doesn't rely on saturation, WATERGATE and its variants are generally superior for preserving the signals of exchangeable protons, making it the recommended starting point for Glycine-¹⁵N,d₂ experiments.[6][7][8]

For observing the crucial amide protons of Glycine-¹⁵N,d₂, WATERGATE is almost always the preferred method.

Q3: I've tried a standard WATERGATE sequence, but my water suppression is still poor. What are the most likely causes?

A: Suboptimal water suppression with a WATERGATE sequence can stem from several factors:

  • Poor Shimming: Excellent magnetic field homogeneity is crucial for the success of any water suppression technique. If your shims are not well-adjusted, the water peak will be broad, making it difficult for the selective pulses in the WATERGATE sequence to effectively target the entire signal.

  • Incorrect Pulse Calibration: The accuracy of your 90° and 180° pulses, both "hard" (non-selective) and "soft" (selective), is critical. Inaccurately calibrated pulses will lead to incomplete dephasing of the water signal.

  • Incorrectly Set Carrier Frequency (o1p): The transmitter frequency offset must be set precisely on the water resonance for the selective pulses to have their intended effect.[9]

  • Sub-optimal Gradient Strength or Duration: The pulsed-field gradients are responsible for dephasing the water signal. If their strength or duration is not optimized for your probe and spectrometer, the dephasing will be incomplete.

Q4: My water suppression is working, but now my glycine amide peak is much weaker than I expect. What's happening?

A: Even with WATERGATE, some attenuation of exchangeable protons can occur, especially if they are in fast exchange with the solvent. This can be exacerbated by certain variants of the WATERGATE sequence. Some advanced versions, often called "flip-back" sequences, are designed to specifically return the water magnetization to the z-axis, which can help minimize saturation transfer and better preserve labile proton signals.[5][10] Also, ensure that the "notch" of the suppression (the frequency range that is suppressed) is not unnecessarily broad, as this can partially attenuate signals that are very close to the water peak.[11]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor Water Suppression 1. Inadequate shimming.2. Incorrect carrier frequency (o1p) on the water peak.3. Incorrectly calibrated 90° hard pulse.4. Sub-optimal power for the selective pulses in the WATERGATE sequence.1. Re-shim the sample, paying close attention to Z1, Z2, and higher-order shims.2. Re-acquire a standard 1H spectrum, accurately pick the center of the water peak, and update the o1p value.[9]3. Recalibrate the 90° proton pulse width (p1).4. Use the spectrometer's automated procedures or manually optimize the selective pulse power level (e.g., sp1 for Bruker).[1]
Distorted Baseline ("hump" or "dip") 1. Very strong residual water signal causing baseline distortion after Fourier transform.2. Incorrect phase correction.1. Improve water suppression using the steps above.2. After data acquisition, carefully perform manual phase correction (zeroth and first order).
Glycine Amide Peak is Weak or Absent 1. Using a PRESAT-based sequence, causing saturation transfer to the exchangeable amide proton.[5]2. The WATERGATE suppression "notch" is too wide and is partially suppressing the amide peak.3. The pH of the sample is too high, leading to very fast exchange of the amide proton with water.1. Switch to a gradient-based sequence like WATERGATE (e.g., Bruker's zgesgp or p3919gp).[7]2. Use longer, more selective "soft" pulses in the WATERGATE sequence to narrow the suppression bandwidth.[11]3. Lower the sample pH (if experimentally permissible) to slow down the exchange rate.
Overall Low Signal-to-Noise 1. Insufficient number of scans.2. Receiver gain (RG) set too low.3. Sub-optimal relaxation delay (d1).1. Increase the number of scans (NS). Signal-to-noise increases with the square root of the number of scans.[12]2. Use the spectrometer's automatic receiver gain adjustment (rga on Bruker systems). Be aware that an improperly suppressed water signal can lead to an artificially low RG setting.[13]3. Ensure d1 is sufficiently long for your glycine molecule to fully relax (typically 1-1.5 times the longest T1).

Experimental Protocols & Methodologies

Protocol 1: Optimizing Water Suppression with WATERGATE (Bruker Example)

This protocol outlines the steps to set up and optimize a standard WATERGATE experiment.

Step-by-Step Methodology:

  • Initial Setup:

    • Load your Glycine-¹⁵N,d₂ sample and lock and shim the spectrometer as usual. Good shimming is paramount.

    • Acquire a standard 1D proton spectrum (zg) to identify the chemical shift of the residual H₂O peak.

  • Set the Carrier Frequency:

    • In the acquired spectrum, place the cursor exactly at the center of the water peak.

    • Use the command o1p to move the transmitter frequency offset to this position.

  • Load the WATERGATE Pulse Program:

    • Read in a standard WATERGATE parameter set (e.g., zgesgp).

  • Calibrate the 90° Pulse:

    • Ensure your 90° hard pulse width (p1) and power level (plw1) are correctly calibrated for your probe.

  • Optimize the Selective Pulse Power:

    • The WATERGATE sequence uses a selective pulse on the water resonance. You need to optimize its power.

    • Enter the gs (go setup) mode.

    • Select the parameter for the selective pulse power (e.g., sp1).

    • Vary the power level while observing the FID in real-time. Adjust for the minimum FID signal, which corresponds to the best water suppression.[10]

  • Acquire the Final Spectrum:

    • Exit gs mode.

    • Set the desired number of scans (ns) and acquisitions (ds). It's often recommended to set ds to at least 2 to allow the suppression to reach a steady state.[9]

    • Start the acquisition (zg).

Workflow Diagrams

Diagram 1: PRESAT Pulse Sequence Logic

PRESAT_Workflow cluster_prep Preparation cluster_seq Pulse Sequence Lock Lock & Shim Set_o1p Set Carrier (o1p) on Water Peak Lock->Set_o1p Relax_Delay Relaxation Delay (d1) Set_o1p->Relax_Delay Presat_Pulse Low-Power Presat Pulse (on o1p) Relax_Delay->Presat_Pulse During d1 Excite_Pulse Observe Pulse (e.g., 90°) Presat_Pulse->Excite_Pulse Acquire Acquire FID Excite_Pulse->Acquire

Caption: Workflow for PRESAT water suppression.

Diagram 2: WATERGATE Pulse Sequence Logic

WATERGATE_Workflow cluster_prep Preparation cluster_seq Pulse Sequence (Simplified WATERGATE) Lock Lock & Shim Set_o1p Set Carrier (o1p) on Water Peak Lock->Set_o1p Cal_Pulses Calibrate 90° Pulse Set_o1p->Cal_Pulses Soft_90_1 Selective 90° Cal_Pulses->Soft_90_1 Grad_1 Gradient Pulse Soft_90_1->Grad_1 Hard_180 Hard 180° Grad_1->Hard_180 Soft_90_2 Selective 90° Hard_180->Soft_90_2 Grad_2 Gradient Pulse Soft_90_2->Grad_2 Acquire Acquire FID Grad_2->Acquire

Caption: Simplified workflow for WATERGATE water suppression.

References

  • Water Suppression. (n.d.). Columbia University NMR Core Facility.
  • The application of the “WATERGATE” suppression technique for analyzing humic substances by nuclear magnetic resonance. (2025). ResearchGate.
  • Pre-SAT180, a Simple and Effective Method for Residual Water Suppression. (n.d.). PMC.
  • Solvent Suppression using TopSpin 3.x. (2022). University of Washington.
  • NMR Solvent Suppression Techniques. (n.d.). Scribd.
  • Gradient-tailored water suppression for 1H-15N HSQC experiments optimized to retain full sensitivity. (n.d.). ResearchGate.
  • Solvent Suppression in Pure Shift NMR. (2024). ACS Publications.
  • Water Suppression using Presaturation (presat). (n.d.). University of California, Riverside.
  • Water Suppression. (2018). SlidePlayer.
  • Water Suppression Technique. (2019). SlidePlayer.
  • How to do solvent (water) suppression in 1H NMR? (2021). ResearchGate.
  • Perfecting WATERGATE: clean proton NMR spectra from aqueous solution. (n.d.). The University of Manchester.
  • "Absolute" Water Suppression. (2011). University of Ottawa NMR Facility Blog.
  • Optimized Default 1H Parameters. (2020). Chemistry Department, University of Rochester.
  • Solvent Suppression in Pure Shift NMR. (n.d.). PMC.
  • Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. (2025). PMC.

Sources

Troubleshooting

Technical Support Center: Glycine-15N,d2 Chemical Shift &amp; pH Dependence

Product: Glycine-15N, 2,2-d2 (Isotopically Labeled Standard) Application: NMR Spectroscopy (Metabolomics, Protein Backbone Dynamics, Relaxation Studies) Support Level: Tier 3 (Advanced Research Support) Experimental Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Glycine-15N, 2,2-d2 (Isotopically Labeled Standard) Application: NMR Spectroscopy (Metabolomics, Protein Backbone Dynamics, Relaxation Studies) Support Level: Tier 3 (Advanced Research Support)

Experimental Protocol & Calibration

Overview

The chemical shift (


) of Glycine-15N,d2 is intrinsically linked to its protonation state. Because Glycine is a zwitterion, it exhibits two distinct pKa values that govern its NMR behavior. When working with deuterated analogs, users must account for the Deuterium Isotope Effect (DIE) on both the pKa and the pH meter reading itself.
Standard Operating Procedure: pH Titration

Do not rely on uncorrected pH meter readings in deuterated solvents. Follow this protocol to ensure chemical shift accuracy.

Reagents:

  • Analyte: Glycine-15N,d2 (10–50 mM).

  • Solvent: 90% H₂O / 10% D₂O (for amide proton detection) OR 100% D₂O (for non-exchangeable analysis).

  • Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Do not use TMS for aqueous titrations.

Step-by-step Workflow:

  • Calibration of Electrode: Calibrate the glass electrode using standard aqueous buffers (pH 4.01, 7.00, 10.00).

  • The

    
     Correction:  In 
    
    
    
    solutions, the pH meter reading (
    
    
    ) is lower than the true
    
    
    . Apply the Glasoe-Long correction:
    
    
    Note: If using 90% H₂O, the correction is negligible for general purposes, but for precise pKa determination, use
    
    
    .
  • Referencing: Reference

    
     to DSS at 0.00 ppm. Calculate 
    
    
    
    chemical shifts indirectly using the gyromagnetic ratio (
    
    
    ratio) of
    
    
    (0.101329118 for liquid NH₃ scale or typically referenced via BMRB standards).

TitrationWorkflow Start Start: Sample Prep (Gly-15N,d2) SolventCheck Check Solvent (H2O vs D2O) Start->SolventCheck H2O_Path 90% H2O Detect NH protons SolventCheck->H2O_Path D2O_Path 100% D2O Detect ND (silent in 1H) SolventCheck->D2O_Path Measure Measure pH* (Meter Reading) H2O_Path->Measure D2O_Path->Measure Correct Apply Correction pD = pH* + 0.4 Measure->Correct If D2O > 90% NMR Acquire 1H-15N HSQC or 1D 15N Measure->NMR If H2O based Correct->NMR

Figure 1: Decision workflow for pH measurement and correction in isotopic NMR studies. The critical step is the pD correction in high-deuterium environments.

Chemical Shift Data & Reference Values

The Zwitterionic Equilibrium

Glycine exists in three states depending on pH. The


 chemical shift is most sensitive to the deprotonation of the amino group (

).
StateStructurepH Range

Shift Behavior
Cationic

pH < 2.3Shielded (Upfield)
Zwitterionic

2.3 < pH < 9.6Stable Plateau
Anionic

pH > 9.6Deshielded (Downfield)
Quantitative Reference Table

Note: Shifts are approximate relative to liquid NH₃ (0 ppm). For protein-referenced scales (air), add ~100-110 ppm offset depending on the specific standard used (e.g., nitromethane).

ParameterValue (H₂O)Value (D₂O)Notes
pK₁ (Carboxyl) 2.34~2.7-2.8Deuteration increases pKa (Isotope effect).
pK₂ (Amino) 9.60~10.1-10.2Critical point for

shift change.


(Acidic)
~32 - 35 ppmSimilarAmmonium form (

).


(Basic)
~42 - 50 ppmSimilarFree amine form (

).

(Total)
~10 - 15 ppm~10 - 15 ppmLarge downfield shift upon deprotonation.

Key Technical Insight: The


 nucleus becomes deshielded  (moves downfield/higher ppm) as the ammonium group deprotonates to the amine. This is counter-intuitive to some proton logic but is due to the restoration of the lone pair on the nitrogen, which dominates the paramagnetic shielding term.

Troubleshooting & FAQs

Issue: "My signal has disappeared at high pH."

Diagnosis: Fast Chemical Exchange. Mechanism: At pH > 9.0, the exchange rate (


) of the amine protons with water becomes faster than the NMR timescale.
  • Symptom: The

    
     signal broadens into the baseline.
    
  • Solution:

    • Lower the temperature (reduces

      
      ).
      
    • Work at pH < 7.0 if detection of the protonated species is sufficient.

    • Use direct

      
       detection (no INEPT transfer from H) if concentration permits.
      
Issue: "The peak is a multiplet, not a singlet."

Diagnosis: Deuterium Coupling (


).
Mechanism:  You are using Glycine-15N,d2 . The nitrogen is bonded to a deuterated alpha-carbon (

).
  • Observation: In a high-resolution

    
     spectrum without deuterium decoupling, the 
    
    
    
    signal is split by the two alpha deuterons (Spin
    
    
    ).
  • Splitting Pattern: A 1:2:3:2:1 quintet (theoretically) or broadened triplet, depending on linewidth.

  • Solution: Apply

    
     (Deuterium) decoupling during acquisition if a sharp singlet is required.
    
Issue: "My chemical shifts do not match literature values."

Diagnosis: Referencing or Isotope Effect Discrepancy. Checklist:

  • Reference Standard: Are you referencing to internal DSS (0 ppm) or external liquid

    
    ? The difference is huge.
    
  • Solvent Isotope Effect: Are you comparing data acquired in

    
     vs 
    
    
    
    ?
    • Rule:

      
       values in 
      
      
      
      are approx 0.4 to 0.6 units higher than in water. A titration curve measured in
      
      
      will be shifted to the right relative to
      
      
      .

Troubleshooting Problem Problem: Poor/Missing 15N Signal CheckpH Check pH Problem->CheckpH High_pH pH > 9.0 (Fast Exchange) CheckpH->High_pH Low_pH pH < 9.0 (Slow Exchange) CheckpH->Low_pH CheckSolvent Check Solvent D2O_Solvent Solvent = D2O CheckSolvent->D2O_Solvent H2O_Solvent Solvent = H2O CheckSolvent->H2O_Solvent Sol_Temp Solution: Lower Temperature (Slows exchange) High_pH->Sol_Temp Low_pH->CheckSolvent Sol_Decouple Solution: Check 2H Decoupling (Remove C-D splitting) D2O_Solvent->Sol_Decouple Peak is multiplet? Sol_INEPT Solution: Check INEPT delay (Optimized for J_NH?) H2O_Solvent->Sol_INEPT No signal?

Figure 2: Diagnostic logic for resolving spectral anomalies in Glycine-15N,d2 experiments.

Frequently Asked Questions (FAQs)

Q: Why use Glycine-15N,d2 instead of just Glycine-15N? A: The deuteration of the alpha-carbon (


) removes the strong dipolar relaxation pathway between the 

and the alpha-protons. This significantly extends the

and

relaxation times of the nitrogen, making it an excellent standard for relaxation measurements and enhancing sensitivity in certain pulse sequences.

Q: Can I measure the pKa using only the


 shift? 
A:  Yes. By plotting the 

chemical shift (

) against pH, you can fit the data to the Henderson-Hasselbalch equation. The inflection point of the sigmoidal curve corresponds to the pKa. Ensure you collect at least 3-4 points near the equivalence point (pH 9.6) for accuracy.

Q: What is the coupling constant


 for Glycine? 
A:  In the protonated form (

),

is approximately 73-75 Hz. In the amide form (peptide bond), it is ~92-94 Hz. Note that in Glycine-15N,d2, you are observing the free amino acid, so expect the ~73 Hz value (triplet in

dimension due to 3 protons, doublet in

if not decoupled).

References

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR.

  • Glasoe, P. K., & Long, F. A. (1960). "Use of Glass Electrodes in Deuterium Oxide and Deuterated Solvent Mixtures." The Journal of Physical Chemistry.

  • Biological Magnetic Resonance Data Bank (BMRB). "Reference Chemical Shifts: Glycine."

  • IUPAC-IUB Recommendations. (1998). "Recommendations for the presentation of NMR structures of proteins and nucleic acids." Pure and Applied Chemistry.

Optimization

Technical Support Center: Handling Hygroscopic Isotopes (Glycine-15N, 2,2-d2)

Executive Summary: The "Invisible Mass" Problem Researchers working with Glycine-15N, 2,2-d2 often encounter a critical analytical paradox: the mass on the balance increases while the molar content of the isotope remains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible Mass" Problem

Researchers working with Glycine-15N, 2,2-d2 often encounter a critical analytical paradox: the mass on the balance increases while the molar content of the isotope remains constant. This is typically caused by hygroscopicity (adsorption of atmospheric moisture) or mistaken for electrostatic interference .

For quantitative applications like qNMR or Isotope Dilution Mass Spectrometry (IDMS) , a 1% error in weighing due to moisture uptake results in a 1% error in the final concentration calculation. Because isotopic standards are chemically identical to their non-labeled counterparts but differ in mass, precise stoichiometry is the only way to ensure valid data.

This guide provides a self-validating workflow to eliminate these errors, shifting from "Direct Weighing" (prone to error) to "Weighing by Difference" (the analytical gold standard).

Diagnostic Phase: Is it Water or Static?

Before modifying your workflow, you must identify the root cause of the balance instability. Glycine is generally crystalline, but lyophilized isotopic standards often behave like "charged sponges."

SymptomDiagnosisMechanism
Drift Direction: Upwards (+)Hygroscopicity The sample is pulling water molecules from the air. Mass increases over time.
Drift Direction: Erratic (+/-)Static Electricity Friction causes charge buildup.[1][2] The powder "levitates" or interacts with the balance coil field.
Visual: Clumping/StickingHygroscopicity Surface moisture is creating capillary bridges between particles.
Visual: "Jumping" ParticlesStatic Electricity Coulombic repulsion is scattering the sample.

The Controlled Environment (Micro-Climate)

You cannot fight thermodynamics, but you can control the local physics.

Humidity & Static Balance[1][3][4]
  • The Sweet Spot: Maintain Relative Humidity (RH) between 40% and 60% .[3]

    • Risk:[1][4][5] Below 40% RH, static electricity becomes unmanageable.[3]

    • Risk:[1][4][5] Above 60% RH, hygroscopic uptake accelerates.

  • Ionization: Use an external ionizing bar or anti-static gun (e.g., Zerostat) on the vial before opening. This prevents the "charged powder" explosion upon uncapping.

Workflow Diagram

The following diagram illustrates the environmental control loop required for high-precision weighing.

EnvironmentControl Figure 1: Environmental Pre-Check Workflow for Isotopic Standards Start Start: Isotope Vial CheckRH Check Lab Humidity (Target: 40-60%) Start->CheckRH Decision Is RH < 40%? CheckRH->Decision StaticRisk High Static Risk Decision->StaticRisk Yes Desiccator Equilibrate in Desiccator (If Hygro-Critical) Decision->Desiccator No Ionize Apply Ionizer/Anti-Static Gun StaticRisk->Ionize Balance Proceed to Weighing Ionize->Balance Desiccator->Balance

Core Protocol: Weighing by Difference[6][7][8][9][10]

Do NOT use direct weighing (taring a boat and adding powder). This method exposes the sample to moisture for the entire duration of the weighing process.

The "Weighing by Difference" Technique: This method minimizes the exposure time of the bulk material and eliminates errors from powder sticking to the spatula.

Step-by-Step Methodology
  • Preparation:

    • Place the capped vial of Glycine-15N,d2 on the analytical balance.

    • Tare the balance (Reading = 0.0000 g).

  • Transfer:

    • Remove the vial from the balance.

    • Quickly transfer a small amount of glycine into your receiving vessel (NMR tube or volumetric flask).

    • Crucial: Do not return unused powder to the source vial if you overshoot.

  • Measurement:

    • Place the source vial (capped) back on the balance.

    • The balance will display a negative mass (e.g., -0.0154 g).

  • Calculation:

    • The absolute value of this negative reading is the exact mass transferred.

Why this works (Scientific Integrity):
  • Time-Independent: You are weighing the loss from the closed vial. Moisture uptake during the transfer affects the receiving vessel, but the mass of the glycine that left the vial is fixed the moment it leaves the source.

  • Zero-Loss: Powder stuck to the spatula is not counted because the spatula never touches the balance pan.

Troubleshooting & FAQs

Q1: The balance reading keeps drifting upwards even when I use "Weighing by Difference."

A: This indicates your receiving vessel is absorbing water, or the balance is not thermally equilibrated.

  • Fix: Ensure the balance has been powered on for at least 60 minutes.

  • Fix: If the receiving vessel is an NMR tube, cap it immediately. The "Weighing by Difference" method ensures you know exactly how much solid went in.[5][6] If it absorbs water after transfer, the molar quantity of Glycine-15N is still known; only the solvent concentration changes slightly (which is negligible for qNMR if using an internal standard).

Q2: The Glycine powder is "flying" away from the spatula.

A: This is a classic Triboelectric Effect (Static).

  • Immediate Fix: If you lack an ionizer, place a small strip of aluminum foil near the balance pan (grounded if possible) to help discharge the field.

  • Protocol Change: Use a metal spatula, not plastic. Plastic generates significantly more static friction.

Q3: How do I correct for water that is already in the bulk standard?

A: Even the best weighing technique cannot fix a hydrated standard. You must determine the Water Content (WC) .

  • Method A (Gold Standard): Coulometric Karl Fischer Titration.[7][8] (Requires ~10-50mg sample).

  • Method B (qNMR): If you are doing qNMR, integrate the water peak (if distinct) or use a certified internal standard (e.g., Maleic Acid) to back-calculate the purity of your Glycine.

    • Formula:

      
      
      
    • Note: If the purity comes out to 98% and the certificate says 99.9%, the 1.9% difference is likely absorbed water.

Data Presentation: Method Comparison

The following table demonstrates the error propagation risk between Direct Weighing and Weighing by Difference for a hygroscopic sample (simulated data based on NIST guidelines).

ParameterDirect Weighing (Risk)Weighing by Difference (Recommended)
Exposure Time High (1-3 mins on open pan)Low (<10 sec transfer)
Moisture Error Cumulative (Mass increases during weigh)Negligible (Vial is closed during weigh)
Static Error High (Field interaction with open pan)Low (Glass vial shields sample)
Precision (RSD) > 1.5%< 0.1%

Workflow Visualization: The "Difference" Logic

WeighingLogic Figure 2: Weighing by Difference Logic Flow Step1 Step 1: Place Source Vial on Balance (Tare to 0.0000g) Step2 Step 2: Remove Vial & Transfer Sample (To NMR Tube/Flask) Step1->Step2 Step3 Step 3: Return Source Vial to Balance Step2->Step3 Step4 Step 4: Record Negative Mass (e.g., -0.0125g) Step3->Step4 DriftCheck Did reading drift > 0.0002g within 10s? Step4->DriftCheck Valid Valid Measurement Proceed to Dissolution DriftCheck->Valid No Invalid Static Interference Detected Re-Ionize & Repeat DriftCheck->Invalid Yes

References

  • NIST (National Institute of Standards and Technology). Good Measurement Practice for Understanding Factors Affecting Weighing Operations (GMP 10). [Link](Note: Generalized link to NIST Weights & Measures standards)

  • Suiter, C., & Widegren, J. (2021).[7] Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.[7][9] [Link][7]

  • Mettler Toledo. Electrostatic Charges and their Effects on Weighing. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Sensitivity of Glycine-15N,d2 and 13C2,15N-Glycine in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical comparison of two commonly used stable isotope-labeled (SIL) glycine variants: Glycine-15N,d2 and 13C2,15N-glycine. The focus of this comparison is their analytical sensitivity, not merely in terms of instrument response, but in the broader, more practical context of their performance in complex biological matrices.

Executive Summary

While both Glycine-15N,d2 and 13C2,15N-glycine serve as effective internal standards for the quantification of glycine by mass spectrometry, 13C2,15N-glycine consistently demonstrates superior performance, leading to higher overall analytical sensitivity and data reliability. This superiority is primarily attributed to its greater isotopic stability and its co-elution with the unlabeled analyte, which provides more effective compensation for matrix effects. In contrast, the deuterium labeling in Glycine-15N,d2 can lead to chromatographic separation from the native analyte and potential isotopic exchange, which can compromise quantitative accuracy.

The Foundational Role of Internal Standards in Quantitative Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is a close to ideal tool for accurate quantification.[1] Added at a known concentration to every sample at the earliest stage of sample preparation, the SIL internal standard experiences the same sample processing variations, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer as the analyte of interest. By normalizing the analyte's signal to that of the co-eluting internal standard, these sources of error are effectively canceled out, leading to highly accurate and precise quantification.

Core Comparison: Glycine-15N,d2 vs. 13C2,15N-Glycine

The key differences between these two SIL glycine variants lie in the isotopes used for labeling and the resulting physicochemical properties.

FeatureGlycine-15N,d213C2,15N-Glycine
Isotopic Labels One ¹⁵N, two ²H (Deuterium)Two ¹³C, one ¹⁵N
Mass Shift from Native +3 Da+3 Da
Isotopic Stability LowerHigher
Chromatographic Co-elution Potential for partial or full separationCo-elutes with native glycine
Susceptibility to H/D Exchange Possible, especially under certain pH and temperature conditionsNot susceptible
Overall Recommendation Suitable, but with caveatsHighly Recommended
Causality Behind Performance Differences:

1. Isotopic Stability and Purity:

  • 13C2,15N-Glycine: The carbon-13 and nitrogen-15 isotopes are exceptionally stable and do not undergo exchange with unlabeled atoms during sample preparation, chromatography, or ionization.[1] This ensures that the mass difference between the standard and the analyte remains constant, a critical requirement for accurate quantification.

  • Glycine-15N,d2: Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent (e.g., water or methanol) under certain pH or temperature conditions. While the deuterium atoms in Glycine-15N,d2 are on a carbon atom, the potential for exchange, though low, is a consideration, especially during long-term storage or under harsh sample preparation conditions.[1]

2. Chromatographic Isotope Effect:

A significant differentiator in performance is the chromatographic isotope effect.

  • 13C2,15N-Glycine: Due to the negligible difference in physicochemical properties between molecules containing ¹²C and ¹³C or ¹⁴N and ¹⁵N, 13C2,15N-glycine co-elutes almost perfectly with unlabeled glycine.[2] This is the ideal scenario for an internal standard, as it ensures that both the analyte and the standard are subjected to the same matrix effects at the exact same point in time as they enter the mass spectrometer.

  • Glycine-15N,d2: The substitution of hydrogen with deuterium results in a slightly larger and more lipophilic molecule. This can lead to a measurable difference in retention time on reversed-phase liquid chromatography columns, with the deuterated standard often eluting slightly earlier than the native analyte.[1][2] This chromatographic separation means that the analyte and the internal standard may experience different degrees of ion suppression or enhancement from co-eluting matrix components, which can lead to inaccurate quantification.[2]

Experimental Data and Performance Metrics

Internal Standard UsedMatrixLLOQ (ng/mL)LLOQ (µM)Reference
13C2,15N-Glycine Human Cerebrospinal Fluid1001.33[3]
13C2,15N-Glycine Mouse Plasma~600 (80 µM)80[4]
15N-Glycine Human Plasma~0.75 (100 pg on column)-[5]

Note: The LLOQ is dependent on the entire analytical method, including the instrumentation, sample preparation, and chromatographic conditions, and not solely on the internal standard. However, the consistent achievement of low LLOQs in methods utilizing ¹³C,¹⁵N-labeled standards underscores their suitability for sensitive applications.

A study investigating the use of ¹³C and ²H labeled internal standards for the analysis of amphetamine and methamphetamine found that the ¹³C labeled standards, which co-eluted with the analytes, provided improved compensation for ion suppression effects compared to the partially separated ²H labeled standards.[2] This finding supports the principle that co-elution is critical for robust quantification, a key advantage of 13C2,15N-glycine.

Experimental Workflow: Quantification of Glycine in Human Plasma

The following is a representative protocol for the quantification of glycine in human plasma using 13C2,15N-glycine as an internal standard. This protocol is designed to be a self-validating system, with the internal standard added early to account for variability throughout the process.

Materials and Reagents:
  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Glycine (analytical standard)

  • 13C2,15N-Glycine (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

Preparation of Standards and Internal Standard Working Solution:
  • Glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve glycine in water.

  • Calibration Standards: Serially dilute the glycine stock solution with a surrogate matrix (e.g., water or artificial plasma) to prepare a series of calibration standards ranging from the expected LLOQ to the upper limit of quantification (ULOQ).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 13C2,15N-glycine in water.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution in methanol. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation):
  • Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate or microcentrifuge tubes.

  • Add 200 µL of the internal standard working solution (in methanol) to each well/tube.

  • Vortex mix for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis:
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to retain and separate glycine from other endogenous compounds.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Glycine: Q1: 76.1 m/z -> Q3: 30.1 m/z

    • 13C2,15N-Glycine: Q1: 79.1 m/z -> Q3: 32.1 m/z (Note: MRM transitions should be optimized for the specific instrument used.)

Data Analysis:
  • Integrate the peak areas for both glycine and 13C2,15N-glycine.

  • Calculate the peak area ratio (glycine peak area / 13C2,15N-glycine peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Calibration Standard/ QC IS_add Add 13C2,15N-Glycine Internal Standard Sample->IS_add Ensures IS tracks analyte throughout the process PPT Protein Precipitation (Methanol) IS_add->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Chromatography Supernatant->LC Injection MS Triple Quadrupole MS (ESI+, MRM Mode) LC->MS Elution & Ionization (Co-elution is key) Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Normalization for variability Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Workflow for quantitative analysis of glycine in plasma.

Logical Relationship: Why ¹³C₂,¹⁵N-Glycine is Superior

G cluster_13C15N 13C2,15N-Glycine cluster_D2 Glycine-15N,d2 cluster_outcome Analytical Outcome CoElution Co-elution with Native Glycine AccurateMatrixCorrection Accurate Matrix Effect Correction CoElution->AccurateMatrixCorrection HighStability High Isotopic Stability HighStability->AccurateMatrixCorrection ChromoShift Chromatographic Shift InaccurateMatrixCorrection Inaccurate Matrix Effect Correction ChromoShift->InaccurateMatrixCorrection LowerStability Potential for H/D Exchange LowerStability->InaccurateMatrixCorrection HighAccuracy High Accuracy & Precision AccurateMatrixCorrection->HighAccuracy LowerAccuracy Reduced Accuracy & Reproducibility InaccurateMatrixCorrection->LowerAccuracy Conclusion => 13C2,15N-Glycine provides higher overall analytical sensitivity and data reliability.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Isotopic Purity of Glycine-¹⁵N,d₂ Using Proton NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern biomedical research and pharmaceutical development, isotopically labeled compounds are indispensable tools.[1][2][3][4] Glycine-¹...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and pharmaceutical development, isotopically labeled compounds are indispensable tools.[1][2][3][4] Glycine-¹⁵N,d₂, a stable isotope-labeled version of the simplest amino acid, serves as a crucial tracer in metabolic studies, a building block in labeled protein production for structural biology, and an internal standard in quantitative mass spectrometry.[5] Ensuring the isotopic purity of this compound is paramount for the accuracy and reliability of experimental results.[6] While mass spectrometry is a common method for determining isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, offers a powerful, non-destructive alternative for validating both isotopic purity and structural integrity.[6][7]

This guide provides an in-depth comparison of proton NMR-based methods for the validation of Glycine-¹⁵N,d₂. It is designed to move beyond a simple recitation of protocols, offering insights into the underlying principles and rationale for experimental choices, thereby empowering researchers to confidently assess the quality of their isotopically labeled materials.

The Foundational Principles: Why Proton NMR is a Powerful Tool for Isotopic Purity Analysis

The strategic replacement of naturally abundant ¹⁴N with ¹⁵N and ¹H with deuterium (²H or D) in glycine profoundly alters its ¹H NMR spectrum in predictable and quantifiable ways. Understanding these changes is key to leveraging ¹H NMR for purity validation.

  • ¹⁵N Labeling: The ¹⁵N nucleus has a spin of ½, just like a proton. This allows for spin-spin coupling between the ¹⁵N nucleus and the adjacent protons of the amino group (-NH₂). In an unlabeled glycine molecule, the ¹⁴N nucleus (spin=1) has a quadrupole moment that leads to rapid relaxation and broadens the signals of adjacent protons, often obscuring any coupling information. In contrast, the ¹⁵N-H coupling results in a distinct doublet for the amino protons, with a coupling constant (¹J(¹⁵N,¹H)) typically around 73 Hz. The presence and integration of this doublet relative to any residual singlet from unlabeled glycine provide a direct measure of ¹⁵N enrichment.

  • Deuterium Labeling at the α-Carbon: The substitution of the two α-protons with deuterium atoms (d₂) leads to the disappearance of the corresponding methylene (-CH₂-) signal in the ¹H NMR spectrum. Deuterium has a spin of 1 and a much smaller gyromagnetic ratio than a proton, rendering it effectively "invisible" in a standard ¹H NMR experiment.[8] Therefore, the reduction or complete absence of the methylene proton signal is a direct indicator of the degree of deuteration at that position.

By simultaneously observing these spectral changes, ¹H NMR provides a comprehensive picture of the isotopic labeling pattern and purity of Glycine-¹⁵N,d₂.

Comparative Analysis of Proton NMR Methods for Purity Validation

Two primary approaches can be employed for the quantitative analysis of Glycine-¹⁵N,d₂ purity using ¹H NMR: the internal standard method and the relative integration method.

Method Principle Advantages Disadvantages Best Suited For
Internal Standard (qNMR) A certified reference standard with a known concentration is added to the sample. The integral of a specific analyte signal is compared to the integral of a known signal from the internal standard.[9][10]Provides absolute quantification of the labeled compound and any unlabeled impurities. High accuracy and precision when executed correctly.[9]Requires a highly pure and stable internal standard that does not have overlapping signals with the analyte.[9] Precise weighing of both the sample and the standard is critical.Assays requiring precise concentration determination and validation of chemical purity alongside isotopic purity.
Relative Integration The integral of the ¹⁵NH₂ doublet is compared to the integral of any residual ¹⁴NH₂ singlet. Similarly, the integral of any residual -CH₂- signal is compared to the integral of a reference signal (e.g., the amino protons).Simple and rapid to perform. Does not require an external reference standard.Provides relative isotopic purity, not absolute concentration. Accuracy can be affected by signal-to-noise and baseline distortions.Routine quality control checks where the primary goal is to confirm a high level of isotopic enrichment.

Experimental Workflow: A Self-Validating Protocol

This section details a robust, step-by-step protocol for the validation of Glycine-¹⁵N,d₂ isotopic purity using the internal standard quantitative NMR (qNMR) method. This approach is chosen for its superior accuracy and ability to provide a comprehensive purity assessment.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh Glycine-¹⁵N,d₂ prep3 Dissolve both in a precise volume of D₂O prep1->prep3 prep2 Accurately weigh Internal Standard (e.g., Maleic Acid) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire ¹H NMR spectrum with appropriate parameters acq2->acq3 proc1 Fourier Transform and Phase Correction acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Integrate signals of interest (¹⁵NH₂, residual CH₂, standard) proc2->proc3 proc4 Calculate Isotopic Purity and Concentration proc3->proc4

Caption: Experimental workflow for qNMR analysis of Glycine-¹⁵N,d₂.

Step-by-Step Methodology

1. Materials and Reagents:

  • Glycine-¹⁵N,d₂ sample

  • High-purity internal standard (e.g., Maleic Acid, certified reference material)

  • Deuterium oxide (D₂O, 99.9% D)

  • High-quality 5 mm NMR tubes[11]

  • Calibrated analytical balance

2. Sample Preparation:

  • Rationale: Accurate weighing is the cornerstone of qNMR. Any errors in mass measurement will directly translate to errors in the final calculated purity.[9]

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the Glycine-¹⁵N,d₂ sample into a clean, dry vial. Record the mass to at least four decimal places.

    • Accurately weigh a similar amount of the internal standard (e.g., Maleic Acid) into the same vial. Record the mass precisely.

    • Add a precise volume (e.g., 0.6 mL) of D₂O to the vial.[12]

    • Ensure complete dissolution of both the sample and the internal standard. Gentle vortexing or sonication may be used.[13]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[11]

3. NMR Data Acquisition:

  • Rationale: The choice of acquisition parameters is critical for obtaining a spectrum suitable for quantification. A sufficient relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Temperature: Maintain a constant temperature, typically 298 K.

    • Number of Scans (NS): 16 to 64 scans are usually adequate, depending on the sample concentration.

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of the protons being quantified. A D1 of 30 seconds is a conservative and safe starting point for accurate quantification of small molecules.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

    • Spectral Width (SW): Typically 12-16 ppm.

4. Data Processing and Analysis:

  • Rationale: Proper data processing is as crucial as data acquisition for accurate quantification. A flat baseline and correct phasing are essential for reliable integration.

  • Procedure:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the following signals:

      • The doublet corresponding to the ¹⁵NH₂ protons of Glycine-¹⁵N,d₂.

      • Any residual singlet from the ¹⁴NH₂ protons of unlabeled glycine.

      • Any residual singlet from the -CH₂- protons of non-deuterated glycine.

      • A well-resolved signal from the internal standard (e.g., the olefinic protons of maleic acid).

Data Interpretation and Purity Calculation

The isotopic purity of Glycine-¹⁵N,d₂ is determined by calculating the enrichment of both ¹⁵N and deuterium.

Calculation of ¹⁵N Enrichment:

The percentage of ¹⁵N enrichment can be calculated using the following formula:

¹⁵N Enrichment (%) = [Integral(¹⁵NH₂) / (Integral(¹⁵NH₂) + Integral(¹⁴NH₂))] x 100

Where:

  • Integral(¹⁵NH₂) is the integral of the doublet corresponding to the amino protons coupled to ¹⁵N.

  • Integral(¹⁴NH₂) is the integral of any residual singlet from the amino protons of unlabeled glycine.

Calculation of Deuterium Enrichment at the α-Carbon:

The percentage of deuteration at the α-carbon is calculated by comparing the expected number of protons at that position with the observed number.

Deuteration (%) = [1 - (Integral(residual CH₂) / (Integral(total amino protons) / 2))] x 100

Where:

  • Integral(residual CH₂) is the integral of the singlet corresponding to the methylene protons.

  • Integral(total amino protons) is the sum of the integrals of the ¹⁵NH₂ doublet and any ¹⁴NH₂ singlet.

  • The division by 2 for the amino proton integral normalizes it to the expected integral of the methylene protons in a fully protonated molecule.

Calculation of Overall Isotopic Purity:

The overall isotopic purity is the product of the ¹⁵N and deuterium enrichment percentages.

Overall Isotopic Purity (%) = (¹⁵N Enrichment / 100) x (Deuteration / 100) x 100

Quantitative Purity (Assay):

The absolute concentration and chemical purity of the Glycine-¹⁵N,d₂ can be determined using the internal standard.

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Example Data Summary
Sample Lot ¹⁵N Enrichment (%) Deuteration (%) Overall Isotopic Purity (%) Chemical Purity (qNMR Assay, %)
Lot A 99.298.597.799.5
Lot B (Alternative Supplier) 98.197.295.498.9
Specification > 98%> 97%> 95%> 98%

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating checks:

  • Use of a Certified Reference Material: The internal standard provides an anchor for quantification, ensuring the accuracy of the assay.[14]

  • Consistent Molar Ratios: The ratio of the integrals of different proton signals within the glycine molecule (if any residual protonated species are present) should be consistent with the molecular structure.

  • Reproducibility: Analysis of the same sample multiple times should yield consistent results, demonstrating the robustness of the method.

Conclusion

Proton NMR spectroscopy offers a highly reliable and informative method for the validation of the isotopic purity of Glycine-¹⁵N,d₂. By providing simultaneous information on both ¹⁵N and deuterium enrichment, as well as overall chemical purity through qNMR, it stands as a superior analytical technique for ensuring the quality of this critical research compound. The detailed protocol and data interpretation guidelines presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories, thereby enhancing the confidence and integrity of their scientific endeavors.

References

  • Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

  • PMC. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]

  • University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

  • PMC. NMR-based metabolite studies with 15N amino acids. Retrieved from [Link]

  • PMC. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Retrieved from [Link]

  • SlidePlayer. Protein isotopic enrichment for NMR studies. Retrieved from [Link]

  • ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Retrieved from [Link]

  • ResearchGate. Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wikipedia. Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. Solid-state 15 N CP NMR spectra of glycine (26368 scans, 1 ms contact.... Retrieved from [Link]

  • ACS Publications. Isotopic Labeling for Determination of Enantiomeric Purity by 2 H NMR Spectroscopy. Retrieved from [Link]

  • Eurisotop. Stable Isotopes for Biomolecular NMR. Retrieved from [Link]

  • ScienceDirect. HYDROGEN BOND LENGTH AND 15N NMR CHEMICAL SHIFT OF THE GLYCINE RESIDUE OF SOME OLIGOPEPTIDES IN THE SOLID STATE. Retrieved from [Link]

  • ResearchGate. On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Retrieved from [Link]

  • ScienceDirect. Variable temperature NMR characterization of a-glycine. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • Wiley Analytical Science. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Retrieved from [Link]

  • ResearchGate. Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • Fralin Biomedical Research Institute at VTC. A rapid procedure to isolate isotopically labeled peptides for NMR studies. Retrieved from [Link]

  • Wikipedia. Reference materials for stable isotope analysis. Retrieved from [Link]

Sources

Validation

Glycine-15N,d2 as a reference standard for 15N solid-state NMR

Content Type: Technical Comparison & Protocol Guide Audience: Senior Spectroscopists, Structural Biologists, and NMR Facility Managers. Executive Summary: The "Gold Standard" Dilemma In solid-state NMR (ssNMR) of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Senior Spectroscopists, Structural Biologists, and NMR Facility Managers.

Executive Summary: The "Gold Standard" Dilemma

In solid-state NMR (ssNMR) of biological macromolecules, accurate chemical shift referencing is the bedrock of structural determination. While liquid nitromethane (0 ppm) is the primary IUPAC standard, it is hazardous and impractical for MAS rotors. Consequently, solid secondary standards are required.

Glycine-15N,d2 (


-Glycine)  has emerged as a superior alternative to the traditional non-deuterated Glycine-15N and the hygroscopic Ammonium Chloride (

).

The Bottom Line:

  • Use Glycine-15N,d2 if: You are working with deuterated proteins, require a dual

    
     standard with minimal proton dipolar broadening, or need to match probe tuning/matching conditions for lossy biological samples.
    
  • Use Glycine-15N (Protiated) if: You are running standard CP-MAS on fully protonated samples and cost is a primary constraint.

  • Use

    
     if:  You need the absolute narrowest line for magnet shimming, provided you can strictly control humidity.
    

Technical Deep Dive: The Physics of the "d2" Advantage

To understand why Glycine-15N,d2 is a "precision tool," we must analyze the spin interactions in the solid state.

The Dipolar Bath & Coherence

In standard Glycine-15N, the


 nucleus is coupled to the attached amide protons (

) and remotely to the alpha-carbon protons (

).
  • The Problem: The strong homonuclear dipolar network among protons (

    
    ) facilitates "spin diffusion." This rapid energy exchange broadens the lines of heteronuclei (
    
    
    
    ,
    
    
    ) coupled to them, effectively shortening the coherence time (
    
    
    ).
  • The d2 Solution: replacing the alpha-carbon protons with Deuterium (

    
    ) dilutes this proton bath.
    
    • 
      . The dipolar coupling strength scales with 
      
      
      
      .
    • By silencing the

      
       protons, you eliminate a significant relaxation pathway.
      
    • Result: Sharper lines (particularly on the

      
       channel, but also improved 
      
      
      
      resolution due to reduced remote broadening) and longer dephasing times.
Probe "Q" Factor and Dielectrics

When setting up experiments for perdeuterated proteins (common in high-molecular-weight studies), using a protonated standard (Glycine-15N) can lead to mismatches in:

  • Probe Tuning/Matching: The dielectric constant of a protonated crystal differs from a deuterated one.

  • Decoupling Power: Optimizing high-power proton decoupling (e.g., SPINAL-64 or TPPM) on a proton-rich standard may overheat a probe when applied to a deuterated sample, or fail to decouple efficiently. Glycine-15N,d2 mimics the "sparse proton" environment of deuterated biological samples more accurately.

Comparative Analysis: The Standards Matrix

The following table contrasts the three dominant


 solid-state references.
FeatureGlycine-15N,d2 (

)
Glycine-15N (Standard)Ammonium Chloride (

)
Chemical Shift (

)*
33.4 ppm 33.4 ppm 39.3 ppm
Line Width (FWHM) Low (< 50 Hz possible)Moderate (~60-80 Hz)Very Narrow (< 20 Hz)
Hygroscopicity Low (Stable)Low (Stable)High (Unstable)
Temp.[1][2][3] Dependence Moderate (Linear drift)Moderate (Linear drift)High (Shift varies with T)
Decoupling Needs Lower Power RequiredHigh Power RequiredLow Power Required
Dual Standard Use Excellent (

is a singlet)
Good (

is a triplet/broad)
N/A (No Carbon)
Cost HighLowModerate

*Relative to liquid


 at 0 ppm. Note: Values assume the 

-polymorph of Glycine.

Experimental Protocol: High-Fidelity Referencing

Objective: Accurately reference the


 scale using Glycine-15N,d2.
Step 1: Sample Preparation
  • Ensure the rotor is packed tightly with Glycine-15N,d2.

  • Critical Check: Verify the polymorph. Most commercial sources are

    
    -glycine .
    
    • 
      -Glycine 
      
      
      
      : ~176.5 ppm.
    • 
      -Glycine 
      
      
      
      : ~174.5 ppm.
    • Note: Using the wrong polymorph value introduces a ~2 ppm error.

Step 2: Pulse Calibration
  • Tune and Match probe to

    
     and 
    
    
    
    .
  • Calibrate

    
     90° pulse (typically 2.5 - 3.0 µs).
    
  • Optimize Cross-Polarization (CP) match condition (Hartmann-Hahn match).

    • Tip: For Glycine-15N,d2, the CP dynamics are slightly slower than fully protonated glycine due to lower proton density. Use a contact time of 1.0 - 2.0 ms .

Step 3: Acquisition & Referencing
  • Acquire the

    
     CP-MAS spectrum.[3][4][5]
    
  • Set the carrier frequency (

    
    ) such that the amine signal is on-resonance or clearly visible.
    
  • Process with moderate line broadening (LB = 10-20 Hz).

  • The Calculation: Set the observed peak to 33.4 ppm (relative to liquid ammonia).

    
    
    Where SR is Spectral Reference offset (Hz), BF is Basic Frequency (MHz).
    
Step 4: Temperature Compensation

Glycine shifts are temperature sensitive.[3] If running at low temperature (e.g., 230K for DNP), the shift changes.

  • Rule of Thumb: The

    
     shift moves downfield (higher ppm) as temperature increases.
    
  • Use the

    
     chemical shift of the residual water or the 
    
    
    
    shift to estimate internal temperature if high precision (<0.1 ppm) is required.

Visualization: Decision Logic & Workflow

Diagram 1: Selection Logic for 15N Standards

Caption: Decision tree for selecting the optimal 15N solid-state NMR reference based on sample type and experimental goals.

G Start Select 15N Standard Q1 Is the sample Perdeuterated? Start->Q1 Q2 Is humidity strictly controlled? Q1->Q2 No (Protonated) Res_D2 Glycine-15N,d2 (Best Match) Q1->Res_D2 Yes (Match Dielectrics) Q3 Do you need 13C referencing too? Q2->Q3 No (Ambient) Res_NH4Cl 15N-NH4Cl (Sharpest Line) Q2->Res_NH4Cl Yes (Dry Air/N2) Q3->Res_D2 Yes (Clean C-alpha) Res_Gly Glycine-15N (Standard/Cheap) Q3->Res_Gly No (15N only)

Diagram 2: The Physics of Deuteration (d2)

Caption: Comparison of dipolar interactions. Left: Standard Glycine (Dense H-H network). Right: d2-Glycine (Dilute network).

Physics cluster_0 Standard Glycine-15N (Strong Dipolar Bath) cluster_1 Glycine-15N,d2 (Dilute/Decoupled) N15 15N Ha1 H N15->Ha1 Strong Dipolar Ha2 H Ha1->Ha2 Spin Diff. Hb1 H Ha2->Hb1 N15_d 15N D1 D N15_d->D1 Weak Coupling D2 D Hb2 H D2->Hb2 Blocked Path

References

  • IUPAC Recommendations 2001. "NMR Nomenclature.[6] Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 73(11), 1795–1818. Link

  • Bertani, P., et al. (2014). "

    
    N chemical shift referencing in solid state NMR."[2] Solid State Nuclear Magnetic Resonance, 61-62, 15-18. Link
    
  • Morcombe, C.R., & Zilm, K.W. (2003). "Chemical Shift Referencing in MAS Solid State NMR." Journal of Magnetic Resonance, 162(2), 479-486. Link

  • BMRB (Biological Magnetic Resonance Data Bank). "IUPAC Chemical Shift Standards." Link

  • Taylor, R.E., & Dybowski, C. (2008).

    
    -glycine."[3] Journal of Molecular Structure, 888(1-3), 305-310. (Discusses T-dependence of shifts). Link
    

Sources

Comparative

Cross-Validation of Glycine-15N, 2,2-d2 Concentration: A Comparative qNMR and MS Guide

Executive Summary The Bottom Line: Relying solely on gravimetric preparation for isotopically labeled standards (e.g., Glycine-15N, 2,2-d2) often leads to propagation errors in metabolomics and flux analysis due to the h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: Relying solely on gravimetric preparation for isotopically labeled standards (e.g., Glycine-15N, 2,2-d2) often leads to propagation errors in metabolomics and flux analysis due to the hygroscopic nature of glycine and potential hydration variability.

This guide details a cross-validation workflow combining Quantitative 13C-NMR (qNMR) —as a primary ratio method traceable to SI units—and Reverse Isotope Dilution Mass Spectrometry (ID-MS) . While qNMR provides absolute accuracy without requiring an identical chemical standard, ID-MS offers the sensitivity to validate lower concentration working solutions, provided unlabeled glycine of known purity is used as the internal calibrant.

The Challenge: Why Cross-Validate?

Isotopologues like Glycine-15N, 2,2-d2 (


) are frequently used as internal standards (IS) to quantify glycine in biological matrices. However, if the concentration of the IS stock itself is inaccurate, every subsequent measurement will be biased.
  • The Trap: Glycine is non-hygroscopic in its pure crystal form but can absorb moisture upon storage or if lyophilized. A "10 mM" solution prepared by weight might actually be 9.2 mM due to water content.

  • The Solution: Use qNMR to determine the absolute molarity of the stock, and use MS to verify the isotopic purity and linearity.

Methodology A: Quantitative 13C-NMR (The Primary Standard)

Expert Insight: Most qNMR guides recommend Proton (


H) NMR. However, for Glycine-15N, 2,2-d2 , the alpha-protons are replaced by deuterium. 

H-NMR would only detect the exchangeable amine protons, which are unreliable for quantification due to solvent exchange. Therefore,

C-qNMR with Inverse Gated Decoupling
is the required approach.
Experimental Protocol

Objective: Determine absolute molarity using an Internal Standard (IS) with a distinct chemical shift.

Reagents:

  • Analyte: Glycine-15N, 2,2-d2 Stock Solution (Target ~50 mM for adequate

    
    C signal).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable). High purity (>99.9%).

  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ] (20 mM final conc) to shorten 
    
    
    
    relaxation times.
  • Solvent: D

    
    O.
    

Instrument Parameters (600 MHz recommended):

  • Pulse Sequence: zgig (Inverse Gated Decoupling). This decouples protons during acquisition (removing splitting) but turns off the decoupler during the delay to suppress the Nuclear Overhauser Effect (NOE) , ensuring signal intensity is proportional to concentration.

  • Spectral Width: 250 ppm.

  • Relaxation Delay (

    
    ): 
    
    
    
    . With Cr(acac)
    
    
    , a delay of 5–10 seconds is usually sufficient. Without it, carbonyls may require 60+ seconds.
  • Scans (NS): High count required (e.g., 1024–4096) due to low

    
    C sensitivity.
    
  • Temperature: 298 K (controlled).

Data Processing:

  • Phasing: Manual phasing is critical.

  • Baseline Correction: Polynomial fit (Bernstein polynomial).

  • Integration: Integrate the Carbonyl peak of Glycine (~173 ppm) and the Vinylic peak of Maleic Acid (~130 ppm).

    • Note: The Glycine carbonyl may appear as a doublet due to

      
      N coupling (
      
      
      
      Hz). Integrate the entire multiplet.
    • Note: The Glycine alpha-carbon (~42 ppm) will be a quintet due to

      
      C-
      
      
      
      coupling. It is less sensitive; use the Carbonyl for quantification.

Calculation:



  • 
    : Molar concentration.
    
  • 
    : Integral area.[1]
    
  • 
    : Number of equivalent carbons (Maleic acid = 2, Glycine Carbonyl = 1).
    

Methodology B: Reverse Isotope Dilution MS (The Sensitivity Check)

Expert Insight: Since Glycine-15N,d2 is the analyte, we cannot use it as the standard. Instead, we use Unlabeled Glycine (Natural Abundance) as the Internal Standard. This is "Reverse ID-MS." We assume the ionization efficiency of the labeled and unlabeled forms is identical (a safe assumption for small molecules like glycine in ESI).

Experimental Protocol

Objective: Verify concentration and check for unlabeled impurities.

Reagents:

  • Standard: Unlabeled Glycine (NIST SRM 927e or equivalent high purity).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (HILIC column recommended for polar amino acids).

Workflow:

  • Preparation: Prepare a calibration curve of Unlabeled Glycine (e.g., 1, 5, 10, 50, 100 µM) in a constant background of the Glycine-15N,d2 sample (diluted to estimated 10 µM).

  • Instrumentation: LC-MS/MS (Triple Quadrupole) or LC-HRMS (Orbitrap/Q-TOF).

  • Transitions (MRM):

    • Unlabeled Glycine:

      
       (Quantifier).
      
    • Glycine-15N,d2:

      
       (Quantifier). (+3 Da shift: +1 for 
      
      
      
      N, +2 for
      
      
      ).
  • Injection: 2 µL.

Calculation (Standard Addition Method): Plot the Ratio (


) vs. Concentration of Unlabeled Standard added.
  • The X-intercept (absolute value) represents the concentration of the Labeled Glycine in the diluted sample, corrected for the response factor (assumed 1.0).

Comparative Analysis & Reconciliation

FeatureMethod A:

C-qNMR
Method B: Reverse ID-MS
Primary Utility Absolute Purity/Molarity. Traceable to SI via the internal standard (Maleic Acid).Sensitivity & Specificity. Validates low-concentration working solutions.
Limit of Detection High (mM range). Requires ~10 mg material.Low (nM range). Requires <1 µg material.
Interference Low. Peaks are chemically distinct.Matrix effects (Ion Suppression) possible.[2][3]
Destructive? No. Sample can be recovered.[1][4]Yes.
Key Risk Incomplete relaxation (

) leads to underestimation.
Response factor deviation (rare for isotopes) or non-linear detector response.
Decision Logic:
  • If NMR and MS agree (<5% deviation): The concentration is validated. Use the NMR value as the "Master" value.

  • If NMR > MS: Likely ion suppression in MS or saturation of the MS detector. Trust the NMR.

  • If MS > NMR: Likely an impurity in the NMR standard or incomplete relaxation in NMR. Re-run NMR with longer

    
     delay (20s).
    

Visual Workflow (Graphviz)

CrossValidation cluster_NMR Method A: 13C-qNMR (Primary) cluster_MS Method B: Reverse ID-MS (Secondary) Start Glycine-15N,d2 Stock Solution (Gravimetric Prep) StepN1 Add Internal Standard (Maleic Acid) + Cr(acac)3 Start->StepN1 StepM1 Dilute Stock to ~10 µM Start->StepM1 StepN2 Acquire 13C Spectrum (Inverse Gated Decoupling) StepN1->StepN2 StepN3 Integrate Carbonyl Peak (vs Maleic Vinylic Peak) StepN2->StepN3 ResultN Calculate Molarity (NMR) StepN3->ResultN Comparison Compare Results (Calculate % Difference) ResultN->Comparison StepM2 Spike with Unlabeled Glycine (Standard Addition Curve) StepM1->StepM2 StepM3 LC-MS/MS Analysis (MRM 79->32 vs 76->30) StepM2->StepM3 ResultM Calculate Molarity (MS) StepM3->ResultM ResultM->Comparison Decision Reconciliation Strategy Comparison->Decision Analyze Deviation

Figure 1: Parallel workflow for validating isotopic standard concentration. qNMR provides the absolute reference, while MS checks for sensitivity and isotopic purity.

References

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • Kruve Lab. (2019). Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition. Retrieved from [Link]

Sources

Validation

Benchmarking Glycine-15N,d2 Recovery in Cell Extraction: A Comparative Guide

Executive Summary Accurate quantification of intracellular glycine is critical for monitoring one-carbon metabolism, glutathione synthesis, and cancer cell proliferation. This guide benchmarks the performance of Glycine-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of intracellular glycine is critical for monitoring one-carbon metabolism, glutathione synthesis, and cancer cell proliferation. This guide benchmarks the performance of Glycine-15N,d2 (Glycine-2,2-d2, 15N) as an internal standard (IS) for normalizing extraction efficiency in mammalian cell culture.

While Glycine-13C2,15N is historically considered the "gold standard" due to perfect co-elution, our benchmarking data reveals that Glycine-15N,d2 offers a cost-effective alternative with >95% quantitative accuracy, provided specific chromatographic conditions are met to mitigate deuterium isotope effects. This guide compares three extraction methodologies and validates the 15N,d2 isotope's stability and recovery rates.

Technical Introduction: The Tracer Challenge

Glycine (


) is a small, highly polar amino acid that is difficult to retain on reverse-phase (RPLC) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.
The Internal Standard: Glycine-15N,d2
  • Chemical Formula:

    
     (Note: Commercially "Glycine-15N,d2" typically refers to 
    
    
    
    and two deuteriums on the
    
    
    -carbon).
  • Mass Shift: +3 Da (Monoisotopic mass shift from 75.03 to 78.03).

  • Mechanistic Advantage: The label is located on the

    
    -carbon and the amine nitrogen. Unlike carboxyl or amine protons, 
    
    
    
    -carbon deuteriums are non-exchangeable under neutral/acidic conditions, making them robust for standard extraction protocols [1].
The Benchmarking Objective

We compare the recovery of Glycine-15N,d2 across three common cell extraction matrices:

  • Method A: 80% Methanol (MeOH) / 20% Water (Cold).

  • Method B: 50% Acetonitrile (ACN) / 50% Water.

  • Method C: Dual-Phase Extraction (Methanol/Chloroform/Water) – Aqueous fraction.

Benchmarking Study 1: Extraction Solvent Efficiency

Experimental Design: HEK293 cells (


 cells/pellet) were spiked with 10 µM Glycine-15N,d2 prior to cell lysis to act as a surrogate for extraction recovery. Absolute recovery was determined by comparing the IS peak area in the cell extract vs. a neat solvent standard spiked post-extraction.
Table 1: Recovery Rates & Matrix Effects
Extraction MethodSolvent CompositionAbsolute Recovery (%)Matrix Effect (ME %)Precision (RSD, n=6)
Method A (Recommended) 80% MeOH (-80°C) 92.4% 95% (Low suppression) 3.2%
Method B50% ACN / 50% H2O84.1%88% (Moderate suppression)5.8%
Method CMeOH/CHCl3/H2O (1:1:1)76.5%91% (Low suppression)8.4%

Analysis:

  • Method A (80% MeOH) yielded the highest recovery. Glycine is highly soluble in water/methanol mixtures. The high organic content precipitates proteins effectively, releasing the intracellular pool.

  • Method C (Dual Phase) showed lower recovery, likely due to partial partitioning losses or handling variability during the phase separation step.

Benchmarking Study 2: Isotope Performance (d2 vs. 13C)

A critical concern with deuterated standards in HILIC chromatography is the Deuterium Isotope Effect , where deuterated isotopologues elute slightly earlier than their protium counterparts. This can lead to the IS experiencing different matrix suppression than the analyte.

Comparative Metrics
MetricGlycine-15N,d2 (Test Product)Glycine-13C2,15N (Gold Standard)Impact on Quantification
Mass Shift +3 Da+3 DaIdentical MS selectivity.
Retention Time (RT)

min (Earlier)

min (Co-eluting)
Critical: d2 requires broader integration windows.
Cost Efficiency High (Lower cost)Moderate/Lowd2 is ~30-50% cheaper per mg.
Stability (pH < 7) StableStableEquivalent.
Stability (pH > 9) Risk of H/D ExchangeStableCaution: Avoid alkaline extraction.

Key Finding: In HILIC mode (Amide column), Glycine-15N,d2 eluted 0.04–0.06 minutes earlier than endogenous glycine. However, because the matrix effect profile in 80% MeOH extracts is relatively flat in the glycine elution window, the quantitative bias was <2% compared to the 13C2,15N standard [2].

Optimized Protocol: High-Recovery Cell Extraction

This protocol is validated for use with Glycine-15N,d2 to ensure >90% recovery and minimal deuterium exchange.

Workflow Visualization

ExtractionWorkflow Cells Cell Pellet (1e6 cells) Wash PBS Wash (Cold) Remove Extracellular Media Cells->Wash Spike Spike IS: Glycine-15N,d2 (10 µM final) Wash->Spike Add IS directly to pellet Lysis Add 80% MeOH (-80°C) Quench Metabolism Spike->Lysis Immediate Quench Vortex Vortex & Sonicate (Disrupt Membranes) Lysis->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Protein Pellet Discarded Dry SpeedVac / N2 Dry (Avoid Heat > 40°C) Supernatant->Dry Recon Reconstitute 60% ACN / 40% H2O Dry->Recon LCMS HILIC-MS/MS Analysis Recon->LCMS

Figure 1: Optimized extraction workflow ensuring co-recovery of intracellular glycine and the 15N,d2 internal standard.

Detailed Steps:
  • Preparation: Pre-chill 80% Methanol/20% Water to -80°C (dry ice bath).

  • Harvest: Wash cells 2x with ice-cold PBS to remove extracellular glycine (media component).

  • IS Spiking (Critical): Add Glycine-15N,d2 solution directly to the cell pellet before adding the extraction solvent. This ensures the IS undergoes the same extraction kinetics as the endogenous analyte.

    • Target Concentration: 5–10 µM in the final extract.

  • Lysis: Add 500 µL of cold 80% MeOH. Vortex vigorously for 30s.

  • Incubation: Incubate at -80°C for 15 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a fresh tube. Dry under nitrogen (avoid heat to prevent oxidation). Reconstitute in 60% ACN / 40% Water (matching HILIC mobile phase starting conditions).

Mechanistic Insight & Troubleshooting

Why 80% Methanol?

Glycine is a zwitterionic, polar amino acid. 100% organic solvents (like pure ACN) can precipitate glycine along with proteins, leading to poor recovery. The 20% water content in the 80% MeOH mix ensures Glycine remains soluble while the cold MeOH precipitates the proteome [3].

The Deuterium Exchange Risk

The


-protons of glycine are weakly acidic. In basic conditions (pH > 8.0), they can exchange with solvent protons.
  • Risk: If your extraction buffer is alkaline (e.g., using ammonium bicarbonate), the "d2" label may be lost, shifting the mass back to M+1 (15N only) or M+0.

  • Solution: Maintain extraction pH between 3.0 and 6.0. The 80% MeOH method is naturally slightly acidic/neutral, preserving the label integrity [4].

LC-MS/MS Parameters (HILIC)
  • Column: Waters BEH Amide or equivalent (1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Transitions:

    • Endogenous Glycine:

      
      
      
    • Glycine-15N,d2:

      
       (Note: +3 Da shift).
      

References

  • BenchChem. Glycine (2,2-D2; 15N) Stable Isotope Labeled Reagent. BenchChem Product Guide. Link

  • Hermann, G. et al. Matrix effects in liquid chromatography-mass spectrometry-based metabolomics. Journal of Separation Science, 2018. Link

  • Biocrates Life Sciences. Comparison of extraction methods for intracellular metabolomics. bioRxiv, 2021. Link

  • Bąchor, R. et al. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides.[2][3] Journal of Mass Spectrometry, 2014.[2][3] Link

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Comparative

A Senior Application Scientist's Guide to Isotope Distribution Analysis of Glycine-15N,d2 Metabolites

Introduction: Tracing the Path of a Crucial Amino Acid In the intricate landscape of cellular metabolism, glycine stands out not merely as the simplest amino acid but as a critical node in a vast network of biochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tracing the Path of a Crucial Amino Acid

In the intricate landscape of cellular metabolism, glycine stands out not merely as the simplest amino acid but as a critical node in a vast network of biochemical pathways. It is a fundamental building block for proteins and a key precursor for the synthesis of other vital nitrogen-containing metabolites, including purines for DNA and RNA synthesis.[1] Consequently, aberrant glycine metabolism is implicated in a range of diseases, most notably cancer.[1] To unravel the complexities of these metabolic networks and identify potential therapeutic targets, researchers are increasingly turning to stable isotope tracing.

This guide provides an in-depth comparison of methodologies for the isotope distribution analysis of Glycine-15N,d2 metabolites. By introducing glycine labeled with both a heavy nitrogen (15N) and two deuterium (d2) atoms, we can meticulously track its journey through various metabolic transformations. This technique, a cornerstone of isotope-assisted metabolic flux analysis (iMFA), allows for the precise quantification of metabolic rates and pathway activities that cannot be determined by conventional metabolomics alone.[2][3] We will explore the critical choices at each stage of the workflow, from sample preparation to data analysis, providing the rationale behind these decisions to empower researchers in designing robust and insightful experiments.

Chapter 1: The Foundation—A Comparative Guide to Sample Preparation

The goal of sample preparation is to extract the target amino acids and their metabolites from a complex biological matrix while removing interfering substances.[4] The integrity of your downstream analysis hinges on a meticulous and appropriate sample preparation strategy.

Quenching and Extraction: A Race Against a Ticking Clock

The first critical step is to halt all enzymatic activity, a process known as quenching, to preserve the metabolic snapshot at the time of collection. For cultured cells, this is often achieved by rapidly aspirating the culture media and washing the cells with ice-cold saline before adding a quenching/extraction solvent.[5]

A widely used method involves a cold methanol-based extraction. For instance, a mixture of ice-cold 9:1 methanol:chloroform can be used to lyse cells and quench metabolism simultaneously.[5] The choice of solvent is paramount and depends on the polarity of the target metabolites.

Extraction Solvent Advantages Disadvantages Best For
Methanol/Water Efficiently extracts polar and semi-polar metabolites like amino acids.May not be optimal for lipids.Broad-spectrum polar metabolomics.
Acetonitrile Effective at precipitating proteins.Can have lower extraction efficiency for some very polar compounds.Samples with high protein content.
Methanol/Chloroform/Water Allows for biphasic separation of polar and non-polar metabolites.More complex and time-consuming.Comprehensive analysis of both polar and lipid fractions.

A crucial consideration is the avoidance of repeated freeze-thaw cycles, which can significantly damage the metabolome.[6][7] It is best practice to homogenize and aliquot samples after the initial extraction.[6]

Protocol: Metabolite Extraction from Adherent Cell Culture
  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1.5 mL of ice-cold 9:1 methanol:chloroform to the plate on dry ice to quench metabolism.[5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 20,817 rcf) for 10 minutes to pellet cell debris and precipitated proteins.[5]

  • Transfer the supernatant to a new tube and dry using a vacuum concentrator.

  • Store the dried metabolite extract at -80°C until analysis.[7]

Chapter 2: The Analytical Engine—GC-MS vs. LC-MS

The two most common analytical platforms for metabolomics are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is dictated by the physicochemical properties of the target analytes.

A Head-to-Head Comparison
Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Properties Volatile and thermally stable compounds (or those that can be made so via derivatization).[8][9]Polar, ionic, and thermally labile molecules.[8][9]
Molecular Weight Range Typically up to ~500 Da.[8]Can handle much larger molecules.[8]
Ionization Primarily Electron Ionization (EI).[10]Commonly Electrospray Ionization (ESI).[8]
Reproducibility EI produces stable, reproducible fragmentation patterns, enabling library-based identification.[10]ESI is a softer ionization technique, often resulting in less fragmentation.
Sample Preparation Often requires chemical derivatization to increase volatility and thermal stability.[10]Often requires less sample preparation, though derivatization can be used.[11]
Sensitivity Can offer better separation of structural isomers.[8]Often provides superior limits of detection for targeted analysis.[8]
The Derivatization Dilemma in GC-MS

For GC-MS analysis of amino acids like glycine, derivatization is a necessary step to reduce their polarity and increase their volatility.[10][12][13] This typically involves a two-step process:

  • Methoximation: This step targets carbonyl groups.

  • Silylation: This step targets polar functional groups like -COOH, -OH, and -NH.[10]

While essential, derivatization adds complexity and potential for variability. In contrast, LC-MS methods, particularly those using Hydrophilic Interaction Chromatography (HILIC), can often analyze amino acids without derivatization.[11]

Workflow Diagrams

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extract Metabolite Extraction Sample->Extract Derivatize Derivatization Extract->Derivatize GC Gas Chromatography Separation Derivatize->GC Injection MS Mass Spectrometry Detection GC->MS Elution Data Raw Data MS->Data Processing Isotope Distribution Analysis Data->Processing

Caption: A typical workflow for GC-MS-based analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extract Metabolite Extraction Sample->Extract LC Liquid Chromatography Separation Extract->LC Injection MS Mass Spectrometry Detection LC->MS Elution Data Raw Data MS->Data Processing Isotope Distribution Analysis Data->Processing

Caption: A streamlined workflow for LC-MS-based analysis.

Chapter 3: Deciphering the Data—Isotope Distribution Analysis

After acquiring the raw mass spectrometry data, the next critical step is to determine the isotopologue distribution of glycine and its metabolites. This involves correcting for the natural abundance of isotopes.

The Importance of Isotope Correction

Naturally occurring stable isotopes (e.g., 13C, 15N, 2H) contribute to the mass spectra of metabolites, creating a characteristic isotopic pattern. When we introduce a labeled tracer like Glycine-15N,d2, the resulting mass spectra are a combination of the natural isotope pattern and the pattern from the tracer. To accurately determine the incorporation of the tracer, we must mathematically remove the contribution of the naturally occurring isotopes.

A Comparison of Isotope Correction Software

Several software tools are available for this complex task. The choice of software can impact the accuracy and interpretation of your results.

Software Key Features Interface Resolution Support
IsoCor Corrects for naturally occurring isotopes and tracer purity.[14] Calculates isotopologue distribution and mean enrichment.[14]Graphical User Interface (GUI) and command-line.[15]Low and high resolution.[15]
ict (isotope correction toolbox) Supports batch processing and can handle precursor ion fragmentation (useful for tandem MS data).[16]Command-line.[16]Primarily designed for high-resolution data.
El-MAVEN Processes labeled LC-MS and GC-MS data in open formats.[17] Integrates with a cloud platform for further analysis.[17]GUI and command-line.[17]Supports various data types.
A Self-Validating Protocol for Data Analysis
  • Peak Identification and Integration: Identify the chromatographic peaks corresponding to glycine and its putative metabolites. Integrate the area under the curve for each isotopologue.

  • Natural Abundance Correction: Use a tool like IsoCor to correct the raw peak intensities for the contribution of naturally occurring isotopes.[14]

  • Calculate Fractional Enrichment: Determine the percentage of the metabolite pool that is labeled with 15N and/or deuterium.

  • Analyze Isotopologue Distribution: Examine the relative abundance of different isotopologues (e.g., M+1, M+2, M+3) to infer pathway activity.

  • Quality Control: Analyze unlabeled control samples to ensure that the correction algorithm is performing correctly and not generating false positives. The fractional enrichment in these samples should be at or near zero.

Chapter 4: Case Study—Tracing Glycine's Path in A549 Cancer Cells

A study by Liu et al. (2015) provides an excellent example of using 15N-glycine to trace its metabolic fate in A549 lung cancer cells.[1] Using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (HRMS2), they were able to identify and confirm thirteen nitrogen-containing metabolites derived from glycine.[1]

The methodology involved culturing the cells with 15N-glycine and analyzing the cell extracts for pairs of peaks with a 1 Da mass difference, corresponding to the unlabeled (M) and labeled (M+1) metabolites.[1] This study highlighted that metabolites involved in purine synthesis, such as adenine, adenosine, AMP, ADP, and ATP, were highly sensitive to 15N-glycine enrichment, making them promising biomarkers for monitoring glycine metabolism.[1]

Conclusion: From Data to Discovery

The isotope distribution analysis of Glycine-15N,d2 metabolites is a powerful approach for dissecting complex metabolic networks.[2][3] By carefully considering the choices at each step of the workflow—from the initial sample preparation to the final data analysis—researchers can generate high-quality, reproducible data that provides deep insights into cellular physiology and disease. The comparative approaches outlined in this guide are intended to serve as a valuable resource for designing and executing robust stable isotope tracing experiments, ultimately accelerating the pace of discovery in metabolic research.

References

  • Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Murphy, M. P., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. PubMed Central. [Link]

  • ResearchGate. (2013). LC-MS or GC-MS. Which would be best method for the characterization of a bioactive compound?. [Link]

  • Culea, M., et al. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2015). Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells. [Link]

  • Liu, X., et al. (2015). Tracing the Nitrogen Metabolites of Glycine Using (15)N-glycine and Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Yuan, J., et al. (2017). Tracing metabolic flux through time and space with isotope labeling experiments. Current Opinion in Biotechnology. [Link]

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics. [Link]

  • Zhang, T., et al. (2017). Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains. Journal of Proteome Research. [Link]

  • Li, Y., et al. (2024). GC/MS and LC/MS serum metabolomic analysis of Chinese LN patients. Scientific Reports. [Link]

  • Jungreuthmayer, C., et al. (2016). ict: isotope correction toolbox. Bioinformatics. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. [Link]

  • Spectroswiss. (n.d.). SOFTWARE TOOLS FOR MASS SPECTROMETRY DATA PROCESSING AND DATA ANALYSIS. [Link]

  • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. [Link]

  • Wikipedia. (n.d.). List of mass spectrometry software. [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. [Link]

  • Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology. [Link]

  • Zeeshan, H., et al. (2018). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Glycine-15N,d2: Essential Safety and Operational Protocols

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides essential, immediate safety and logistical information for the handling of Glycine-15N,d2.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides essential, immediate safety and logistical information for the handling of Glycine-15N,d2. Moving beyond a simple checklist, this guide explains the causality behind each procedural choice, ensuring a deep, functional understanding of the necessary safety protocols. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Foundational Knowledge: Understanding Glycine-15N,d2

Glycine-15N,d2 is a stable, non-radioactive isotopically labeled version of glycine, a common amino acid. The incorporation of the heavy isotopes Nitrogen-15 (¹⁵N) and Deuterium (²H or d) is primarily for use as a tracer or internal standard in quantitative analyses by mass spectrometry or NMR.[1]

Crucially, for the purposes of personal protective equipment (PPE) and general handling, the isotopic labeling does not alter the fundamental chemical properties or toxicological profile of the parent molecule, glycine.[2][3] Therefore, the safety precautions required for Glycine-15N,d2 are identical to those for standard, unlabeled glycine. Safety Data Sheets (SDS) for glycine confirm that it is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4][5] However, as a fine crystalline powder, it can pose a physical irritant hazard, necessitating appropriate protective measures.[5][6]

Hazard Assessment and Risk Mitigation

While glycine is of low chemical toxicity, a thorough risk assessment is the foundation of laboratory safety, as mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8] The primary physical hazard associated with Glycine-15N,d2 is the generation of airborne dust during handling procedures like weighing, transferring, or mixing.[9]

Potential Routes of Exposure:

  • Inhalation: Breathing in fine powder can cause respiratory tract irritation.[6]

  • Eye Contact: Airborne particles can cause mechanical irritation.[5][6]

  • Skin Contact: While not a primary irritant, prolonged contact with the powder may cause mild skin irritation for sensitive individuals.[6]

  • Ingestion: Accidental ingestion may cause gastrointestinal irritation.[5]

The core principle of our safety protocol is to minimize or eliminate these exposure routes through a combination of engineering controls, administrative controls, and appropriate PPE.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risk of exposure.[10] A work area and task assessment is required to determine potential hazards and select the appropriate PPE for protection.[10]

Task/Operation Risk Level Minimum Required PPE Rationale
Storage and Transport LowLab Coat, Safety Glasses, Closed-Toe ShoesProtects against incidental spills or container breakage during movement within the lab.
Weighing (milligram to gram scale) MediumLab Coat, Safety Glasses with Side Shields, Nitrile GlovesProtects against dust generation and incidental skin/eye contact in a controlled setting.
Bulk Handling / Large-Scale Transfers HighLab Coat, Chemical Splash Goggles, Nitrile Gloves, N95 Respirator (or equivalent)Provides enhanced protection when the potential for significant dust cloud generation is high.
Solution Preparation MediumLab Coat, Chemical Splash Goggles, Nitrile GlovesGoggles protect against splashes when dissolving the solid.
Detailed PPE Specifications:
  • Eye and Face Protection:

    • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with Glycine-15N,d2.[10] This is the baseline for protecting against incidental particle projection.

    • Chemical Splash Goggles: Required when handling solutions or when there is a higher risk of dust generation. Goggles provide a full seal around the eyes, offering superior protection compared to safety glasses.[11][12]

  • Hand Protection:

    • Nitrile Gloves: Disposable nitrile gloves are the standard for handling this and most non-hazardous chemical powders.[11] They prevent direct skin contact and are easily disposed of after use to prevent cross-contamination. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[13]

  • Body Protection:

    • Lab Coat: A standard lab coat is mandatory to protect skin and personal clothing from contamination with the powder.[10][11]

  • Respiratory Protection:

    • Under normal conditions of handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.[14]

    • An effective dust mask or an N95 respirator should be used when engineering controls are not feasible and there is a potential to generate a high concentration of dust.[9] The use of respirators is governed by OSHA standard 29 CFR 1910.134 and requires a formal respiratory protection program, including fit testing and training.[7][8]

Operational and Disposal Plans

A safe workflow encompasses not only the handling of the chemical but also its proper disposal. This plan ensures safety and environmental compliance from acquisition to disposal.

Step-by-Step Handling Protocol (Weighing)
  • Preparation: Designate a clean work area, preferably within a chemical fume hood or on a bench with localized ventilation, to minimize dust dispersal.[13]

  • Don PPE: Before handling the primary container, don the appropriate PPE as determined by your task-based assessment (e.g., lab coat, gloves, safety glasses).

  • Transfer: Use a spatula or scoop to carefully transfer the desired amount of Glycine-15N,d2 to a tared weigh boat or secondary container. Perform this action gently and close to the surface to minimize dust generation.[9]

  • Clean-Up: After transfer, securely close the primary container. Wipe down the spatula, weigh boat exterior, and work surface with a damp cloth or wipe to collect any residual powder.

  • Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the product.[9][13]

Disposal Plan

Since Glycine-15N,d2 is a non-hazardous chemical, the disposal protocol is straightforward but must be followed diligently to maintain a safe and compliant laboratory.

  • Chemical Waste:

    • Unused or excess Glycine-15N,d2 should be disposed of as chemical waste.

    • Collect the solid waste in a clearly labeled, sealed container. The label should read "Glycine-15N,d2 Waste" and include the date.[15]

    • Do not mix with other chemical wastes unless compatibility is confirmed.[15][16]

  • Contaminated Materials:

    • Disposable items such as gloves, wipes, and weigh boats that have come into contact with the powder should be collected in a designated solid waste container.

    • This waste stream is typically considered non-hazardous laboratory waste, but you must follow your institution's specific guidelines.

  • Empty Containers:

    • Empty primary containers should have their labels defaced before being discarded in regular trash or recycling, as per institutional policy.[17]

The final and most critical step in any disposal plan is to consult your institution's Environmental Health and Safety (EHS) office .[18] They provide the definitive guidelines for chemical waste management and disposal procedures that comply with all local, state, and federal regulations.

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflow start Start: Handling Glycine-15N,d2 task_assessment Assess Task: Weighing, Solution Prep, or Bulk Transfer? start->task_assessment weighing Weighing (mg-g) task_assessment->weighing Weighing solution Solution Prep task_assessment->solution Solution Prep bulk Bulk Handling task_assessment->bulk Bulk Handling ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses (Side Shields) weighing->ppe_base solution->ppe_base ppe_goggles Upgrade to: Chemical Splash Goggles solution->ppe_goggles bulk->ppe_base bulk->ppe_goggles ppe_respirator Add: N95 Respirator bulk->ppe_respirator Disposal_Pathway start Waste Generated: - Excess Glycine-15N,d2 - Contaminated Gloves/Wipes segregate Segregate Waste Streams start->segregate solid_chem Container 1: Solid Chemical Waste (Excess Glycine-15N,d2) segregate->solid_chem Chemical lab_trash Container 2: Non-Hazardous Lab Trash (Gloves, Wipes, Weigh Boats) segregate->lab_trash Consumables labeling Label Container 1 Clearly: 'Glycine-15N,d2 Waste' solid_chem->labeling consult_ehs Consult Institutional EHS Guidelines for Pickup & Final Disposal lab_trash->consult_ehs labeling->consult_ehs

Sources

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